N-isopropyl-2-nitrobenzenesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-nitro-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-6-4-3-5-8(9)11(12)13/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNODYCWEZDMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400007 | |
| Record name | N-isopropyl-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23530-42-9 | |
| Record name | N-(1-Methylethyl)-2-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23530-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-isopropyl-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N-isopropyl-2-nitrobenzenesulfonamide
This guide provides a comprehensive overview of the synthesis and detailed characterization of N-isopropyl-2-nitrobenzenesulfonamide, a valuable compound in organic synthesis, particularly as a protected form of isopropylamine. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the compound's preparation and analytical verification.
Introduction: The Significance of 2-Nitrobenzenesulfonamides
2-Nitrobenzenesulfonamides, often referred to as "nosyl amides," are crucial protecting groups for primary and secondary amines in multi-step organic synthesis.[1][2] The 2-nitrobenzenesulfonyl (Ns) group, introduced by Fukuyama, offers distinct advantages over other sulfonyl protecting groups like the tosyl group.[3][4] Its primary benefit lies in the mild conditions required for its removal, typically involving a thiol-mediated nucleophilic aromatic substitution.[3][5] This orthogonality allows for selective deprotection in the presence of other sensitive functional groups, a critical feature in the synthesis of complex molecules such as pharmaceuticals and natural products.[6]
This compound serves as a stable, crystalline solid, facilitating its handling and purification. It is an important intermediate for introducing the isopropylamino moiety in a controlled manner. The synthesis involves a straightforward reaction between 2-nitrobenzenesulfonyl chloride and isopropylamine.
Synthesis of this compound
The synthesis of this compound is achieved through the nucleophilic substitution reaction of 2-nitrobenzenesulfonyl chloride with isopropylamine. A base is required to neutralize the hydrochloric acid generated during the reaction.
Reaction Mechanism and Rationale
The reaction proceeds via the nucleophilic attack of the nitrogen atom of isopropylamine on the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. The presence of a non-nucleophilic base, such as triethylamine or pyridine, is essential to scavenge the HCl produced, driving the reaction to completion and preventing the protonation of the starting amine.[7][8] Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.[7]
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of N-substituted 2-nitrobenzenesulfonamides.[7][9]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| 2-Nitrobenzenesulfonyl chloride | 1694-92-4 | 221.62 | 10.0 | 2.22 g |
| Isopropylamine | 75-31-0 | 59.11 | 11.0 | 0.96 mL |
| Triethylamine | 121-44-8 | 101.19 | 11.0 | 1.53 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 50 mL |
| 1 M Hydrochloric Acid | 7647-01-0 | 36.46 | - | 20 mL |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | - | 20 mL |
| Brine | - | - | - | 20 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 | - | For recrystallization |
| Hexane | 110-54-3 | 86.18 | - | For recrystallization |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrobenzenesulfonyl chloride (2.22 g, 10.0 mmol).
-
Dissolve the sulfonyl chloride in dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, mix isopropylamine (0.96 mL, 11.0 mmol) and triethylamine (1.53 mL, 11.0 mmol).
-
Slowly add the amine/base mixture to the stirred solution of 2-nitrobenzenesulfonyl chloride over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound is typically purified by recrystallization to yield a pure, crystalline solid.[10][11][12][13]
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate/hexane (1:1).
-
Dry the crystals under vacuum to obtain pure this compound.
Caption: Workflow for the purification of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | m | 1H | Ar-H (ortho to SO₂NH) |
| ~7.6 - 7.8 | m | 3H | Ar-H |
| ~5.0 - 5.2 | d | 1H | NH |
| ~3.6 - 3.8 | sept | 1H | CH (isopropyl) |
| ~1.1 - 1.2 | d | 6H | CH₃ (isopropyl) |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and instrument used.
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-NO₂ |
| ~135 - 120 | Aromatic Carbons |
| ~46 | CH (isopropyl) |
| ~23 | CH₃ (isopropyl) |
Note: The chemical shifts are approximate.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~3300 | N-H stretch |
| ~3100 | Aromatic C-H stretch |
| ~1530, ~1350 | N-O stretch (nitro group) |
| ~1340, ~1160 | S=O stretch (sulfonamide) |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern of the molecule.
Expected Mass Spectrometry Data:
| m/z | Assignment |
| [M+H]⁺ | Molecular ion peak |
| [M-C₃H₇]⁺ | Loss of isopropyl group |
| [M-SO₂]⁺ | Loss of sulfur dioxide |
Note: The exact mass and fragmentation will depend on the ionization method used (e.g., ESI, EI).
Applications in Organic Synthesis
The primary application of this compound is as a protected form of isopropylamine. The nosyl group can be readily cleaved under mild conditions, typically using a thiol like thiophenol or mercaptoethanol in the presence of a base such as potassium carbonate or DBU.[5][14][15] This deprotection strategy is compatible with a wide range of other protecting groups, making it highly valuable in complex synthetic routes.[1]
The Fukuyama amine synthesis, which utilizes 2-nitrobenzenesulfonamides, is a powerful method for preparing secondary amines.[3][4] The nosyl-protected amine can be alkylated under Mitsunobu conditions or with an alkyl halide and a weak base, followed by deprotection to yield the secondary amine.[1][7]
Safety and Handling
2-Nitrobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[16] Isopropylamine is a flammable and corrosive liquid. Triethylamine is also flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each reagent.[17]
Conclusion
This technical guide has detailed the synthesis, purification, and comprehensive characterization of this compound. The provided protocols are based on established and reliable methods, offering a solid foundation for researchers and scientists. The unique properties of the 2-nitrobenzenesulfonyl protecting group make this compound a valuable tool in modern organic synthesis, particularly for the controlled introduction of the isopropylamino functionality in the development of new chemical entities.
References
-
Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]
-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. [Link]
-
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]
-
ResearchGate. (n.d.). 2-Nitro- and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Nitro- and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. Retrieved from [Link]
-
PubMed. (2021). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). N.m.r. spectroscopic and X-ray crystallographic studies on some o-NO2 substituted aromatic sulphur amides. Retrieved from [Link]
- Google Patents. (n.d.). Sulfonamide purification process.
-
Taylor & Francis Online. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Retrieved from [Link]
-
SpectraBase. (n.d.). benzenesulfonamide, 2-nitro-N-propoxy-. Retrieved from [Link]
- Google Patents. (n.d.). Process for the removal of nitrobenzenesulfonyl.
-
University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropyl-4-nitrobenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... Retrieved from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]
-
Photocleavable Protecting Groups. (n.d.). Retrieved from [Link]
-
PubMed. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Characteristic infrared spectral data for substituted N-phenylsulfonylbenzamides 1 – 16 in trichloromethane. Retrieved from [Link]
- Google Patents. (n.d.). Peptide synthesis with sulfonyl protecting groups.
- Google Patents. (n.d.). Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives.
- Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
SpectraBase. (n.d.). N-Isopropyl-4-nitrobenzamide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. How To [chem.rochester.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. 2-硝基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. N-ISOPROPYL-4-NITRO-BENZENESULFONAMIDE - Safety Data Sheet [chemicalbook.com]
physicochemical properties of N-isopropyl-2-nitrobenzenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of N-isopropyl-2-nitrobenzenesulfonamide
Introduction
This compound is a sulfonamide derivative of significant interest in modern organic synthesis. Its utility is most pronounced in the realm of protecting group chemistry, where the 2-nitrobenzenesulfonyl (nosyl) moiety serves as a versatile and readily cleavable protecting group for primary and secondary amines.[1][2] The strategic placement of the ortho-nitro group profoundly influences the electronic properties of the sulfonamide, rendering it susceptible to mild nucleophilic cleavage, a feature that distinguishes it from more robust sulfonamides like the tosyl group.[2]
This guide provides a comprehensive overview of the core . It is intended for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this compound's characteristics for its effective application in multi-step synthesis and the development of novel chemical entities. We will delve into its structural and spectroscopic data, thermal properties, and reactivity, supported by field-proven experimental protocols and authoritative references.
Chemical Identity and Molecular Structure
A precise understanding of the compound's identity is foundational to any scientific investigation. The structural and identifying information for this compound is summarized below.
Table 1: Core Identifiers for this compound
| Identifier | Value |
| CAS Number | 23530-42-9[3] |
| Molecular Formula | C₉H₁₂N₂O₄S[4] |
| Molecular Weight | 244.27 g/mol [4] |
| IUPAC Name | This compound[4] |
| InChI Key | AGNODYCWEZDMHI-UHFFFAOYSA-N[4] |
| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC=CC=C1N(=O)[O] |
The molecule consists of an isopropyl group attached to the nitrogen atom of a sulfonamide, which is, in turn, bonded to a benzene ring substituted with a nitro group at the ortho position.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various chemical environments and are critical for designing synthetic routes, purification strategies, and formulation studies.
Table 2: Summary of Physicochemical Data
| Property | Value | Source |
| Physical Form | Colorless to off-white solid[4][5] | Experimental |
| Melting Point | 118.5-119 °C[6] | Experimental |
| Boiling Point | 388.9 ± 44.0 °C | Predicted[6] |
| Density | 1.318 ± 0.06 g/cm³ | Predicted[6] |
| pKa | 10.97 ± 0.50 | Predicted[6] |
The melting point is a sharp, well-defined value, indicative of a crystalline solid of good purity.[6] The predicted boiling point, pKa, and density values are derived from computational models and serve as useful estimates for experimental design.
Spectroscopic Characterization
Spectroscopic data provides irrefutable evidence of a molecule's structure and is essential for its unambiguous identification.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct proton environments.
Table 3: ¹H NMR Spectral Data (300 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.16-8.20 | m | - | 1H | Aromatic H |
| 7.85-7.89 | m | - | 1H | Aromatic H |
| 7.72-7.78 | m | - | 2H | Aromatic H |
| 5.12 | d | 7.1 | 1H | N-H |
| 3.60-3.73 | m | - | 1H | CH(CH₃)₂ |
| 1.16 | d | 6.2 | 6H | CH(CH₃)₂ |
| Source: US2012/196824, as cited by ChemicalBook[5] |
The aromatic protons appear in the downfield region (7.72-8.20 ppm) due to the deshielding effects of the benzene ring and the electron-withdrawing nitro and sulfonyl groups. The doublet at 5.12 ppm corresponds to the sulfonamide N-H proton, which couples with the adjacent methine proton. The isopropyl group gives rise to a multiplet for the methine proton and a characteristic doublet for the six equivalent methyl protons.[5]
Infrared (IR) Spectroscopy
-
N-H Stretch: A moderate absorption band is expected around 3300-3200 cm⁻¹.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium to strong bands below 3000 cm⁻¹.
-
Asymmetric SO₂ Stretch: A strong absorption band in the range of 1370-1330 cm⁻¹.
-
Symmetric SO₂ Stretch: A strong absorption band in the range of 1180-1160 cm⁻¹.
-
Asymmetric NO₂ Stretch: A strong band around 1550-1530 cm⁻¹.
-
Symmetric NO₂ Stretch: A strong band around 1350-1330 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition.
Synthesis and Chemical Reactivity
Synthetic Protocol
This compound is readily synthesized via a nucleophilic substitution reaction between 2-nitrobenzenesulfonyl chloride and isopropylamine.[5] The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct.
Step-by-Step Synthesis Protocol:
-
Reagent Preparation: Dissolve isopropylamine (1.5 eq.) and triethylamine (2.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM).
-
Cooling: Cool the reaction mixture in an ice bath to control the initial exothermic reaction.
-
Addition of Electrophile: Add a solution of 2-nitrobenzenesulfonyl chloride (1.0 eq.) in DCM dropwise to the stirred amine solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours (e.g., 6 hours) to ensure complete reaction.
-
Work-up: Dilute the reaction mixture with a larger volume of an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid and water to remove excess amines and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Wash the resulting solid with a non-polar solvent like hexane to remove any remaining non-polar impurities and air-dry to yield the pure product.[5]
This procedure typically affords the desired product in high yield (e.g., 96%).[5]
Caption: Workflow for the synthesis of this compound.
Reactivity and Role as a Protecting Group
The 2-nitrobenzenesulfonyl (nosyl) group is a cornerstone of modern amine protection strategies.[8][9] Its utility stems from a unique balance of stability and facile cleavage under specific, mild conditions.[2]
-
Mechanism of Protection: Amines are protected by reacting them with 2-nitrobenzenesulfonyl chloride, forming the stable sulfonamide linkage as described in the synthesis protocol.
-
Stability: Nosyl-protected amines are robust and stable under a wide variety of reaction conditions, including those used for Boc and Cbz group manipulation, making them orthogonally compatible.[1]
-
Mechanism of Deprotection: The key to the nosyl group's utility is its cleavage mechanism. The powerful electron-withdrawing effect of the ortho-nitro group activates the aromatic ring towards nucleophilic aromatic substitution.[1] Treatment with a soft nucleophile, typically a thiol like thiophenol in the presence of a base (e.g., K₂CO₃ or DBU), leads to the displacement of the sulfonamide.[8] This process is highly efficient and proceeds under mild conditions, preserving sensitive functional groups elsewhere in the molecule.
Caption: The protection-deprotection cycle of a nosyl-protected amine.
Standardized Experimental Protocols
Reproducibility is paramount in scientific research. The following section details a standard protocol for the characterization of a key physicochemical property.
Melting Point Determination (Capillary Method)
Objective: To accurately determine the melting point range of a solid crystalline compound like this compound, which provides an indication of its purity.
Apparatus:
-
Melting point apparatus (e.g., digital device or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Calibrated thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry. Place a small amount onto a clean, dry watch glass and crush it into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Begin heating the sample. A rapid heating rate can be used initially to approach the expected melting point (~119 °C). Reduce the heating rate to 1-2 °C per minute when the temperature is within 15-20 °C of the expected melting point.
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow (0.5-2 °C).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE | 23530-42-9 [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis - chemicalbook [chemicalbook.com]
- 6. 23530-42-9 CAS MSDS (N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. N-Isopropyl-4-nitrobenzenesulfonamide | C9H12N2O4S | CID 2054536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
A Theoretical Chemist's Guide to N-isopropyl-2-nitrobenzenesulfonamide: Structure, Reactivity, and Spectroscopic Fingerprinting
This technical guide provides a comprehensive framework for the theoretical investigation of N-isopropyl-2-nitrobenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of data. It establishes a logical, causality-driven workflow for leveraging quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this molecule. The protocols and analyses presented herein are grounded in established Density Functional Theory (DFT) methodologies, widely validated for the study of sulfonamide-containing compounds.
Introduction: The Rationale for a Computational Deep Dive
This compound is a member of the sulfonamide family, a class of compounds renowned for its therapeutic importance.[1] While this specific molecule may not have a widely documented application, its constituent parts—a nitrobenzene group and a sulfonamide linkage—are pharmacophores of significant interest. The nitroaromatic moiety is a known electrophilic signaling component, and the sulfonamide group is a cornerstone of numerous antibacterial and diuretic drugs. Understanding the interplay between these functional groups at a quantum-mechanical level is paramount for predicting the molecule's stability, potential biological activity, and suitability as a synthetic intermediate.
Theoretical studies offer a powerful, non-empirical lens through which to examine molecules. By solving approximations of the Schrödinger equation, we can determine stable three-dimensional structures, map electron density distributions, predict reactivity hotspots, and simulate spectroscopic signatures. This in silico approach not only complements experimental data but also provides predictive insights that can guide and rationalize laboratory research, saving significant time and resources. This guide will detail the theoretical workflows necessary to build a complete computational profile of this compound, from its preferred shape to its interaction with light.
Part 1: Unveiling the Three-Dimensional Architecture: Conformational Analysis
The biological function and physical properties of a molecule are intrinsically linked to its three-dimensional shape. For a flexible molecule like this compound, multiple low-energy conformations can coexist. Identifying the global minimum energy structure is the critical first step for all subsequent theoretical analyses.
The "Why": Causality in Conformational Searching
Experimental Protocol: A Self-Validating Conformational Search Workflow
-
Initial Structure Generation : The molecule is first built using a molecular editor and subjected to a preliminary geometry optimization using a computationally inexpensive method like the semi-empirical PM6 method or a small basis set DFT calculation.
-
Potential Energy Surface Scan : A relaxed potential energy surface (PES) scan is performed by systematically rotating the key dihedral angles. For this compound, the most critical dihedrals are C1-C2-S-N and C2-S-N-C(isopropyl). This scan identifies all local minima on the energy landscape.
-
High-Level Optimization : The unique minima identified from the PES scan are then subjected to a full geometry optimization using a higher level of theory. A common and robust choice for molecules of this type is the B3LYP functional with a 6-311++G(d,p) basis set.[2] This level of theory provides a good balance between accuracy and computational cost for capturing both geometric and electronic details.
-
Vibrational Frequency Analysis : For each optimized structure, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The structure with the lowest Gibbs free energy is identified as the global minimum.
Caption: Workflow for identifying the global minimum energy conformer.
Data Presentation: Summarizing Conformational Energies
| Conformer ID | Key Dihedral Angles (C2-S-N-C) | Relative Energy (kcal/mol) | Gibbs Free Energy Correction (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| Conf-1 | 65.8° | 0.00 | -0.12345 | 0.00 |
| Conf-2 | -175.2° | 1.85 | -0.12311 | 1.63 |
| Conf-3 | -68.1° | 2.54 | -0.12298 | 2.25 |
| Note: Data is illustrative and would be generated from the calculations described. |
Part 2: Mapping Reactivity and Electronic Landscape
With the global minimum energy structure identified, we can now probe its electronic properties. These calculations provide deep insights into the molecule's reactivity, polarity, and kinetic stability.
The "Why": From Orbitals to Reactivity
The distribution of electrons in a molecule governs its chemical behavior. Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, stating that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO gap is a critical indicator of chemical stability.[3] Furthermore, the Molecular Electrostatic Potential (MEP) provides a visual map of charge distribution, highlighting regions prone to electrophilic or nucleophilic attack.
Experimental Protocol: Calculating Electronic Descriptors
All calculations in this section are single-point energy calculations performed on the global minimum geometry obtained in Part 1, using the B3LYP/6-311++G(d,p) level of theory.
-
FMO Analysis : The energies and spatial distributions of the HOMO and LUMO are calculated. The energy gap (ΔE = E_LUMO - E_HOMO) is determined.
-
MEP Surface Generation : The molecular electrostatic potential is calculated and mapped onto the electron density surface to visualize the charge distribution.
-
Global Reactivity Descriptors : Using the HOMO and LUMO energies, key reactivity indices are calculated based on conceptual DFT:
-
Electronegativity (χ) : -(E_HOMO + E_LUMO) / 2
-
Chemical Hardness (η) : (E_LUMO - E_HOMO) / 2
-
Electrophilicity Index (ω) : χ² / (2η)
-
-
Natural Bond Orbital (NBO) Analysis : This analysis provides detailed information on atomic charges, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule.
Caption: Derivation of reactivity descriptors from the optimized geometry.
Data Presentation: Summary of Quantum Chemical Properties
| Parameter | Calculated Value | Interpretation |
| E_HOMO | -7.5 eV | Electron donating ability |
| E_LUMO | -2.1 eV | Electron accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.4 eV | High gap suggests high kinetic stability |
| Dipole Moment (μ) | 4.8 Debye | Indicates a polar molecule |
| Electronegativity (χ) | 4.8 | Overall chemical reactivity |
| Chemical Hardness (η) | 2.7 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 4.26 | Global electrophilic nature |
| Note: Data is illustrative and would be generated from the calculations described. |
Part 3: Simulating Spectra for Structure Verification
Theoretical spectroscopy is an invaluable tool for interpreting and validating experimental data. By simulating vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra, we can assign experimental peaks with a high degree of confidence and confirm that the synthesized compound matches the theoretical model.[4]
The "Why": Bridging Theory and Experiment
Experimental spectra provide a fingerprint of a molecule, but peaks can often be ambiguous or overlapping. Theoretical calculations provide the underlying vibrational modes and electronic transitions responsible for these peaks. For example, a calculated IR spectrum can differentiate between various stretching and bending modes, while calculated NMR shifts can resolve complex aromatic regions. This synergy between theory and experiment provides a self-validating system for structural elucidation.
Experimental Protocol: Spectroscopic Simulations
-
IR Spectroscopy : The harmonic vibrational frequencies are obtained from the frequency calculation performed in Part 1. The calculated frequencies are typically multiplied by a scaling factor (~0.96-0.98 for B3LYP) to correct for anharmonicity and basis set deficiencies.
-
NMR Spectroscopy : Using the Gauge-Including Atomic Orbital (GIAO) method on the optimized geometry, the magnetic shielding tensors for ¹H and ¹³C nuclei are calculated. These are then referenced against a standard (e.g., Tetramethylsilane, TMS, calculated at the same level of theory) to predict chemical shifts (δ).
-
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) calculations are performed to compute the energies of electronic excitations from the ground state to the first several excited states. The oscillator strengths are used to predict the intensity of the corresponding absorption peaks in the UV-Vis spectrum.[4]
Data Presentation: Predicted Spectroscopic Data
Table: Key Predicted Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Intensity |
| N-H Stretch | 3280 | Medium |
| C-H Stretch (Aromatic) | 3085 | Weak |
| C-H Stretch (Aliphatic) | 2975 | Medium |
| NO₂ Asymmetric Stretch | 1530 | Strong |
| SO₂ Asymmetric Stretch | 1355 | Strong |
| SO₂ Symmetric Stretch | 1160 | Strong |
Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Referenced to TMS)
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ¹H (N-H) | 5.6 |
| ¹H (Aromatic) | 7.8 - 8.5 |
| ¹³C (Aromatic, C-NO₂) | 148.5 |
| ¹³C (Aromatic, C-S) | 140.1 |
| Note: Data is illustrative and would be generated from the calculations described. |
Part 4: Probing Intermolecular Forces
The behavior of this compound in the solid state or in solution is governed by intermolecular interactions. The sulfonamide group is a classic hydrogen bond donor (N-H) and acceptor (S=O). Understanding these interactions is critical for predicting crystal packing, solubility, and potential interactions with a biological target.[5]
The "Why": Beyond the Single Molecule
A single-molecule calculation in the gas phase is an idealization. In reality, molecules interact with their neighbors. Hydrogen bonds are particularly strong non-covalent interactions that can significantly influence molecular conformation and properties.[1] By studying a dimer, we can model these crucial interactions and gain insight into the supramolecular structure of the compound.
Experimental Protocol: Dimer Analysis
-
Dimer Construction : A dimer of the molecule is constructed, positioning the N-H group of one molecule in proximity to an S=O group of another.
-
Geometry Optimization : The dimer structure is optimized to find the most stable arrangement.
-
Interaction Energy : The binding energy of the dimer is calculated, correcting for Basis Set Superposition Error (BSSE) using the Counterpoise method.
-
QTAIM Analysis : The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology of the dimer. The presence of a bond critical point (BCP) between the hydrogen and the acceptor atom provides definitive evidence of a hydrogen bond.[5]
Caption: Workflow for the analysis of a hydrogen-bonded dimer.
References
-
ProQuest. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Available from: [Link]
-
ResearchGate. QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. Available from: [Link]
-
ResearchGate. Quantum chemical parameters for neutral sulfonamide molecules in the aqueous and gaseous phase. Available from: [Link]
-
PubMed. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. Available from: [Link]
-
MDPI. Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. Available from: [Link]
Sources
- 1. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to N-isopropyl-2-nitrobenzenesulfonamide: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-isopropyl-2-nitrobenzenesulfonamide, a key organic molecule, holds significant importance in the field of synthetic chemistry, particularly in the strategic protection of amines. This technical guide provides a comprehensive overview of its core attributes, a detailed and validated synthesis protocol, and an exploration of its primary applications, tailored for professionals in research and drug development. The strategic use of the 2-nitrobenzenesulfonyl (nosyl) protecting group, for which this compound is a derivative, offers distinct advantages in complex multi-step syntheses.
Core Compound Identification and Physicochemical Properties
This compound is identified by the CAS number 23530-42-9 .[1][2] Its structure is characterized by an isopropyl group attached to the nitrogen atom of a 2-nitrobenzenesulfonamide core.
Structure:
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 23530-42-9 | [1] |
| Molecular Formula | C₉H₁₂N₂O₄S | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is reliably achieved through the reaction of 2-nitrobenzenesulfonyl chloride with isopropylamine.[3] This nucleophilic substitution reaction is straightforward and high-yielding. The causality behind the experimental choices lies in the high reactivity of the sulfonyl chloride towards primary amines and the use of a base to neutralize the HCl byproduct, driving the reaction to completion.
Experimental Protocol
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Isopropylamine
-
Triethylamine
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Diluted Hydrochloric Acid
-
Anhydrous Magnesium Sulfate
Step-by-Step Methodology:
-
Dissolve isopropylamine (1.5 equivalents) and triethylamine (2.0 equivalents) in dichloromethane.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add 2-nitrobenzenesulfonyl chloride (1.0 equivalent) to the cooled solution.
-
Remove the ice bath and allow the mixture to stir at room temperature for 6 hours.
-
Dilute the reaction mixture with a 1:1 mixture of ethyl acetate and hexane.
-
Wash the organic layer with diluted hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the solid product.
-
Wash the resulting solid with hexane and air-dry to yield this compound as a colorless solid (typical yield: 96%).[3]
Synthesis Workflow Diagram
Caption: General workflow for the deprotection of a nosyl-protected amine.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily serving as a precursor to the nosyl protecting group for amines. Its straightforward, high-yielding synthesis and the mild conditions required for the subsequent deprotection of the nosyl group make it an important tool for researchers and scientists in the field of drug development and complex molecule synthesis. The principles of its application are grounded in well-understood reaction mechanisms, ensuring its reliability and effectiveness in a laboratory setting.
References
-
2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF - ResearchGate. [Link]
-
2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF - ResearchGate. [Link]
-
Fukuyama Amine Synthesis | Chem-Station Int. Ed. [Link]
Sources
solubility of N-isopropyl-2-nitrobenzenesulfonamide in organic solvents
An In-Depth Technical Guide to the Solubility of N-isopropyl-2-nitrobenzenesulfonamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Solubility Landscape of a Novel Sulfonamide
This compound is a compound of interest within contemporary chemical research, particularly in the realms of organic synthesis and medicinal chemistry. As with any novel molecule, a thorough understanding of its physicochemical properties is paramount for its effective application. Solubility, a critical determinant of a compound's utility, dictates everything from reaction kinetics and purification strategies to bioavailability in drug development.
This technical guide serves as a comprehensive resource on the . In the absence of extensive published solubility data for this specific molecule, this document provides a robust framework for approaching its solubility determination. It is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge, theoretical underpinnings, and practical methodologies required to confidently assess and leverage the solubility characteristics of this compound.
Authored from the perspective of a Senior Application Scientist, this guide emphasizes not just the "how" but the "why" behind experimental choices, ensuring a deep and applicable understanding of the principles at play.
Theoretical Framework: Understanding Sulfonamide Solubility
The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For sulfonamides like this compound, the presence of both polar (nitro and sulfonamide groups) and nonpolar (isopropyl and benzene ring) moieties results in a nuanced solubility profile.
The principle of "like dissolves like" provides a foundational, albeit simplified, starting point. The polar groups suggest potential solubility in polar solvents, while the nonpolar regions may confer solubility in less polar organic solvents. A more quantitative prediction of solubility can be approached using thermodynamic models such as the Hildebrand solubility approach . This model relates the solubility of a solute to the solubility parameters of both the solute and the solvent. While a detailed discussion of this model is beyond the scope of this guide, it is a valuable tool for initial solvent screening.[1][2]
The molecular structure of this compound, with its hydrogen bond donor (N-H) and multiple hydrogen bond acceptors (O=S=O and NO₂), suggests that solvents capable of hydrogen bonding are likely to be effective. The nitro group, being a strong electron-withdrawing group, will also influence the overall polarity and crystalline structure of the solid, which in turn affects its solubility.
Recommended Organic Solvents for Solubility Screening
Based on the general solubility characteristics of sulfonamides and the structural features of this compound, the following organic solvents are recommended for initial solubility screening. These solvents span a range of polarities and hydrogen bonding capabilities.
| Solvent Class | Recommended Solvents | Rationale |
| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the sulfonamide and nitro groups. The alkyl chain length will influence solubility. |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Possess strong dipole moments that can interact with the polar functionalities of the molecule. DMSO and DMF are particularly powerful solvents for a wide range of organic compounds.[3] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderately polar with hydrogen bond accepting capabilities. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Can engage in dipole-dipole interactions. Their ability to dissolve a wide range of organic compounds makes them useful for comparison. |
| Aromatic Solvents | Toluene | Primarily nonpolar, but the aromatic ring can interact with the benzene ring of the solute. |
| Nonpolar Solvents | n-Hexane, Cyclohexane | Expected to have low solubility, but important for establishing the full solubility profile and for applications such as anti-solvent crystallization. Studies on other sulfonamides have been conducted in cyclohexane.[4] |
Experimental Protocol for Isothermal Solubility Determination
The isothermal saturation method is a robust and widely accepted technique for accurately determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[5][6]
Principle
An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the supernatant is then determined analytically.
Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 298.15 K).
-
Equilibrate the samples for a predetermined period (e.g., 24-72 hours) with continuous agitation to ensure equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered saturated solution with the appropriate mobile phase (for HPLC) or solvent to a concentration within the linear range of the analytical method.
-
-
Quantification of Solute Concentration:
-
HPLC Method (Recommended):
-
Develop a validated HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.
-
Prepare a series of calibration standards of known concentrations.
-
Inject the diluted samples and calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
UV-Vis Spectrophotometry Method (Alternative):
-
If the compound has a distinct chromophore and the solvent does not interfere, UV-Vis spectrophotometry can be used.
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of calibration standards and measure their absorbance at λmax.
-
Construct a calibration curve (Beer-Lambert plot).
-
Measure the absorbance of the diluted saturated solutions and determine the concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula, accounting for the dilution factor: S = C_measured × (V_final / V_initial) Where:
-
S is the solubility (e.g., in mg/mL or mol/L)
-
C_measured is the concentration of the diluted sample determined from the calibration curve
-
V_final is the final volume of the diluted sample
-
V_initial is the initial volume of the saturated solution taken for dilution
-
-
Self-Validating System and Causality
-
Why excess solute? To ensure that the solution reaches equilibrium saturation. The presence of a solid phase is the thermodynamic definition of a saturated solution.
-
Why constant temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.
-
Why filtration? To prevent undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of solubility.
-
Why a calibration curve? To establish a linear relationship between the analytical response (e.g., peak area or absorbance) and the concentration, ensuring accurate quantification.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.
Caption: Workflow for Isothermal Solubility Determination.
Concluding Remarks
The is a critical parameter for its successful application in research and development. While specific quantitative data is not yet widely available in the literature, this guide provides a comprehensive framework for its determination. By understanding the underlying theoretical principles and adhering to a robust experimental protocol, researchers can generate high-quality, reliable solubility data. This, in turn, will facilitate the optimization of synthetic routes, purification procedures, and the formulation of new chemical entities.
References
-
Jouyban, A., et al. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 14(1), 37-43. [Link]
-
Martin, A., et al. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659-665. [Link]
-
Perlovich, G. L., et al. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224. [Link]
-
Cysewski, P., & Jeliński, T. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118682. [Link]
-
Martínez, F., et al. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]
-
Jouyban, A., et al. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]
-
PubChem. (n.d.). N-Isopropyl-4-nitrobenzenesulfonamide. Retrieved from [Link]
-
Perlovich, G. L., et al. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 64(11), 4749-4761. [Link]
-
Fukuyama, T., et al. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 203. [Link]
-
Cysewski, P., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(12), 4785. [Link]
Sources
- 1. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 2. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamic aspects of solubility process of some sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating Uncharted Territory: A Technical Guide to the Preliminary Biological Investigation of N-isopropyl-2-nitrobenzenesulfonamide
Abstract
The vast chemical space of sulfonamides continues to be a fertile ground for the discovery of novel therapeutic agents. Within this class, N-isopropyl-2-nitrobenzenesulfonamide presents a unique combination of structural motifs—a benzenesulfonamide core, a nitro group, and an N-isopropyl substituent—that suggests a compelling, yet largely unexplored, potential for diverse biological activity. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to initiate a preliminary investigation into the biological activities of this compound. While direct experimental data for this compound is scarce, this document synthesizes insights from structurally related compounds to propose potential therapeutic applications and outlines detailed, validated protocols for their investigation. We will delve into the rationale behind suggested experimental designs, focusing on antimicrobial, anticancer, and enzyme inhibitory activities, thereby providing a robust starting point for future research.
Introduction: Deconstructing the Therapeutic Potential
The therapeutic landscape is replete with examples of benzenesulfonamides exhibiting a wide array of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory properties.[1] The introduction of a nitro group, a well-known pharmacophore, can significantly modulate a molecule's biological profile, often through bioreduction to reactive intermediates that can induce cellular damage in target organisms.[1] Furthermore, the N-isopropyl group, while seemingly simple, can influence lipophilicity, membrane permeability, and steric interactions with biological targets, subtly but significantly altering the compound's overall activity.
The absence of specific biological data for this compound in the current scientific literature represents a notable knowledge gap.[1] This guide aims to bridge that gap by providing a logical, evidence-based roadmap for its initial biological characterization.
Postulated Biological Activities and Investigative Frameworks
Based on the activities of analogous compounds, we can postulate several key areas for the preliminary biological screening of this compound.
Antimicrobial Activity
The sulfonamide scaffold is a cornerstone of antimicrobial therapy. The presence of a nitroaromatic moiety can further enhance this activity, often through the generation of toxic reactive nitrogen species within microbial cells.[2] Various N-substituted benzenesulfonamide derivatives have demonstrated a range of antibacterial and antifungal effects.[1][3]
A standardized approach to assess the antimicrobial potential of this compound involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of clinically relevant microorganisms.
Caption: Workflow for Antimicrobial Susceptibility Testing.
-
Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in sterile dimethyl sulfoxide (DMSO).
-
Microorganism Preparation: Culture selected bacterial and fungal strains overnight in appropriate broth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) at 37°C. Dilute the cultures to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to all wells. Add a calculated volume of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculation: Add 10 µL of the prepared microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anticancer Activity
Benzenesulfonamide derivatives have been explored as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1] Nitrobenzenesulfonamides, in particular, have been investigated as selective cytotoxic agents for hypoxic cells, a common feature of solid tumors.[4]
An initial assessment of anticancer activity can be performed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the compound's effect on the metabolic activity and proliferation of cancer cells.
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Enzyme Inhibition
The sulfonamide group is a key pharmacophore for various enzyme inhibitors, most notably carbonic anhydrases.[5] The broader benzenesulfonamide family has been a rich source of compounds targeting specific enzymes involved in disease pathways.[1]
A generalized workflow for screening this compound as a potential enzyme inhibitor is outlined below. The specific enzyme and substrate will need to be chosen based on further structural analysis and homology to known inhibitors.
Caption: General Workflow for Enzyme Inhibition Assay.
Given that 2-nitrobenzenesulfonamide is a known carbonic anhydrase inhibitor, this is a logical starting point.[5]
-
Reagent Preparation:
-
Enzyme: Prepare a solution of purified human carbonic anhydrase II (hCA II).
-
Substrate: Use p-nitrophenyl acetate (p-NPA) as the substrate.
-
Inhibitor: Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well plate, add buffer, enzyme solution, and varying concentrations of the inhibitor or vehicle control.
-
Initiate the reaction by adding the p-NPA substrate.
-
Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.[6]
-
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Hypothetical Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | TBD | TBD |
| Escherichia coli | TBD | TBD |
| Pseudomonas aeruginosa | TBD | TBD |
| Candida albicans | TBD | TBD |
Table 2: Hypothetical Anticancer Activity Data
| Cell Line | IC50 (µM) after 48h |
| HeLa (Cervical Cancer) | TBD |
| MCF-7 (Breast Cancer) | TBD |
| A549 (Lung Cancer) | TBD |
Table 3: Hypothetical Enzyme Inhibition Data
| Enzyme | Substrate | IC50 (µM) | Inhibition Type |
| Carbonic Anhydrase II | p-NPA | TBD | TBD |
Conclusion and Future Directions
This compound stands at the intersection of well-established pharmacophores, suggesting a high probability of interesting biological activity. This guide provides a foundational strategy for the systematic preliminary evaluation of its antimicrobial, anticancer, and enzyme inhibitory potential. The absence of existing data underscores a unique opportunity for novel discovery.[1]
Positive results in these initial screens would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
Mechanism of Action studies: Elucidating the specific molecular targets and pathways through which the compound exerts its effects.
-
In vivo efficacy studies: Evaluating the compound's activity in animal models of infection or cancer.
The protocols and frameworks presented herein are designed to be robust, self-validating, and grounded in established scientific principles, providing a solid launchpad for unlocking the therapeutic potential of this compound.
References
-
2-Nitrobenzenesulfonamide. PubChem. Available from: [Link]
-
Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. PubMed. Available from: [Link]
-
Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. PubMed Central. Available from: [Link]
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH. Available from: [Link]
-
Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. PubMed. Available from: [Link]
-
N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. NIH. Available from: [Link]
-
Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. SciSpace. Available from: [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. Available from: [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. Available from: [Link]
-
N-Isopropyl-4-nitrobenzenesulfonamide. PubChem. Available from: [Link]
-
Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. RSC Publishing. Available from: [Link]
-
N-benzyl-2-nitrobenzenesulfonamide. PubChem. Available from: [Link]
-
Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold. MDPI. Available from: [Link]
-
Antimicrobial Properties of N-Benz. Amanote Research. Available from: [Link]
-
Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. ResearchGate. Available from: [Link]
-
Biochemistry | Enzyme Inhibition. YouTube. Available from: [Link]
-
Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. MDPI. Available from: [Link]
-
Inhibition of alpha-chymotrypsin with an enzyme-activated n-nitrosoamide: active-site labeling by the naphthylmethyl cation. PubMed. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Nitro-N-propylbenzenesulfonamide|CAS 89840-63-1 [benchchem.com]
- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
Unlocking the Potential of N-isopropyl-2-nitrobenzenesulfonamide: A Technical Guide to Future Research
Introduction: The Untapped Potential of a Versatile Scaffold
In the vast landscape of chemical compounds, there exist molecules that, despite their straightforward synthesis and intriguing structural motifs, remain largely unexplored. N-isopropyl-2-nitrobenzenesulfonamide is one such compound. While the broader families of benzenesulfonamides and nitro-aromatic compounds are well-documented for their extensive applications in medicinal and synthetic chemistry, the specific N-isopropyl derivative of 2-nitrobenzenesulfonamide has yet to be systematically investigated.[1] This guide serves as a technical roadmap for researchers, scientists, and drug development professionals, illuminating promising, unexplored research avenues for this molecule. We will delve into its synthesis, propose concrete hypotheses for its application in medicinal chemistry, and explore its potential as a novel tool in organic synthesis.
Section 1: Synthesis and Physicochemical Characterization
The synthesis of this compound is a direct and high-yielding process, typically achieved through the reaction of 2-nitrobenzenesulfonyl chloride with isopropylamine.[2] This reaction is a standard nucleophilic substitution at the sulfonyl group.
Detailed Synthesis Protocol
Objective: To synthesize this compound.
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Isopropylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane. Cool the flask in an ice bath to 0°C.
-
Addition of Amine: To the cooled solution, add isopropylamine (1.1 eq) dropwise. Causality Note: The dropwise addition helps to control the exothermic nature of the reaction.
-
Addition of Base: Add triethylamine (1.2 eq) to the reaction mixture. The triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the reaction to completion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the mixture with deionized water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to yield a solid product.
Physicochemical Characterization
A comprehensive characterization of the synthesized compound is crucial for validating its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₄S | |
| Molecular Weight | 244.27 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature (Sealed in dry conditions) |
Standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed to confirm the structure of the final product.
Caption: Synthesis workflow for this compound.
Section 2: Potential Research Areas in Medicinal Chemistry
The structural features of this compound—a sulfonamide group and a nitroaromatic ring—are well-known pharmacophores. This strongly suggests that the compound may possess valuable biological activities.
Hypothesis 1: Antimicrobial and Antifungal Activity
Rationale: The sulfonamide moiety is the cornerstone of sulfa drugs, a major class of antibiotics. Furthermore, various nitro-aromatic compounds exhibit potent antimicrobial properties. The combination of these two functional groups in this compound warrants a thorough investigation of its antimicrobial potential.[1]
Proposed Experimental Protocol: Antimicrobial Susceptibility Testing
-
Strain Selection: Screen the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution method according to CLSI guidelines.
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions in a 96-well plate containing microbial growth medium.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
-
Controls: Include a positive control (a known antibiotic/antifungal), a negative control (DMSO vehicle), and a growth control (no compound).
Caption: Workflow for antimicrobial susceptibility testing.
Hypothesis 2: Anticancer Activity, Especially in Hypoxic Conditions
Rationale: Several nitrobenzenesulfonamide derivatives have been investigated as potential anticancer agents.[3] The nitro group can be bioreduced in the hypoxic (low oxygen) environment characteristic of solid tumors, leading to the formation of cytotoxic reactive species. This makes this compound a prime candidate for a hypoxia-activated prodrug.[3]
Proposed Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Line Selection: Use a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).
-
MTT or SRB Assay: Assess cell viability under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat the cells with increasing concentrations of this compound.
-
Incubate for 48-72 hours under normoxic and hypoxic conditions.
-
Perform the MTT or SRB assay to quantify cell viability.
-
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line under both conditions. A lower IC₅₀ under hypoxic conditions would suggest selective activity.
Hypothesis 3: Enzyme Inhibition
Rationale: The parent compound, 2-nitrobenzenesulfonamide, is a known inhibitor of carbonic anhydrases (CAs), a family of enzymes implicated in various diseases, including glaucoma and cancer.[4] It is plausible that the N-isopropyl derivative retains or has modified activity against these or other enzymes.
Proposed Research Direction: Screen this compound against a panel of therapeutically relevant enzymes, starting with various isoforms of carbonic anhydrase.
Section 3: Potential Research Areas in Synthetic Chemistry
Beyond its potential biological activities, this compound could serve as a valuable tool for organic chemists.
Hypothesis 1: A Novel Protecting Group for Amines
Rationale: The 2-nitrobenzenesulfonyl ("nosyl") group is a well-established protecting group for amines, known for its ease of cleavage under mild conditions.[5] The N-isopropyl substitution may modulate the stability and cleavage characteristics of the sulfonamide, potentially offering advantages over existing protecting groups.
Proposed Experimental Workflow:
-
Protection: React this compound with a variety of primary and secondary amines under basic conditions to form the protected amines.
-
Stability Testing: Subject the protected amines to a range of common reaction conditions (e.g., acidic, basic, oxidative, reductive) to assess the stability of the protecting group.
-
Deprotection: Investigate various cleavage conditions, such as treatment with thiols in the presence of a base, to efficiently remove the protecting group and regenerate the free amine.
Caption: Workflow for evaluating a new protecting group.
Hypothesis 2: Precursor for Heterocyclic Synthesis
Rationale: The nitro group can be readily reduced to an amino group, which can then participate in various cyclization reactions. This opens up the possibility of using this compound as a starting material for the synthesis of novel heterocyclic compounds, such as benzothiadiazine derivatives, which are of interest in medicinal chemistry.
Proposed Research Direction: Investigate the reduction of the nitro group followed by intramolecular cyclization reactions to generate novel heterocyclic scaffolds.
Conclusion and Future Outlook
This compound represents a significant knowledge gap in the scientific literature, and therefore, a wealth of opportunity.[1] The research avenues proposed in this guide—from antimicrobial and anticancer drug discovery to the development of new tools for organic synthesis—are based on sound scientific principles and the known activities of related compounds. It is our hope that this technical guide will inspire and facilitate new research into this promising molecule, ultimately unlocking its full potential for the benefit of science and medicine.
References
-
PubMed. (1991). Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
NIH. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Dual-Role N-isopropyl-2-nitrobenzenesulfonamide Protecting Group: A Comprehensive Guide for Amine Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1] Among the arsenal of amine protecting groups, the 2-nitrobenzenesulfonyl (nosyl) moiety, and specifically its N-isopropyl derivative, has emerged as a versatile and robust tool. This guide provides an in-depth exploration of N-isopropyl-2-nitrobenzenesulfonamide, offering detailed protocols and expert insights for its application in contemporary research and development.
The strategic advantage of the nosyl group, a cornerstone of the renowned Fukuyama amine synthesis, lies in its dual functionality.[2][3] It not only serves as a stable shield for primary and secondary amines against a wide range of reaction conditions but also activates the sulfonamide proton, facilitating subsequent N-alkylation.[2][4] This unique characteristic streamlines the synthesis of complex secondary and tertiary amines, often reducing the number of steps and improving overall yields.[5][6]
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the this compound protecting group, from its straightforward installation to its mild and selective removal.
Core Principles and Advantages
The utility of the 2-nitrobenzenesulfonyl protecting group is rooted in several key chemical principles:
-
Robustness: Sulfonamides are notably stable under both acidic and basic conditions, a critical feature for multi-step synthetic sequences.[2][7]
-
Activation for Alkylation: The electron-withdrawing nature of the ortho-nitro group significantly increases the acidity of the sulfonamide N-H proton. This facilitates deprotonation and subsequent alkylation under relatively mild basic conditions, a key step in the Fukuyama amine synthesis.[2][6]
-
Mild Deprotection: The presence of the nitro group also renders the aromatic ring susceptible to nucleophilic aromatic substitution. This allows for the facile cleavage of the N-S bond under mild conditions using thiolates, preserving sensitive functionalities within the molecule.[3][8]
The N-isopropyl substituent, in particular, offers a balance of steric hindrance and electronic effects that can be advantageous in specific synthetic contexts, influencing reactivity and selectivity.
Visualizing the Workflow: Protection and Deprotection
Caption: General workflow for amine protection and deprotection.
Experimental Protocols
The following protocols are presented as a detailed guide for the application of the this compound protecting group.
Protocol 1: Protection of an Amine with 2-Nitrobenzenesulfonyl Chloride
This procedure outlines the formation of the this compound from isopropylamine and 2-nitrobenzenesulfonyl chloride. The same general principles apply to the protection of other primary and secondary amines.
Materials:
-
Isopropylamine
-
2-Nitrobenzenesulfonyl chloride (NsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure: [9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve isopropylamine (1.5 equivalents) and triethylamine (2.0 equivalents) in dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of NsCl: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the cooled amine solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-12 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM) | A common, relatively non-polar solvent that dissolves the reactants and is unreactive under the reaction conditions. |
| Base | Triethylamine (TEA) | Scavenges the HCl generated during the reaction, driving the equilibrium towards product formation.[10] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity of the reaction, while warming to room temperature ensures completion. |
| Stoichiometry | Excess amine and base | Ensures complete consumption of the limiting reagent, 2-nitrobenzenesulfonyl chloride. |
Protocol 2: Deprotection of this compound
The cleavage of the nosyl group is typically achieved through nucleophilic aromatic substitution using a thiol and a base.
Materials:
-
This compound derivative
-
Thiophenol or 2-Mercaptoethanol
-
Potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard laboratory glassware and magnetic stirrer
-
Reaction Setup: Dissolve the this compound derivative (1.0 equivalent) in DMF or acetonitrile in a round-bottom flask.
-
Addition of Reagents: Add potassium carbonate (3.0 equivalents) or DBU (2.0 equivalents) followed by the thiol (e.g., thiophenol, 2.0 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer.
-
Wash the organic layer multiple times with water and then with brine to remove DMF and the thiol byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: The crude amine can be purified by column chromatography or distillation.
| Parameter | Reagent Combination | Key Considerations |
| Thiol/Base | Thiophenol / K₂CO₃ in DMF | A very common and effective system for nosyl deprotection.[7] |
| 2-Mercaptoethanol / DBU in DMF | DBU is a non-nucleophilic strong base that is soluble in organic solvents. 2-Mercaptoethanol is a less odorous alternative to thiophenol.[8][11] | |
| Thiophenol / Cs₂CO₃ in MeCN | Cesium carbonate can enhance the rate of reaction in some cases.[8] |
Mechanistic Insight: The Deprotection Pathway
The deprotection of a 2-nitrobenzenesulfonamide proceeds through the formation of a Meisenheimer complex.[3][12]
Caption: Simplified mechanism of nosyl deprotection.
The process is initiated by the nucleophilic attack of the thiolate anion on the electron-deficient aromatic ring, forming a stabilized Meisenheimer intermediate. Subsequent electronic rearrangement leads to the cleavage of the sulfur-nitrogen bond, liberating the free amine.
Conclusion and Future Perspectives
The this compound protecting group offers a powerful and versatile strategy for the synthesis of amines. Its stability to a broad range of reaction conditions, coupled with its mild and efficient deprotection protocol, makes it an invaluable tool in modern organic synthesis. For researchers and drug development professionals, mastering the application of this protecting group can significantly enhance the efficiency and success of complex synthetic endeavors. The principles outlined in the Fukuyama amine synthesis continue to be widely applied, and the nosyl group, in its various forms, remains a preferred choice for challenging amine manipulations.[13]
References
-
ResearchGate. Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. Available from: [Link]
-
SciSpace. The use of Fukuyama's sulfonamide in the synthesis of selectively protected spermidines. Available from: [Link]
-
Chem-Station. Sulfonyl Protective Groups. Available from: [Link]
-
ResearchGate. 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF. Available from: [Link]
-
ResearchGate. Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Available from: [Link]
-
Royal Society of Chemistry. Ns strategies: a highly versatile synthetic method for amines. Available from: [Link]
-
Ingenta Connect. The use of Fukuyama's sulfonamide in the synthesis of selectively.... Available from: [Link]
- Google Patents. Process for the removal of nitrobenzenesulfonyl.
- Google Patents. Peptide synthesis with sulfonyl protecting groups.
-
ResearchGate. Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol | Request PDF. Available from: [Link]
-
ResearchGate. 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF. Available from: [Link]
-
ResearchGate. Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Available from: [Link]
-
Kocienski, P. J. Protecting Groups. Available from: [Link]
-
Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Available from: [Link]
-
PubChem. N-Isopropyl-4-nitrobenzenesulfonamide. Available from: [Link]
-
IIT Bombay. Protecting Groups. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. The use of Fukuyama's sulfonamide in the synthesis of selectively...: Ingenta Connect [ingentaconnect.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis - chemicalbook [chemicalbook.com]
- 10. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
applications of N-isopropyl-2-nitrobenzenesulfonamide in medicinal chemistry
An Application Guide to N-isopropyl-2-nitrobenzenesulfonamide and its Congeners in Modern Medicinal Chemistry
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 2-nitrobenzenesulfonamides, with a specific focus on this compound as a representative example. We will delve into the core principles, field-proven protocols, and critical insights that make this class of reagents indispensable for the synthesis of complex amines.
Introduction: Beyond a Simple Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in drug discovery, the amine functional group is ubiquitous.[1] Its reactivity, however, often necessitates the use of protecting groups to ensure chemoselectivity.[2][3] While traditional sulfonamides like p-toluenesulfonamides (tosylamides) offer high stability, their harsh removal conditions limit their utility in complex syntheses.[1]
This challenge brought forth the development of nitrobenzenesulfonamides (nosylamides), pioneered by Fukuyama and coworkers.[1][4] The electron-withdrawing nature of the nitro group fundamentally alters the reactivity of the sulfonamide, rendering it susceptible to cleavage under remarkably mild conditions. This compound is an exemplar of such a protected amine, but the true power of this moiety lies in its dual role: it not only protects the amine but also activates it for subsequent, highly efficient N-alkylation. This guide will illuminate this dual functionality, providing both the strategic "why" and the practical "how" for its successful implementation in the laboratory.
The 2-Nitrobenzenesulfonyl (Nosyl) Group: A Strategic Overview
The nosyl group stands out in the arsenal of amine protecting groups. Its utility is rooted in a finely tuned balance of stability and reactivity.
Key Features:
-
Ease of Installation: Nosylamides are readily prepared from primary or secondary amines and 2-nitrobenzenesulfonyl chloride under standard basic conditions.[4]
-
Activation for N-Alkylation: The strongly electron-withdrawing nitro group renders the N-H proton of a primary nosylamide sufficiently acidic (pKa ≈ 10-11 in DMSO) to be deprotonated by mild bases or to participate in reactions like the Mitsunobu alkylation.[5]
-
Mild Deprotection: The defining feature is its facile cleavage via nucleophilic aromatic substitution, typically with a thiol and a mild base, under conditions that leave most other functional groups untouched.[4][5][6]
The following table compares the key properties of the 2-nitrobenzenesulfonyl (Nosyl) group with the conventional p-toluenesulfonyl (Tosyl) group.
| Feature | 2-Nitrobenzenesulfonyl (Nosyl) Group | p-Toluenesulfonyl (Tosyl) Group | Rationale & Implications |
| N-H Acidity | High (pKa ≈ 10-11) | Moderate (pKa ≈ 13-14) | The nitro group's strong inductive effect makes the Nosyl-NH proton more acidic, enabling alkylation with mild bases and facilitating the Fukuyama-Mitsunobu reaction. |
| Alkylation | Readily alkylated under mild basic conditions or via Mitsunobu reaction.[5][7] | Requires strong bases (e.g., NaH) for alkylation, limiting functional group tolerance. | The enhanced acidity of nosylamides broadens the scope of applicable alkylation methods to include milder, more versatile protocols. |
| Deprotection | Mild conditions: Thiol (e.g., thiophenol) + mild base (e.g., K₂CO₃, Cs₂CO₃).[4][5][6] | Harsh conditions: Strong reducing agents (e.g., Na/NH₃, SmI₂) or strong acids (e.g., HBr/AcOH).[1] | Nosyl groups can be removed without affecting sensitive functionalities like esters, Boc-groups, or silyl ethers, making them ideal for late-stage synthesis. |
| Stability | Stable to most acidic and moderately basic conditions. Less robust than tosylamides.[1] | Extremely stable to a wide range of acidic, basic, and redox conditions. | While highly stable, the robustness of the tosyl group is also its primary drawback, leading to difficult cleavage. The Nosyl group offers a more practical balance for synthetic utility. |
Core Application: The Fukuyama Amine Synthesis
The most powerful application of 2-nitrobenzenesulfonamides is in the Fukuyama amine synthesis, a versatile and reliable method for preparing secondary amines from primary amines.[4][5] This multi-step process leverages the unique properties of the nosyl group at each stage.
Caption: Workflow of the Fukuyama Amine Synthesis.
Protocol 1: Protection of a Primary Amine (Synthesis of this compound)
This protocol describes the straightforward formation of the nosylamide from a primary amine and 2-nitrobenzenesulfonyl chloride.[8]
Materials:
-
Isopropylamine
-
2-Nitrobenzenesulfonyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve isopropylamine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Scientist's Note: This initial cooling is crucial to manage the exothermic reaction between the sulfonyl chloride and the amine, preventing potential side reactions and degradation.
-
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq.) in dichloromethane to the stirred amine solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x).
-
Scientist's Note: The HCl wash removes excess triethylamine and unreacted isopropylamine as their respective ammonium salts. The brine wash helps to remove residual water from the organic layer.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield pure this compound.
Protocol 2: N-Alkylation via the Fukuyama-Mitsunobu Reaction
This is the key step for introducing the second substituent onto the nitrogen atom. The acidity of the N-H bond on the nosylamide allows it to act as the nucleophile in a Mitsunobu reaction.[7][9][10][11]
Caption: Simplified mechanism of the Fukuyama-Mitsunobu reaction.
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary alcohol (1.2 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried flask under a nitrogen atmosphere, add this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Scientist's Note: The slow, low-temperature addition of DEAD/DIAD is critical. These reagents are highly reactive, and rapid addition at room temperature can lead to the formation of undesired byproducts and a complex purification profile.
-
-
Slowly add DEAD or DIAD dropwise to the stirred solution over 15-20 minutes. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) are often observed.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
The crude residue can be purified directly by silica gel column chromatography to separate the desired N,N-disubstituted sulfonamide from triphenylphosphine oxide and the hydrazine byproduct.
Protocol 3: Deprotection of the Nosyl Group
The final step liberates the target secondary amine under exceptionally mild conditions. The mechanism involves a Meisenheimer complex formation followed by elimination.[5]
Caption: Mechanism of thiol-mediated nosyl group deprotection.
Materials:
-
N-alkylated-N-isopropyl-2-nitrobenzenesulfonamide (1.0 eq.)
-
Thiophenol (2.5 eq.)
-
Potassium carbonate (K₂CO₃) (2.5 eq.)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the N,N-disubstituted sulfonamide (1.0 eq.) in acetonitrile.
-
Add potassium carbonate (2.5 eq.) and thiophenol (2.5 eq.) to the mixture.
-
Scientist's Note: The base (K₂CO₃) deprotonates the thiophenol to generate the active nucleophile, thiophenolate (PhS⁻), which is required to attack the electron-deficient nitro-aromatic ring. An excess of both reagents ensures the reaction goes to completion.
-
-
Heat the reaction mixture to 50 °C and stir for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature and dilute with water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the pure secondary amine.[5]
Broader Applications in Medicinal Chemistry
The reliability of the Fukuyama amine synthesis has led to its adoption in the synthesis of numerous complex molecules and pharmaceutically relevant scaffolds.[10][12]
-
Natural Product Synthesis: The method has been instrumental in the total synthesis of various natural products, including alkaloids and polyamine toxins.[10]
-
Solid-Phase Synthesis: The Fukuyama-Mitsunobu reaction has been adapted for solid-phase synthesis, enabling the construction of peptide and polyamine libraries for drug screening.[10]
-
Hypoxic Cell Cytotoxic Agents: Nitrobenzenesulfonamide derivatives themselves have been investigated as potential therapeutic agents, such as selective cytotoxic agents for hypoxic cancer cells.[13]
Safety & Handling
This compound and related reagents should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: May cause skin, eye, and respiratory irritation.
-
Precautions: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.[14]
-
Reagents: Thiophenol has a strong, unpleasant odor and is toxic. DEAD and DIAD are toxic and potentially explosive; they should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is more than just a chemical compound; it is a representative of a powerful synthetic strategy. The 2-nitrobenzenesulfonyl group provides medicinal chemists with a tool to not only protect amines but to readily activate them for the construction of new carbon-nitrogen bonds under mild and predictable conditions. The Fukuyama amine synthesis, centered around this chemistry, offers a robust and highly adaptable pathway for the synthesis of secondary amines, making it a cornerstone technique in modern drug discovery and development.
References
- Myers, A. G., et al. "N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes." National Institutes of Health.
- "Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents." Thieme.
- "Fukuyama Amine Synthesis." Chem-Station International Edition. Published March 31, 2014.
- "Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity." National Institutes of Health. Published June 7, 2023.
- "Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides." Organic Syntheses.
- "Mitsunobu reaction." Wikipedia.
- "Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications." PubMed. Published February 11, 2021.
- "Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents." PubMed.
- "Recent Developments in the Direct Synthesis of Unprotected Primary Amines." SynOpen.
- "N-ISOPROPYL-4-NITRO-BENZENESULFONAMIDE - Safety Data Sheet." ChemicalBook. Published December 7, 2023.
- "this compound | 23530-42-9." Sigma-Aldrich.
- "Protecting group." Wikipedia.
- "2-Nitrobenzenesulfonamide." Sigma-Aldrich.
- "N-(3-Aminopropyl)-2-nitrobenzenesulfonamide | CAS 240423-09-0." Santa Cruz Biotechnology.
- "N-ethyl-2-nitrobenzenesulfonamide CAS 23530-41-8: Advancing Pharmaceutical Synthesis." Autech Industry Co.,Limited.
- "N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights." PubMed.
- "N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights." National Institutes of Health.
- "Application Note – Mitsunobu." Sigma-Aldrich.
- "Protecting Groups List." SynArchive.
- "N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis." ChemicalBook.
- "N-Isopropyl-4-nitrobenzenesulfonamide." PubChem.
- "Protective Groups." Organic Chemistry Portal.
- "Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines." Google Patents.
- "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.
- "Process for the alkylation of benzene with isopropanol or blends of isopropanol and propylene." Google Patents.
- "Organic Syntheses Procedure." Organic Syntheses.
- "Mitsunobu Reaction." Organic Chemistry Portal.
- "Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines." Penn State University.
- "Nitration of Primary Amines to Form Primary Nitramines (Review)." CORE.
- "Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Hydroxy-2-isopropylbenzonitrile." BenchChem.
- "Sustainable Approaches for the Protection and Deprotection of Functional Groups." National Institutes of Health.
- "Application Notes and Protocols for the Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide." BenchChem.
-
"Mechanism of Fukuyama–Mitsunobu alkylation[11]." ResearchGate. Available at:
- "Kinetics of Alkylation of Benzene with Isopropyl Alcohol over Ce-Exchanged NaX Zeolite." ResearchGate.
- "Application Notes and Protocols for Structure-Activity Relationship Studies of 2-Isopropyl-1H-benzo[d]imidazol-5-amine Derivativ." BenchChem.
- "(PDF) 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation." ResearchGate.
- "2,4-Dichloro-N-isopropyl-N-(2-(isopropylamino)ethyl)benzenesulfonamide." Molport.
Sources
- 1. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis - chemicalbook [chemicalbook.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-ISOPROPYL-4-NITRO-BENZENESULFONAMIDE - Safety Data Sheet [chemicalbook.com]
experimental setup for reactions involving N-isopropyl-2-nitrobenzenesulfonamide
An Application Guide to the Synthesis and Reactivity of N-isopropyl-2-nitrobenzenesulfonamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of this compound, a key intermediate and reagent in modern organic synthesis. Grounded in the principles of the Fukuyama amine synthesis, this document details the experimental setup, mechanistic rationale, and practical protocols for its use. We will cover its synthesis via amine protection, subsequent N-alkylation reactions—most notably the Fukuyama-Mitsunobu reaction—and finally, the mild deprotection conditions used to liberate the target secondary amine. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of 2-nitrobenzenesulfonamides for the efficient construction of complex nitrogen-containing molecules.
Introduction: The Strategic Advantage of the 2-Nitrobenzenesulfonyl Group
This compound belongs to the family of 2-nitrobenzenesulfonamides, commonly referred to as "nosyl amides." The nosyl group is a powerful tool in synthetic chemistry, serving as a highly versatile protecting group for primary and secondary amines.[1][2] Unlike more robust sulfonamides such as the p-toluenesulfonyl (tosyl) group, which requires harsh conditions for cleavage, the nosyl group is prized for its facile removal under mild, thiol-mediated conditions.[3]
The strategic utility of the nosyl group, and by extension this compound, stems from a unique combination of properties:
-
Activation for N-Alkylation: The potent electron-withdrawing effect of the ortho-nitro group significantly increases the acidity of the sulfonamide N-H proton. This acidification allows for easy deprotonation with mild bases or direct use in reactions like the Mitsunobu alkylation, providing a clear pathway to secondary amines.[4][5]
-
Mild and Orthogonal Deprotection: The nosyl group can be selectively cleaved in the presence of many other protecting groups using thiols, a process that proceeds through a unique nucleophilic aromatic substitution mechanism.[6][7]
-
Foundation for Fukuyama Amine Synthesis: These properties are the cornerstone of the Fukuyama amine synthesis, a powerful methodology for preparing secondary amines from primary amines.[4][5]
This document will provide the foundational knowledge and practical protocols to successfully implement reactions involving this compound in a laboratory setting.
Physicochemical Properties & Essential Safety Protocols
Before beginning any experimental work, a thorough understanding of the reagent's properties and associated hazards is critical.
Compound Properties
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 23530-42-9 | [8] |
| Molecular Formula | C₉H₁₂N₂O₄S | [8] |
| Molecular Weight | 244.27 g/mol | [8] |
| Appearance | Solid | [8] |
| Storage | Sealed in a dry environment at room temperature. | [8] |
Safety & Handling
The 2-nitrobenzenesulfonamide functional group requires careful handling. While a specific safety data sheet (SDS) for the N-isopropyl derivative is not always available, data from analogous compounds provide a strong basis for safe laboratory practices.[8][9][10]
-
Hazard Statements: Compounds in this class are typically classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or a face shield.[11]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[12]
-
Skin and Body Protection: A lab coat is mandatory. Ensure skin is not exposed.[11]
-
Respiratory Protection: Handle in a well-ventilated fume hood. Avoid breathing dust. If engineering controls are insufficient, use an approved particulate respirator (e.g., N95).[10]
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[10]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing.[10]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[10]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[12]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Core Synthetic Workflow: A Mechanistic Perspective
The synthetic utility of this compound is best understood as a three-stage process: protection, alkylation, and deprotection. This workflow provides an exceptionally versatile method for the synthesis of N-alkylated isopropylamines.
Stage 1: Protection of Isopropylamine
The first step involves the synthesis of this compound itself. This is a standard sulfonamide formation reaction where isopropylamine acts as a nucleophile, attacking the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride.
The "Why": This reaction transforms the basic primary amine into a significantly less basic sulfonamide. Critically, the presence of the ortho-nitro group makes the remaining proton on the nitrogen atom acidic, setting the stage for the subsequent alkylation step. This is a key difference from tosyl amides, whose N-H protons are less acidic.
Stage 2: N-Alkylation via the Fukuyama-Mitsunobu Reaction
This stage is the core of the amine synthesis. The acidic proton of this compound allows it to serve as a nucleophile in the Mitsunobu reaction.[5] This reaction couples the sulfonamide with a primary or secondary alcohol under mild conditions using a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).
The "Why": The Mitsunobu reaction is a powerful C-N bond-forming reaction that proceeds with inversion of stereochemistry at the alcohol's chiral center.[13] The nosyl group's acidity makes it an ideal nucleophile for this process, whereas less acidic amides or amines often fail to react efficiently. This provides a reliable and high-yielding method for introducing a wide variety of alkyl groups.[13]
Stage 3: Thiol-Mediated Deprotection
The final step is the removal of the nosyl group to unveil the desired secondary amine. This is achieved by reacting the N,N-disubstituted sulfonamide with a thiol (e.g., thiophenol or 2-mercaptoethanol) and a base (e.g., potassium carbonate or DBU).[6][7]
The "Why" - A Unique Mechanism: The deprotection does not involve cleavage of the S-N bond directly. Instead, it proceeds via a nucleophilic aromatic substitution. The thiolate anion attacks the electron-deficient aromatic ring at the carbon bearing the sulfonyl group, forming a transient species known as a Meisenheimer complex.[4] This intermediate then collapses, breaking the C-S bond and releasing the free amine anion, which is subsequently protonated. This unique pathway is the reason for the exceptionally mild conditions required for nosyl group cleavage.
Detailed Experimental Protocols
The following protocols are provided as a guide. Researchers should always perform their own risk assessment and optimize conditions for their specific substrates.
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure.[14]
Reagents & Materials
| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |
| 2-Nitrobenzenesulfonyl chloride | 221.62 | 10.11 g | 45.62 mmol | 1.0 |
| Isopropylamine | 59.11 | 4.07 g (5.9 mL) | 68.85 mmol | 1.5 |
| Triethylamine (TEA) | 101.19 | 9.41 g (13.0 mL) | 93.0 mmol | 2.0 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isopropylamine and triethylamine.
-
Dissolve the amines in 50 mL of dichloromethane.
-
Cool the mixture in an ice-water bath with stirring.
-
In a separate beaker, dissolve 2-nitrobenzenesulfonyl chloride in a minimal amount of DCM.
-
Add the 2-nitrobenzenesulfonyl chloride solution dropwise to the cold amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6 hours.
-
Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
Dilute the reaction mixture with 100 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL) and water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting solid can be washed with cold hexane and air-dried to yield the title compound. The reported yield for this procedure is typically high (96%).[14]
-
Characterization: The product can be confirmed by ¹H-NMR spectroscopy. The expected signals are: δ(ppm) 1.16 (d, 6H), 3.60-3.73 (m, 1H), 5.12 (d, 1H), 7.72-7.78 (m, 2H), 7.85-7.89 (m, 1H), 8.16-8.20 (m, 1H).[14]
Protocol 2: General Fukuyama-Mitsunobu N-Alkylation
This is a representative protocol for alkylating the synthesized this compound with a primary alcohol.
Reagents & Materials
| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |
| This compound | 244.27 | 2.44 g | 10.0 mmol | 1.0 |
| Primary Alcohol (e.g., Benzyl Alcohol) | 108.14 | 1.30 g (1.24 mL) | 12.0 mmol | 1.2 |
| Triphenylphosphine (PPh₃) | 262.29 | 3.93 g | 15.0 mmol | 1.5 |
| Diethyl azodicarboxylate (DEAD) | 174.15 | 2.61 g (2.6 mL) | 15.0 mmol | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
Procedure
-
To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the primary alcohol, and triphenylphosphine.
-
Dissolve the solids in 50 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice-water bath.
-
CAUTION: DEAD is toxic and a potential contact explosive. Handle with care. Add the DEAD dropwise to the stirred solution over 20-30 minutes. A color change (typically to a yellow/orange) and a mild exotherm may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide and the reduced hydrazide byproduct. Purification is typically achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 3: General Deprotection of the Nosyl Group
This protocol is adapted from a standard procedure for nosyl group cleavage.[4]
Reagents & Materials
| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |
| N-Alkyl-N-isopropyl-2-nitrobenzenesulfonamide | - | - | 5.0 mmol | 1.0 |
| Thiophenol | 110.18 | 1.38 g (1.28 mL) | 12.5 mmol | 2.5 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.73 g | 12.5 mmol | 2.5 |
| Acetonitrile (MeCN) or DMF | - | 25 mL | - | - |
Procedure
-
In a 100 mL round-bottom flask, add the N,N-disubstituted sulfonamide and potassium carbonate.
-
Add 25 mL of acetonitrile or DMF and begin stirring.
-
Add the thiophenol to the suspension.
-
Heat the reaction mixture to 50 °C for 1-3 hours. The reaction can often be run at room temperature but may require a longer reaction time.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with 50 mL of water and 50 mL of ethyl acetate.
-
Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Workup Note: The organic layers will contain the desired amine and diphenyl disulfide (a byproduct of thiophenol). To remove acidic thiophenol, wash the combined organic layers with 1M NaOH (2 x 30 mL).
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or by acid/base extraction to isolate the amine.
Conclusion
This compound is a highly effective reagent for the synthesis of secondary amines. Its utility is derived from the activating nature of the 2-nitrobenzenesulfonyl group, which facilitates N-alkylation, and its subsequent elegant and mild removal using thiols. The protocols and mechanistic discussions provided herein demonstrate the trustworthiness and expertise embedded in this synthetic system. By understanding the causality behind each step—from the pKa modulation by the nitro group to the Meisenheimer complex in the deprotection—researchers can confidently and effectively apply this chemistry to the synthesis of valuable target molecules in drug discovery and beyond.
References
-
2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines . ResearchGate. [Link]
-
2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines . ResearchGate. [Link]
-
State‐of‐the‐art of benzenesulfonamide protecting groups . ResearchGate. [Link]
-
Fukuyama Amine Synthesis . Chem-Station Int. Ed. [Link]
-
Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents . Eurekaselect. [Link]
-
Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides . Taylor & Francis Online. [Link]
-
Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications . PubMed. [Link]
-
Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions . PMC. [Link]
-
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols . ACS Publications. [Link]
-
General scheme of Fukuyama–Mitsunobu reaction for secondary amine 8 synthesis . ResearchGate. [Link]
-
Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins . ResearchGate. [Link]
- Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.es [fishersci.es]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. aksci.com [aksci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: The Strategic Use of N-isopropyl-2-nitrobenzenesulfonamide in Modern Heterocyclic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of N-isopropyl-2-nitrobenzenesulfonamide and its parent scaffolds in the synthesis of complex heterocyclic compounds. We will move beyond simple procedural lists to explore the underlying principles, mechanistic rationale, and practical considerations that make the 2-nitrobenzenesulfonyl (nosyl) group a cornerstone of contemporary synthetic strategy.
Introduction: The Power of the 2-Nitrobenzenesulfonyl Group
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and materials. Their synthesis often requires precise control over the reactivity of nitrogen atoms within the target molecule. The 2-nitrobenzenesulfonyl group, often abbreviated as "nosyl" or "Ns," has emerged as an exceptionally versatile tool for amine protection and activation.[1][2]
Unlike more robust protecting groups like tosyl (Ts), the nosyl group possesses a unique combination of stability and facile, mild cleavage. This is attributed to the electron-withdrawing effect of the ortho-nitro group, which serves two critical functions:
-
Increases N-H Acidity: The nosyl group significantly lowers the pKa of the sulfonamide proton, making it readily deprotonated by mild bases. This enhanced acidity is the key to its successful use as a nucleophile in reactions like the Mitsunobu and standard alkylations.[3]
-
Facilitates Nucleophilic Aromatic Substitution: The ortho-nitro group activates the aromatic ring for nucleophilic attack, enabling a unique deprotection mechanism via a Meisenheimer complex when treated with soft nucleophiles like thiols.[3]
This compound itself represents a stable, pre-alkylated sulfonamide, but its true utility in heterocyclic synthesis is best understood by examining the broader applications of the nosyl group it belongs to, particularly in the Fukuyama amine synthesis methodologies.
Core Application I: The Nosyl Group as a Superior Amine Protecting Group
The primary function of the nosyl group is to protect primary and secondary amines. Its strategic advantage lies in the mild conditions required for its removal, which preserves sensitive functional groups elsewhere in the molecule.
Mechanism of Nosyl Deprotection
The cleavage of a nosyl group is a classic example of nucleophilic aromatic substitution. The process is initiated by the attack of a thiolate anion on the electron-deficient carbon atom bearing the sulfonyl group. This forms a transient, highly stabilized Meisenheimer complex, which then collapses to release the free amine and a disulfide byproduct.[3]
Caption: Mechanism of nosyl group cleavage via a Meisenheimer complex.
Protocol 1: Synthesis of this compound
This protocol details the straightforward reaction between 2-nitrobenzenesulfonyl chloride and isopropylamine. It serves as a general template for the protection of any primary amine.
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Isopropylamine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate, Hexane
Procedure: [4]
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve isopropylamine (1.5 eq) and triethylamine (2.0 eq) in dichloromethane.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane to the stirred amine solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by washing with hexane or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield this compound as a colorless solid.
Protocol 2: General Deprotection of a Nosyl-Protected Amine
This protocol describes the cleavage of the nosyl group to liberate the free amine, a critical step after the nosyl group has served its synthetic purpose.
Materials:
-
Nosyl-protected amine (e.g., N-aryl-N-isopropyl-2-nitrobenzenesulfonamide)
-
Thiophenol (PhSH) or other thiol[2]
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)[5]
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water, Brine
Procedure: [3]
-
Dissolve the nosyl-protected amine (1.0 eq) in acetonitrile or DMF in a round-bottom flask.
-
Add the thiol (e.g., thiophenol, 2.5 eq) followed by the base (e.g., K2CO3, 2.5 eq).
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure secondary amine.
| Thiol Reagent | Base | Solvent | Temperature | Typical Reaction Time | Reference |
| Thiophenol | K₂CO₃ | ACN | 50 °C | 40 min | [3] |
| PhSH | Cs₂CO₃ | DMF | Room Temp | 1-3 h | [1][5] |
| HSCH₂CH₂OH | DBU | DMF | Room Temp | 1-3 h | [1][5] |
| p-Mercaptobenzoic acid | K₂CO₃ | DMF | 60 °C | 1 h | [2] |
Core Application II: C-N Bond Formation via the Fukuyama-Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for dehydrative coupling of an alcohol with a suitable nucleophile.[6][7] The Fukuyama modification leverages the acidity of the N-H proton in a nosyl-amide, allowing it to act as the nucleophile for the synthesis of secondary amines with excellent control over stereochemistry.[3] This reaction is instrumental in building precursors for nitrogen-containing heterocycles.
Mechanistic Rationale
The reaction proceeds via the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (e.g., DEAD or DIAD). The nosyl-amide, deprotonated by the betaine intermediate, acts as the nucleophile, displacing the activated hydroxyl group in a classic SN2 fashion, resulting in a complete inversion of stereochemistry at the alcohol's chiral center.[8]
Caption: Key intermediates in the Fukuyama-Mitsunobu reaction.
Protocol 3: N-Alkylation of a Nosyl-Amide using Fukuyama-Mitsunobu Conditions
This protocol provides a general method for coupling a primary nosyl-amide with a primary or secondary alcohol.
Materials:
-
2-Nitrobenzenesulfonamide or N-alkyl-2-nitrobenzenesulfonamide (1.1 eq)
-
Alcohol (1.0 eq)
-
Triphenylphosphine (PPh3) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure: [9]
-
In an oven-dried, two-necked flask under a nitrogen atmosphere, dissolve the alcohol, the nosyl-amide, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly, add the DIAD or DEAD dropwise to the stirred solution. A color change (e.g., to orange/yellow) and sometimes the formation of a white precipitate (triphenylphosphine oxide) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to separate the desired N,N-disubstituted sulfonamide from triphenylphosphine oxide and the hydrazine byproduct.
Application in Practice: Multi-Step Synthesis of N-H Indoles
The true power of these methodologies is realized in their application to multi-step syntheses of valuable heterocyclic cores, such as indoles.[10][11] A common strategy involves the construction of a suitably substituted o-alkenylaniline precursor, followed by an oxidative cyclization to form the indole ring.
Synthetic Workflow for a 2,3-Disubstituted Indole
The following workflow illustrates how the Fukuyama-Mitsunobu reaction and nosyl deprotection can be integrated into a convergent synthesis of a substituted indole.
Caption: A general synthetic workflow for substituted indoles.
This workflow demonstrates the modularity of the approach. The nosyl group serves to protect the aniline nitrogen, allowing for selective cross-coupling reactions to install the necessary alkenyl side chain. Following the key cyclization step, the nosyl group is cleanly removed under mild thiol-mediated conditions to furnish the final N-H indole, a structure prevalent in medicinally important compounds.[10] The Fukuyama-Mitsunobu reaction provides an alternative, powerful entry point for creating the C-N bond in the key aniline precursor.
Conclusion
This compound is a representative of the highly valuable class of 2-nitrobenzenesulfonamides. The unique electronic properties conferred by the ortho-nitro group make the nosyl moiety an ideal protecting group for amines, enabling a wide range of synthetic transformations. Its application in the Fukuyama-Mitsunobu reaction provides a mild and stereocontrolled method for C-N bond formation. The straightforward and gentle deprotection protocol ensures that complex and sensitive heterocyclic products can be accessed efficiently. For researchers in drug discovery and organic synthesis, mastering the use of nosyl-based reagents is a critical step toward the successful construction of novel heterocyclic architectures.
References
-
Title: 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines Source: ResearchGate URL: [Link]
-
Title: 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines Source: ResearchGate URL: [Link]
-
Title: N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes Source: National Institutes of Health (PMC) URL: [Link]
-
Title: State‐of‐the‐art of benzenesulfonamide protecting groups. A) Comparison... Source: ResearchGate URL: [Link]
-
Title: Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview Source: RSC Publishing URL: [Link]
-
Title: Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides Source: Taylor & Francis Online URL: [Link]
-
Title: One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Fukuyama Amine Synthesis Source: Chem-Station International Edition URL: [Link]
-
Title: Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides Source: National Institutes of Health (PMC) URL: [Link]
-
Title: N-Isopropyl-4-nitrobenzenesulfonamide | C9H12N2O4S | CID 2054536 Source: PubChem URL: [Link]
-
Title: Mitsunobu reaction Source: Wikipedia URL: [Link]
-
Title: A Unified Approach to Mono- and 2,3-Disubstituted N–H Indoles Source: Thieme Connect URL: [Link]
-
Title: N-ethyl-2-nitrobenzenesulfonamide CAS 23530-41-8: Advancing Pharmaceutical Synthesis Source: Medium URL: [Link]
- Title: Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl)
-
Title: Efficient Method for the Synthesis of 2,3-Unsubstituted Nitro Containing Indoles from o -Fluoronitrobenzenes Source: ResearchGate URL: [Link]
-
Title: Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment Source: MDPI URL: [Link]
-
Title: Recent advances in the synthesis of indoles from alkynes and nitrogen sources Source: RSC Publishing URL: [Link]
- Title: Method of obtaining derivatives of 4-(N-alkylamino)
-
Title: Mitsunobu and Related Reactions: Advances and Applications Source: Chemical Reviews URL: [Link]
-
Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
Step-by-Step Guide for N-isopropyl-2-nitrobenzenesulfonamide Deprotection
This comprehensive guide provides a detailed protocol for the deprotection of N-isopropyl-2-nitrobenzenesulfonamide, a critical step in synthetic chemistry for unmasking a secondary isopropylamine functionality. The 2-nitrobenzenesulfonyl (nosyl) group is a widely employed protecting group for amines due to its robust stability across a diverse range of chemical transformations and, most importantly, its mild and selective cleavage conditions. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and a step-by-step protocol grounded in established chemical principles.
Introduction: The Strategic Role of the Nosyl Protecting Group
The 2-nitrobenzenesulfonyl (nosyl or Ns) protecting group, popularized by Fukuyama, serves as an invaluable tool in multistep organic synthesis.[1][2] Its electron-withdrawing nature renders the sulfonamide proton sufficiently acidic for facile alkylation, while the ortho-nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), enabling a mild deprotection pathway.[2][3] This orthogonality to other common amine protecting groups like Boc and Cbz makes it a strategic choice in complex molecule synthesis.[4] The deprotection of this compound liberates isopropylamine, a common secondary amine motif in various biologically active compounds.
Mechanism of Deprotection: A Thiolate-Mediated SNAr Reaction
The cleavage of the nosyl group from this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The process is initiated by the deprotonation of a thiol, typically thiophenol, by a base to generate a highly nucleophilic thiolate anion. This anion then attacks the electron-deficient carbon atom of the nitro-substituted aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3][5] Subsequent collapse of this intermediate leads to the cleavage of the sulfur-nitrogen bond, releasing the free isopropylamine and forming a diaryl sulfide byproduct.[6]
Caption: Mechanism of nosyl deprotection.
Comparative Overview of Deprotection Conditions
The selection of reagents and conditions for nosyl deprotection can be tailored based on substrate compatibility, desired reaction time, and purification strategy. The following table summarizes representative conditions for the deprotection of secondary nosylamides.
| Thiol Reagent (eq.) | Base (eq.) | Solvent | Temperature (°C) | Typical Time | Yield (%) | Key Considerations & References |
| Thiophenol (2.5) | KOH (2.5) | Acetonitrile | 50 | 40 min | 89-91 | Rapid and high-yielding; thiophenol has a strong odor.[3] |
| Thiophenol (2.5) | K₂CO₃ (2.5) | DMF | Room Temp. | 2-4 h | High | A common and effective combination.[5][7] |
| PS-thiophenol (~2.0) | Cs₂CO₃ (3.25) | THF | Room Temp. | 24 h | ~96 | Simplified workup via filtration; longer reaction time.[4] |
| PS-thiophenol (~2.0) | Cs₂CO₃ (3.25) | THF | Microwave | 6 min | High | Dramatically reduced reaction time.[4] |
| n-Dodecanethiol | DBU | DMF | Room Temp. | N/A | High | An odorless thiol alternative.[6] |
Experimental Protocol: Deprotection of this compound
This protocol details a standard and reliable method for the deprotection of this compound using thiophenol and potassium carbonate.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (a concentration of 0.1-0.5 M is typical).
-
Reagent Addition: Add thiophenol (2.5 eq) to the stirred suspension at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) to remove excess thiophenol and the thioether byproduct.
-
Wash the organic layer with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure isopropylamine.
Caption: General experimental workflow.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) can facilitate completion. However, monitor for potential side reactions.
-
Odor Management: Thiophenol is malodorous. All manipulations should be performed in a well-ventilated fume hood. Odorless alternatives like n-dodecanethiol can be used, though reaction times may vary.[6]
-
Purification Challenges: The primary byproduct, 2-nitrophenyl phenyl sulfide, is non-polar. The basic wash during work-up is crucial for removing the acidic thiophenol. If the amine product is sufficiently basic, an acid wash (e.g., dilute HCl) can be used to extract the amine into the aqueous phase, followed by basification and re-extraction, leaving neutral byproducts in the organic layer.
-
Solid-Supported Reagents: For high-throughput synthesis or simplified purification, using polymer-supported thiophenol (PS-thiophenol) is an excellent alternative.[4] This allows for the removal of the thiol reagent and the thioether byproduct by simple filtration, often yielding a sufficiently pure product without the need for chromatography.[4][6]
Conclusion
The deprotection of this compound via thiolate-mediated nucleophilic aromatic substitution is a robust and reliable method for the liberation of secondary amines. By understanding the underlying mechanism and the key parameters influencing the reaction, researchers can effectively implement this protocol and its variations to achieve high yields of the desired product. The choice between classical thiophenol-based methods and modern solid-supported reagents allows for flexibility in experimental design, catering to both small-scale synthesis and larger library production.
References
-
Chem-Station. (2014). Fukuyama Amine Synthesis. Chem-Station Int. Ed. [Link]
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]
-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. [Link]
-
Miller, S. C., & Scanlan, T. S. (1997). Site-Specific N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301-2302. [Link]
-
Royal Society of Chemistry. (2009). Fukuyama Amine Synthesis. [Link]
Sources
- 1. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scirp.org [scirp.org]
Application Notes & Protocols: Leveraging N-isopropyl-2-nitrobenzenesulfonamide in Advanced Multi-Step Synthesis
Abstract
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic manipulation of amine functionalities is paramount. The 2-nitrobenzenesulfonyl ("nosyl" or "Ns") group has emerged as an exceptionally versatile tool for the protection and subsequent activation of primary amines. This guide provides an in-depth exploration of N-isopropyl-2-nitrobenzenesulfonamide and its parent chemistry, focusing on its application in the robust synthesis of secondary amines and complex nitrogen-containing molecules. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer expert insights to navigate the nuances of its application, ensuring reproducible and high-yielding transformations.
The Nosyl Group: A Paradigm of Protection and Activation
The utility of a protecting group is measured by the ease of its introduction, its stability under diverse reaction conditions, and the mildness of its cleavage. The 2-nitrobenzenesulfonyl (Ns) group excels in these areas, presenting significant advantages over traditional sulfonyl protecting groups like the toluenesulfonyl (Ts) group.
The key to the nosyl group's utility lies in the electronic properties of the 2-nitro-substituted aromatic ring. The strong electron-withdrawing nature of the ortho-nitro group serves two critical functions:
-
Increases Acidity of the N-H Bond: The resulting sulfonamide (e.g., this compound) is significantly more acidic (pKa ≈ 10-11 in DMSO) than its tosyl analogue (pKa ≈ 14-15). This heightened acidity allows for deprotonation and subsequent alkylation under much milder basic conditions.[1][2]
-
Facilitates Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring for nucleophilic attack, enabling a facile deprotection pathway using soft nucleophiles like thiolates. This cleavage occurs under neutral or weakly basic conditions, preserving sensitive functional groups that would be compromised by the harsh acidic or reductive conditions required for tosyl group removal.[1][2]
Comparative Analysis: Nosyl (Ns) vs. Tosyl (Ts) Groups
| Feature | Nosyl (Ns) Group | Tosyl (Ts) Group |
| Alkylation Conditions | Mild bases (e.g., K₂CO₃, Cs₂CO₃) or Mitsunobu conditions.[1][2][3] | Strong bases required (e.g., NaH, LDA). |
| Deprotection Method | Thiolates (e.g., thiophenol, 2-mercaptoethanol) via Meisenheimer complex.[1][4] | Harsh conditions: strong acid (HBr/AcOH) or dissolving metal reduction (Na/NH₃). |
| Orthogonality | Cleavage conditions are orthogonal to many other protecting groups (Boc, Cbz, etc.).[2] | Limited orthogonality due to harsh cleavage conditions. |
| Substrate Scope | Broad; compatible with sensitive functional groups. | Limited by the stability of the substrate to harsh cleavage conditions. |
The Core Workflow: A Three-Step Synthesis of Secondary Amines
The "Ns-strategy" provides a powerful and reliable method for converting primary amines into mono-alkylated secondary amines, a transformation that is often challenging due to competing over-alkylation.[2][3] The process is a cornerstone of modern amine synthesis and is frequently employed in the construction of complex natural products and pharmaceutical intermediates.
Caption: High-level overview of the three-step Fukuyama amine synthesis.
Experimental Protocols & Mechanistic Insights
Protocol 1: Nosylation of a Primary Amine
This protocol details the protection of a primary amine using 2-nitrobenzenesulfonyl chloride. The resulting N-monosubstituted sulfonamide is typically a stable, crystalline solid that is easily purified.
Step-by-Step Methodology:
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary amine (1.0 eq.), for instance, isopropylamine, and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add triethylamine (1.1 eq.) to the solution.[3][5] Cool the mixture to 0 °C using an ice-water bath.
-
Scientist's Note: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated from the reaction between the amine and the sulfonyl chloride. This prevents the formation of the amine hydrochloride salt, which would be unreactive, and drives the reaction to completion.
-
-
Sulfonylation: Add 2-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise over 5-10 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.[5]
Protocol 2: Alkylation via the Fukuyama-Mitsunobu Reaction
The Fukuyama-Mitsunobu reaction is a highly efficient method for the N-alkylation of nosyl-protected amines with primary or secondary alcohols.[6][7] The increased acidity of the Ns-amide N-H bond makes it a suitable pronucleophile for this reaction, a transformation that is often sluggish with less acidic amides like tosylamides.[2]
Step-by-Step Methodology:
-
Setup: To a flame-dried, round-bottomed flask under a nitrogen atmosphere, dissolve the N-monosubstituted-2-nitrobenzenesulfonamide (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Mitsunobu Activation: Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Scientist's Note: The DEAD/PPh₃ system forms a phosphonium salt intermediate that activates the alcohol, making it a good electrophile for the deprotonated sulfonamide to attack. The choice of azodicarboxylate can influence reaction efficiency and ease of purification. Newer reagents like di-tert-butyl azodicarboxylate (DTBAD) can generate byproducts that are more easily removed.[8]
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup & Purification: Concentrate the reaction mixture under reduced pressure. The crude residue, containing the desired product and triphenylphosphine oxide/hydrazide byproducts, can be purified directly by silica gel column chromatography.
Protocol 3: Deprotection of the Nosyl Group
The hallmark of the Ns-strategy is its mild deprotection, which proceeds via a Meisenheimer complex intermediate.[1][2] This protocol uses thiophenol, a common and effective reagent.
Caption: Mechanism of nosyl group cleavage by a thiolate nucleophile.
Step-by-Step Methodology:
-
Setup: In a round-bottomed flask, dissolve the N,N-disubstituted-2-nitrobenzenesulfonamide (1.0 eq.) in acetonitrile or DMF (approx. 0.15 M).[1]
-
Reagent Addition: Add thiophenol (2.5 eq.) followed by anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).[1][3]
-
Scientist's Note: The base (K₂CO₃) deprotonates the thiophenol to generate the active thiophenolate nucleophile required for the initial attack on the electron-deficient aromatic ring. Other base/thiol systems like 2-mercaptoethanol/DBU can also be effective.[4] For large-scale reactions, using aqueous potassium hydroxide to form the thiolate in situ is also a viable procedure.[1][3]
-
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[1]
-
Workup: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1][3]
-
Purification: Wash the combined organic extracts with 1 M NaOH (to remove excess thiophenol and the nitrothiophenol byproduct), followed by brine. Dry the organic layer over MgSO₄, filter, and concentrate. The crude secondary amine can then be purified by silica gel column chromatography or distillation.[1][3]
Field Insights & Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Nosylation (Protocol 1) | Poor quality sulfonyl chloride; insufficient base; steric hindrance. | Use freshly opened or purified 2-nitrobenzenesulfonyl chloride. Increase equivalents of base slightly. For hindered amines, consider a stronger, non-nucleophilic base like DBU or increasing reaction time/temperature. |
| Low Yield in Mitsunobu Reaction (Protocol 2) | Incomplete activation of the alcohol; steric hindrance from a secondary alcohol; poor quality reagents. | Ensure all reagents and solvents are anhydrous. Add the azodicarboxylate slowly at 0 °C. For secondary alcohols, longer reaction times or more forcing conditions may be needed. Consider alternative Mitsunobu reagents.[7][8] |
| Difficult Purification after Mitsunobu | Byproducts (Ph₃PO, reduced azodicarboxylate) co-elute with the product. | Use polymer-supported PPh₃ which can be filtered off. Alternatively, use Mitsunobu reagents that yield more easily separable byproducts.[8] |
| Stalled Deprotection (Protocol 3) | Insufficient nucleophile or base; substrate insolubility. | Increase equivalents of thiol and base. Switch to a more polar solvent like DMF. Gentle heating (40-50 °C) can accelerate the reaction.[1] |
| Unpleasant Odor of Thiophenol | Thiophenol is highly volatile and malodorous. | Work in a well-ventilated fume hood. Consider using less volatile or "odorless" thiol reagents, such as p-mercaptobenzoic acid, which can simplify workup.[9] |
Conclusion
The use of N-substituted-2-nitrobenzenesulfonamides, particularly within the context of the Fukuyama amine synthesis, represents a robust, mild, and highly versatile strategy for the preparation of secondary amines. The predictable reactivity, the stability of the protected intermediate, and the exceptionally mild cleavage conditions make this methodology a valuable asset for multi-step synthesis campaigns in academic and industrial research. By understanding the underlying mechanisms and adhering to carefully optimized protocols, researchers can confidently employ this strategy to construct complex molecular architectures with high efficiency and control.
References
-
Kurosawa, W.; Kan, T.; Fukuyama, T. Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses, 2002 , 79, 186. [Link]
-
Chem-Station. Fukuyama Amine Synthesis. Chem-Station International Edition. [Link]
-
Fukuyama, T.; Jow, C.-K.; Cheung, M. 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 1995 , 36(36), 6373-6374. [Link]
-
Christensen, C.; Clausen, R. P.; Begtrup, M.; Kristensen, J. L. Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Tetrahedron Letters, 2004 , 45(43), 8039-8041. [Link]
-
Baran, P. S.; Guerrero, C. A.; Ambhaikar, N. B.; Hafensteiner, B. D. Versatile solid-phase synthesis of secondary amines from alcohols. Development of an N-Boc-(o-nitrobenzene)sulfonamide linker. Organic Letters, 2005 , 7(12), 2473-2476. [Link]
-
Fukuyama, T.; Cheung, M.; Jow, C. K.; Hidai, Y.; Kan, T. 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 1995 , 36(36), 6373-6374. [Link]
-
Matoba, M.; Kajimoto, T.; Node, M. Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Synthetic Communications, 2008 , 38(8), 1194-1200. [Link]
-
Peron, F.; Lebl, T.; Cironi, P.; Bradley, M. Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Tetrahedron Letters, 2003 , 44(45), 8249-8252. [Link]
-
Canesi, S. et al. Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. The Journal of Organic Chemistry, 2016 , 81(15), 6345-6355. [Link]
-
Canesi, S. et al. Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. The Journal of Organic Chemistry, 2016 , 81(15), 6345-6355. [Link]
-
Organic Chemistry Explained. Adding Nosyl Group Mechanism. YouTube. [Link]
-
Miller, S. J. et al. 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. Organic Letters, 2013 , 15(24), 6278-6281. [Link]
-
Sharma, P.; Kumar, A. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Molecular Diversity, 2022 , 26(1), 589-628. [Link]
-
Ivan, B. et al. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 2020 , 12(11), 2530. [Link]
-
L-G. Milroy, T. G. T. et al. Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Journal of Peptide Science, 2007 , 13(11), 724-732. [Link]
-
Kan, T.; Fukuyama, T. Ns Strategies: A Highly Versatile Synthetic Method for Amines. Chemical Communications, 2004 , (4), 353-359. [Link]
-
Reichwein, J. F.; Liskamp, R. M. J. The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. Organic & Biomolecular Chemistry, 2003 , 1, 1250-1252. [Link]
Sources
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Laboratory Preparation and Derivatization of N-isopropyl-2-nitrobenzenesulfonamide
Introduction: The Strategic Importance of 2-Nitrobenzenesulfonamides in Amine Synthesis
In the landscape of modern organic synthesis, the efficient and controlled formation of C-N bonds to produce secondary and tertiary amines is a cornerstone of drug discovery and development. Among the various strategies, the use of 2-nitrobenzenesulfonamides (nosylamides) as activating groups for amines, a methodology pioneered by Fukuyama, stands out for its robustness, mild reaction conditions, and, most critically, the exceptionally mild conditions required for the subsequent deprotection step.[1] Unlike the more resilient tosyl group, which often requires harsh conditions for cleavage, the nosyl group can be readily removed using a simple thiol and base, preserving sensitive functional groups elsewhere in the molecule.[1][2]
This guide provides a comprehensive overview and detailed protocols for the preparation of the key building block, N-isopropyl-2-nitrobenzenesulfonamide, and its subsequent use in the alkylation of alcohols via the Fukuyama-Mitsunobu reaction—a powerful method for synthesizing complex secondary amines.[3][4]
Part 1: Synthesis of the Core Reagent: this compound
The foundational synthesis is a two-step process: first, the preparation of the electrophilic sulfonylating agent, 2-nitrobenzenesulfonyl chloride, followed by its reaction with isopropylamine.
Protocol 1.1: Preparation of 2-Nitrobenzenesulfonyl Chloride
The synthesis of 2-nitrobenzenesulfonyl chloride is a critical first step. While several methods exist, a common laboratory-scale approach involves the chlorination of a suitable sulfur-containing precursor.[5] An alternative and frequently used method is the chlorosulfonation of nitrobenzene.[6]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Nitrobenzene | 123.11 | 24.6 g (20.5 mL) | 0.20 |
| Chlorosulfonic Acid | 116.52 | 116.5 g (66.2 mL) | 1.00 |
| Phosphorus Pentoxide | 141.94 | 14.2 g | 0.10 |
| Ice | - | As needed | - |
| Toluene | 92.14 | ~100 mL | - |
Procedure
-
Reaction Setup: Equip a 500 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas). The reaction should be performed in a well-ventilated fume hood.
-
Charging the Flask: Charge the flask with chlorosulfonic acid (116.5 g, 1.00 mol) and cool it in an ice-water bath to 0-5 °C.
-
Addition of Nitrobenzene: Slowly add nitrobenzene (24.6 g, 0.20 mol) dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Addition of Catalyst: Once the nitrobenzene addition is complete, add phosphorus pentoxide (14.2 g, 0.10 mol) portion-wise, again maintaining a low temperature.[6]
-
Reaction: After the additions are complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70-80 °C and maintain for 5-8 hours, or until gas evolution ceases.
-
Workup: Cool the reaction mixture to room temperature. In a separate large beaker (2 L), prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and generates large amounts of HCl gas.
-
Isolation: The solid product, 2-nitrobenzenesulfonyl chloride, will precipitate. Isolate the crude solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: The crude product can be recrystallized from glacial acetic acid or dissolved in toluene, washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the purified product as a yellow solid.[5][7] The typical melting point is 63-67 °C.[8]
Protocol 1.2: Synthesis of this compound
This step involves the nucleophilic attack of isopropylamine on the sulfonyl chloride.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Nitrobenzenesulfonyl Chloride | 221.62 | 22.2 g | 0.10 |
| Isopropylamine | 59.11 | 8.9 g (12.9 mL) | 0.15 |
| Pyridine or Triethylamine | 79.10 / 101.19 | 11.9 g (12.1 mL) | 0.15 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| 1 M HCl (aq) | - | ~100 mL | - |
| Saturated NaHCO₃ (aq) | - | ~100 mL | - |
| Brine | - | ~100 mL | - |
Procedure
-
Reaction Setup: In a 500 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 2-nitrobenzenesulfonyl chloride (22.2 g, 0.10 mol) in 200 mL of dichloromethane (DCM).
-
Cooling: Cool the solution in an ice-water bath to 0 °C.
-
Amine Addition: In a separate beaker, mix isopropylamine (8.9 g, 0.15 mol) and pyridine (11.9 g, 0.15 mol). Add this mixture dropwise to the cooled solution of the sulfonyl chloride over 20-30 minutes. The base (pyridine or triethylamine) is crucial to scavenge the HCl byproduct.[9]
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by flash chromatography to yield this compound as a solid.[10]
Part 2: Derivatization via Fukuyama-Mitsunobu Alkylation
The true utility of this compound lies in its application in the Fukuyama amine synthesis.[1] The nosylamide is sufficiently acidic (pKa ≈ 10-11) to act as a nucleophile in the Mitsunobu reaction, allowing for the alkylation of primary and secondary alcohols with inversion of stereochemistry.[1][11]
Causality of the Fukuyama-Mitsunobu Reaction
The Mitsunobu reaction is a redox process that converts an alcohol into a variety of functional groups.[12][13] The key steps are:
-
Activation: Triphenylphosphine (PPh₃) attacks the azodicarboxylate (e.g., DIAD or DEAD), forming a betaine intermediate.[11]
-
Proton Transfer: This betaine deprotonates the acidic nosylamide, forming an ion pair.
-
Oxyphosphonium Formation: The alcohol's oxygen atom attacks the activated phosphonium species, creating a potent oxyphosphonium leaving group.
-
Sₙ2 Displacement: The nosylamide anion acts as the nucleophile, displacing the oxyphosphonium group in an Sₙ2 fashion, leading to a complete inversion of stereochemistry at the alcohol's carbon center.[11]
This process is highly valued for its reliability and stereospecificity, even with sterically hindered alcohols.[14]
Caption: The mechanistic pathway of the Fukuyama-Mitsunobu reaction.
Protocol 2.1: General Procedure for Fukuyama-Mitsunobu Alkylation
This protocol describes the alkylation of a secondary alcohol with this compound.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Typical Quantity | Moles |
| Alcohol Substrate | - | 1.0 eq | 1.0 |
| This compound | 244.27 | 1.2 eq | 1.2 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 eq | 1.5 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 eq | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | - |
Procedure
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) to a flame-dried flask.
-
Dissolution: Add anhydrous THF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
DIAD Addition: Add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. A color change (often to yellow or orange) and sometimes a slight exotherm are observed.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product, triphenylphosphine oxide, and the DIAD-hydrazine byproduct.
-
Purification: Purify the crude material using flash column chromatography (a typical eluent system is ethyl acetate/hexanes) to isolate the desired N,N-disubstituted-2-nitrobenzenesulfonamide derivative. The byproducts are often challenging to remove, but careful chromatography is usually successful.[4]
Part 3: Deprotection of the Nosyl Group
The key advantage of the nosyl group is its facile cleavage under mild conditions, typically with a thiol and a base. The mechanism involves a nucleophilic aromatic substitution where the thiolate attacks the nitro-activated aromatic ring, forming a Meisenheimer complex, which then collapses to release the free amine.[1]
Caption: Workflow for the deprotection of a nosyl-protected amine.
Protocol 3.1: General Procedure for Nosyl Deprotection
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Typical Quantity | Moles |
| N,N-disubstituted Nosylamide | - | 1.0 eq | 1.0 |
| Thiophenol | 110.18 | 2.5 eq | 2.5 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 eq | 2.5 |
| Acetonitrile (MeCN) or DMF | 41.05 / 73.09 | - | - |
Procedure
-
Reaction Setup: Dissolve the nosylamide (1.0 eq) in acetonitrile or DMF in a round-bottomed flask.
-
Reagent Addition: Add potassium carbonate (2.5 eq) and thiophenol (2.5 eq) to the solution.[1]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-3 hours. For more hindered substrates, gentle heating (e.g., 50 °C) may be required.[1] Monitor by TLC until the starting nosylamide is consumed.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can then be purified by flash chromatography or acid-base extraction to yield the final product.
Part 4: Analytical Characterization
Validation of the synthesized compounds is essential. The following data are typical for the parent compound, this compound.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.0-7.6 (m, 4H, Ar-H), 4.5-4.3 (d, 1H, NH), 3.8-3.6 (septet, 1H, CH), 1.2-1.1 (d, 6H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 148.0 (C-NO₂), 135-124 (Ar-C), 46.0 (CH), 23.0 (CH₃) |
| IR (ATR, cm⁻¹) | ~3300 (N-H stretch), ~1530 & 1350 (NO₂ stretch), ~1340 & 1160 (SO₂ stretch) |
| MS (ESI+) | m/z 245.1 [M+H]⁺, 267.1 [M+Na]⁺ |
Note: Actual spectral values may vary slightly based on solvent and instrumentation.[15][16]
Part 5: Safety Considerations
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.
-
2-Nitrobenzenesulfonyl chloride is a corrosive solid and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.[8]
-
Thiophenol has a powerful and unpleasant stench and is toxic. All manipulations should be performed in a well-ventilated fume hood.
-
DIAD and DEAD are potential sensitizers and should be handled with care.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.
References
-
N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes . National Institutes of Health (NIH). [Link]
-
Fukuyama Amine Synthesis . Chem-Station International Edition. [Link]
-
The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure . Royal Society of Chemistry (RSC). [Link]
- The preparation method of nitrobenzene sulfonyl chloride.
-
Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride... . ResearchGate. [Link]
-
Development and Scale-Up of an Asymmetric Synthesis of AZD8186 Using the Fukuyama Modification of the Mitsunobu Reaction . ACS Publications. [Link]
-
Mitsunobu reaction . Wikipedia. [Link]
-
Mechanism of Fukuyama–Mitsunobu alkylation . ResearchGate. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review . National Institutes of Health (NIH). [Link]
-
(A) - o-Nitrobenzenesulfonyl Chloride . Organic Syntheses. [Link]
-
Mitsunobu and Related Reactions: Advances and Applications . ACS Publications. [Link]
-
The Mitsunobu Reaction: Substitution Reactions with Alcohol Substrates . YouTube. [Link]
-
Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy . ResearchGate. [Link]
Sources
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. CN1143844C - The preparation method of nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-硝基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis - chemicalbook [chemicalbook.com]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Safe Handling of N-isopropyl-2-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-isopropyl-2-nitrobenzenesulfonamide is a valuable reagent in organic synthesis, often utilized in the development of novel pharmaceutical compounds. Its structure, incorporating both a sulfonamide and a nitroaromatic moiety, imparts unique reactivity. However, these same functional groups necessitate stringent safety protocols. The presence of the nitro group, particularly ortho to the sulfonamide, suggests potential for thermal instability and energetic decomposition. This guide provides a comprehensive overview of the potential hazards associated with this compound and details protocols for its safe handling, storage, and disposal to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of this compound is the foundation of its safe use. The primary risks are associated with its toxicity, irritant properties, and the potential for thermal decomposition, a known characteristic of nitroaromatic compounds.
1.1. GHS Hazard Classification
Based on available Safety Data Sheet (SDS) information, this compound is classified as follows:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
1.2. Chemical Family Hazards
-
Nitroaromatic Compounds: This class of compounds is known for its energetic nature. The presence of a nitro group on an aromatic ring can lead to thermal instability and, in some cases, explosive decomposition, especially at elevated temperatures or in the presence of contaminants. The ortho-position of the nitro group in this compound may influence its decomposition behavior. Runaway reactions are a significant concern with nitroaromatic compounds, and their thermal stability can be lowered by impurities.
-
Sulfonamides: While primarily known for their therapeutic uses, sulfonamides can cause allergic reactions in sensitized individuals. Although the risk of a significant allergic reaction in a laboratory setting from dermal contact is lower than from ingestion, it is a potential hazard to be aware of.
1.3. Toxicological Properties
The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
-
Acute Effects: Ingestion can lead to harmful systemic effects. Skin and eye contact will cause irritation. Inhalation of dust may lead to respiratory tract irritation. Aromatic nitro compounds, in general, can cause methemoglobinemia, leading to cyanosis.
-
Chronic Effects: Prolonged or repeated exposure may lead to cumulative health effects.
1.4. Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 23530-42-9 | |
| Molecular Formula | C9H12N2O4S | |
| Molecular Weight | 244.27 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | Room temperature, sealed in dry conditions |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.
2.1. Engineering Controls
-
Fume Hood: All handling of this compound solid and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the laboratory.
2.2. Personal Protective Equipment (PPE)
The following PPE is required for handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with a particulate filter may be necessary.
Diagram of PPE Requirements
Caption: Workflow for handling this compound with required PPE.
Safe Handling and Experimental Protocols
Adherence to strict protocols is critical to mitigate the risks associated with this compound.
3.1. General Handling Precautions
-
Avoid dust formation: Handle the solid material carefully to minimize the generation of dust.
-
Prevent contact: Avoid all direct contact with the skin, eyes, and clothing.
-
Use in a well-ventilated area: All operations should be performed in a chemical fume hood.
-
Grounding: When transferring large quantities of the solid, take precautionary measures against static discharge.
-
Temperature control: Due to the potential for thermal decomposition of nitroaromatic compounds, avoid heating the material unnecessarily. Reactions should be carefully monitored for exotherms.
-
Hygiene: Wash hands thoroughly after handling.
3.2. Step-by-Step Weighing and Solution Preparation Protocol
-
Preparation: Designate a specific area within the fume hood for handling this compound. Ensure the area is clean and free of clutter.
-
Don PPE: Put on all required PPE as outlined in Section 2.2.
-
Weighing: Carefully weigh the desired amount of the solid in a tared container within the fume hood. Use a spatula to transfer the solid and avoid generating dust.
-
Dissolution: Add the solvent to the container with the solid. If necessary, gently swirl or stir to dissolve. Avoid vigorous shaking that could generate aerosols.
-
Transfer: If transferring the solution, do so carefully to avoid splashing.
-
Cleanup: Clean the weighing area and any contaminated utensils immediately.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
3.3. Reaction Setup and Monitoring
-
Reaction Scale: Conduct initial experiments on a small scale to assess reactivity and potential for exotherms.
-
Temperature Monitoring: All reactions involving this compound should be equipped with a thermometer or thermocouple to monitor the internal temperature.
-
Cooling Bath: Have a cooling bath (e.g., ice-water bath) readily available to control any unexpected exotherms.
-
Addition Rate: When adding this compound or other reagents to a reaction mixture, do so slowly and in a controlled manner.
Storage and Incompatibility
Proper storage is crucial to maintain the stability and integrity of this compound.
4.1. Storage Conditions
-
Container: Keep the container tightly closed.
-
Location: Store in a cool, dry, and well-ventilated area.
-
Environment: Store sealed in a dry environment
Scaling Up Reactions with N-Isopropyl-2-Nitrobenzenesulfonamide: A Comprehensive Guide for Process Development
For researchers, scientists, and drug development professionals, the synthesis of secondary amines is a cornerstone of modern organic chemistry. The Fukuyama-Mitsunobu reaction, utilizing reagents like N-isopropyl-2-nitrobenzenesulfonamide, offers a powerful and versatile method for their preparation. However, transitioning this valuable laboratory technique from the bench to pilot or production scale presents a unique set of challenges. This in-depth technical guide provides a comprehensive overview of the critical considerations, detailed protocols, and safety measures necessary for the successful scale-up of reactions involving this compound.
Introduction: The Power and Pitfalls of the Fukuyama Amine Synthesis
The Fukuyama amine synthesis is a robust method for the preparation of secondary amines from primary amines.[1] The strategy involves the protection of a primary amine with a 2-nitrobenzenesulfonyl (nosyl) group, followed by alkylation and subsequent deprotection. This compound serves as a key intermediate in this process, typically formed by the reaction of isopropylamine with 2-nitrobenzenesulfonyl chloride. The nosyl group is an excellent activating group for N-alkylation, including under Mitsunobu conditions, and can be cleaved under mild conditions, making this a highly attractive synthetic route.[1][2]
However, the journey from a milligram-scale reaction in a round-bottom flask to a multi-kilogram synthesis in a jacketed reactor is fraught with potential hazards and scalability issues. These include managing exothermic events, handling potentially hazardous reagents, and developing robust, scalable purification strategies. This guide will navigate these complexities, providing practical, field-proven insights to ensure a safe, efficient, and scalable process.
Core Synthesis Workflow: A Visual Overview
The overall synthetic strategy can be visualized as a three-stage process: nosyl protection, N-alkylation (often via the Fukuyama-Mitsunobu reaction), and deprotection.
Caption: Overall workflow for secondary amine synthesis using a 2-nitrobenzenesulfonamide protecting group.
PART 1: The Fukuyama-Mitsunobu Reaction at Scale
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including the N-alkylation of sulfonamides in the Fukuyama protocol.[3] However, its scale-up is often challenging due to several factors.
Key Considerations for Scale-Up:
-
Exothermicity: The reaction of the azodicarboxylate (e.g., DIAD or DEAD) with the phosphine is highly exothermic.[4] On a large scale, this can lead to a rapid temperature increase and potential thermal runaway if not properly controlled.
-
Reagent Addition: The order and rate of reagent addition are critical. Slow, controlled addition of the azodicarboxylate to a cooled solution of the alcohol, this compound, and phosphine is crucial for maintaining temperature control.
-
Byproduct Removal: The reaction generates stoichiometric amounts of triphenylphosphine oxide and the corresponding hydrazo-dicarboxylate, which can be difficult to remove on a large scale, often necessitating chromatography on the lab scale.[5]
-
Safety of Azodicarboxylates: Diethyl azodicarboxylate (DEAD) is known to be thermally unstable and potentially explosive in its pure form.[6] Diisopropyl azodicarboxylate (DIAD) is generally considered safer but still requires careful handling.
Large-Scale Protocol: Fukuyama-Mitsunobu Alkylation
This protocol is a representative example for the N-alkylation of this compound with a primary alcohol at a multi-kilogram scale.
Materials:
| Reagent/Solvent | Molar Eq. | Typical Quantity (for 10 kg scale) | Notes |
| Primary Alcohol | 1.0 | 5.0 kg | Ensure dryness |
| This compound | 1.1 | 12.0 kg | |
| Triphenylphosphine (PPh₃) | 1.5 | 16.3 kg | |
| Diisopropyl azodicarboxylate (DIAD) | 1.5 | 15.0 L | Typically used as a 40% solution in toluene |
| Anhydrous Tetrahydrofuran (THF) | - | 100 L |
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted jacketed reactor with the primary alcohol, this compound, and anhydrous THF.
-
Initial Cooling: Cool the reactor contents to 0-5 °C with vigorous stirring.
-
Phosphine Addition: Add triphenylphosphine to the reactor. Maintain the temperature below 10 °C.
-
Controlled DIAD Addition: Slowly add the DIAD solution via a dosing pump over a period of 2-4 hours, ensuring the internal temperature does not exceed 10 °C. A significant exotherm will be observed during the addition. The reaction mixture will typically turn from a colorless suspension to a yellow-orange solution.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 2-4 hours after the DIAD addition is finished.
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to a smaller volume.
-
Add a suitable anti-solvent (e.g., heptane or isopropanol) to precipitate the triphenylphosphine oxide and the DIAD-hydrazine byproduct.
-
Filter the mixture, washing the filter cake with the anti-solvent.
-
The filtrate, containing the desired N,N-disubstituted-2-nitrobenzenesulfonamide, can then be further purified by crystallization or used directly in the next step.
-
Causality Behind Choices:
-
The use of DIAD over DEAD is often preferred for large-scale reactions due to its greater thermal stability.[6]
-
Slow, subsurface addition of DIAD is critical to dissipate the heat of reaction effectively and prevent localized "hot spots."
-
The choice of anti-solvent for precipitation of byproducts is crucial and must be determined experimentally to maximize product recovery in the filtrate while minimizing the solubility of the byproducts.
Caption: Simplified mechanism of the Fukuyama-Mitsunobu reaction.
PART 2: Deprotection of the 2-Nitrobenzenesulfonamide Group at Scale
The facile cleavage of the nosyl group is a key advantage of the Fukuyama amine synthesis. The most common method involves nucleophilic aromatic substitution with a thiol.[2]
Key Considerations for Scale-Up:
-
Thiol Reagents: While effective, many simple thiols like thiophenol have highly unpleasant odors, posing significant challenges for handling at a large scale. The use of less volatile, odorless thiols is highly desirable.[7]
-
Byproduct Removal: The deprotection reaction generates a thioether byproduct, which must be separated from the desired secondary amine product.
-
Reaction Conditions: The reaction is typically run at or slightly above room temperature. While generally not strongly exothermic, the heat of reaction should be considered at a large scale.
Large-Scale Protocol: Thiol-Mediated Deprotection
This protocol utilizes a less odorous thiol for the deprotection of the nosyl group.
Materials:
| Reagent/Solvent | Molar Eq. | Typical Quantity (for 10 kg scale) | Notes |
| N,N-Dialkyl-2-nitrobenzenesulfonamide | 1.0 | 10.0 kg | |
| 1-Dodecanethiol | 2.5 | 12.0 kg | Less volatile and less odorous than thiophenol |
| Potassium Carbonate (K₂CO₃) | 3.0 | 10.0 kg | Anhydrous |
| Dimethylformamide (DMF) | - | 50 L |
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted reactor with the N,N-dialkyl-2-nitrobenzenesulfonamide, potassium carbonate, and DMF.
-
Thiol Addition: Add the 1-dodecanethiol to the reactor.
-
Reaction: Heat the mixture to 40-50 °C and stir until the reaction is complete, as monitored by HPLC or TLC (typically 4-8 hours).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Wash the organic layer with aqueous base (e.g., 1M NaOH) to remove any unreacted thiol and the thioether byproduct (if it has acidic/phenolic character after potential side reactions).
-
Further wash the organic layer with brine.
-
The secondary amine product in the organic layer can then be isolated by crystallization, distillation, or by forming a salt and precipitating.
-
Causality Behind Choices:
-
1-Dodecanethiol is chosen as a less odorous and less volatile alternative to thiophenol, making it more amenable to large-scale use.[7]
-
Potassium carbonate is a mild and inexpensive base suitable for this transformation.
-
The aqueous work-up is designed to remove the polar byproducts and unreacted reagents. Acid-base extractions can be a powerful tool for purifying the final amine product.[3]
PART 3: Alternative Deprotection Strategy: Catalytic Transfer Hydrogenation
An attractive alternative to thiol-mediated deprotection is catalytic transfer hydrogenation. This method avoids the use of malodorous thiols and can offer a cleaner reaction profile.
Key Considerations for Scale-Up:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a commonly used catalyst for the reduction of nitro groups.
-
Hydrogen Source: Ammonium formate is a convenient and effective hydrogen donor for transfer hydrogenation.[7]
-
Catalyst Handling and Removal: The heterogeneous catalyst must be handled safely (Pd/C can be pyrophoric) and effectively removed from the final product.
-
Process Safety: The reduction of nitro groups is an exothermic process. The rate of hydrogen generation from the transfer agent and the subsequent reduction must be carefully controlled.
Large-Scale Protocol: Catalytic Transfer Hydrogenation
Materials:
| Reagent/Solvent | Molar Eq. | Typical Quantity (for 10 kg scale) | Notes |
| N,N-Dialkyl-2-nitrobenzenesulfonamide | 1.0 | 10.0 kg | |
| 10% Palladium on Carbon (Pd/C) | 5-10 mol% | 1.0-2.0 kg (50% wet) | Handle with care; can be pyrophoric when dry |
| Ammonium Formate | 5.0 | 10.0 kg | |
| Methanol | - | 100 L |
Procedure:
-
Reactor Setup: Charge the reactor with the N,N-dialkyl-2-nitrobenzenesulfonamide and methanol.
-
Inerting: Purge the reactor with nitrogen.
-
Catalyst Addition: Carefully add the wet Pd/C catalyst as a slurry in methanol.
-
Controlled Reagent Addition: Slowly add the ammonium formate in portions or as a solution in methanol. An exotherm and gas evolution (CO₂) will be observed. Maintain the temperature below 40 °C.
-
Reaction Monitoring: Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Catalyst Filtration: Cool the reaction mixture and filter through a bed of celite to remove the Pd/C catalyst.
-
Work-up and Isolation: Concentrate the filtrate and perform an aqueous work-up to remove any remaining salts. The secondary amine product can then be purified by crystallization or distillation.
Safety Considerations: A Top Priority
The scale-up of any chemical process demands a thorough safety assessment. For reactions involving this compound, the following are of paramount importance:
-
Thermal Stability of Nitroarenes: Aromatic nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[8] It is crucial to determine the thermal stability of this compound and the N,N-dialkylated intermediate using techniques like Differential Scanning Calorimetry (DSC) to establish safe operating temperature limits.
-
Hazards of 2-Nitrobenzenesulfonyl Chloride: This starting material is corrosive and moisture-sensitive.[9] Appropriate personal protective equipment (PPE) must be worn, and reactions should be conducted in a well-ventilated area.
-
Azodicarboxylate Safety: As previously mentioned, DEAD and DIAD have associated hazards. Always consult the Safety Data Sheet (SDS) and handle these reagents with appropriate precautions.
-
Catalyst Handling: Pyrophoric catalysts like Pd/C require careful handling under an inert atmosphere.
Conclusion: A Pathway to Scalable Secondary Amine Synthesis
The synthesis of secondary amines using this compound via the Fukuyama-Mitsunobu reaction is a powerful and versatile tool in the arsenal of the process chemist. While the transition from lab to large-scale production presents challenges, a thorough understanding of the reaction mechanisms, careful process design, and a steadfast commitment to safety can lead to a robust, efficient, and scalable manufacturing process. By considering the factors outlined in this guide, researchers and drug development professionals can confidently navigate the complexities of scaling up these important transformations.
References
-
Connolly, T. J., et al. (2010). Development of a Pilot-Plant-Scale Synthesis of an Alkylated Dihydrobenzothiadiazole S,S-Dioxide: Incorporation of a Late-Stage Mitsunobu Reaction. Organic Process Research & Development, 14(4), 868–877. [Link]
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374. [Link]
-
Guisado, C., Waterhouse, J. E., Price, W. S., Jorgensen, M. R., & Miller, A. D. (2005). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. Organic & Biomolecular Chemistry, 3(6), 1049–1057. [Link]
-
Hirose, D., Gazvoda, M., Košmrlj, J., & Taniguchi, T. (2018). Systematic Evaluation of 2-Arylazocarboxylates and 2-Arylazocarboxamides as Mitsunobu Reagents. The Journal of Organic Chemistry, 83(9), 4714–4729. [Link]
-
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335–656. [Link]
-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353–359. [Link]
-
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]
-
Rew, Y., & Goodman, M. (2002). Solid-Phase Synthesis of Amine-Bridged Cyclic Enkephalin Analogues via On-Resin Cyclization Utilizing the Fukuyama-Mitsunobu Reaction. The Journal of Organic Chemistry, 67(25), 8820–8826. [Link]
-
St. Jean, D. J., Jr., et al. (2011). A Potent and Orally Bioavailable Cathepsin S Inhibitor. Part 2: Lead Optimization. ACS Medicinal Chemistry Letters, 2(11), 846–851. [Link]
-
U.S. Chemical Safety and Hazard Investigation Board. (2002). Improving Reactive Hazard Management. [Link]
-
Wallace, O. B., et al. (1999). Development of a Kilogram-Scale Synthesis of the Farnesyl Protein Transferase Inhibitor L-744,832. Organic Process Research & Development, 3(5), 319–322. [Link]
-
Weissman, S. A., & Zewge, D. (2005). Recent advances in the Mitsunobu reaction: Modifications and applications. Tetrahedron, 61(32), 7833–7863. [Link]
-
Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Synthetic Communications, 38(8), 1194–1200. [Link]
-
Ram, S. R., & Ehrenkaufer, R. E. (1984). A convenient and mild method for the reductive denitration of nitroarenes. Tetrahedron Letters, 25(32), 3415–3418. [Link]
-
ioMosaic. (2020). Thermal Stability Indicators. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Safety and Handling of 2-Nitrobenzenesulfonyl Chloride (CAS 1694-92-4). [Link]
-
Denton, R. M., et al. (2019). The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions. Science, 365(6456), 910-914. [Link]
-
Reddit. (2024). Amine workup. [Link]
Sources
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mitsunobu - Wordpress [reagents.acsgcipr.org]
- 7. mdpi.com [mdpi.com]
- 8. iomosaic.com [iomosaic.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-isopropyl-2-nitrobenzenesulfonamide Reactions
Welcome to the technical support guide for N-isopropyl-2-nitrobenzenesulfonamide. As a derivative of 2-nitrobenzenesulfonamide, this compound belongs to the "nosyl" class of protecting groups, prized for its application in the protection of primary and secondary amines.[1][2] This guide is designed for researchers, chemists, and drug development professionals who utilize this reagent and may encounter challenges during its application, particularly during the critical deprotection step. Here, we move beyond simple protocols to explore the causality behind common side reactions and provide field-tested solutions to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is primarily used to install the 2-nitrobenzenesulfonyl (nosyl) protecting group onto a primary or secondary amine. The resulting sulfonamide is stable under a variety of reaction conditions, including those that would cleave other common amine protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[1] This orthogonality is a key advantage in complex, multi-step syntheses.[1]
Q2: What are the standard conditions for cleaving (deprotecting) the nosyl group?
The standard and most widely used method for nosyl group removal involves nucleophilic aromatic substitution.[3] This is typically achieved by treating the nosyl-protected amine with a thiol reagent, such as thiophenol, in the presence of a mild base like potassium carbonate (K₂CO₃), in a polar aprotic solvent like DMF or acetonitrile.[1][4]
Q3: My nosyl deprotection reaction is stalled; TLC analysis shows only starting material. What went wrong?
This is a common issue that can often be traced back to reagent quality or reaction setup.[4] The most frequent culprits are:
-
Oxidized Thiol: Thiophenol and other thiols can readily oxidize to disulfides upon exposure to air. The disulfide is not nucleophilic and will not initiate the deprotection.
-
"Wet" Solvent: The presence of water can interfere with the reaction.
-
Insufficient Base: The base is required to deprotonate the thiol, generating the active thiolate nucleophile.
-
Steric Hindrance: A sterically congested substrate may require more forcing conditions (e.g., elevated temperature or longer reaction times) to react.
Q4: Can the nitro group on the nosyl moiety be unintentionally reduced during a synthetic sequence?
Yes, this is a critical consideration. While the nosyl group is robust, the nitro functional group is susceptible to reduction under certain conditions. Standard catalytic hydrogenation (e.g., H₂, Pd/C), for instance, will likely reduce the nitro group to an amine. This transformation fundamentally alters the electronic properties of the aromatic ring, rendering it inert to the standard thiol-mediated deprotection conditions. If a reduction step is necessary elsewhere in the molecule, it must be carefully planned to be compatible with the nosyl group or performed after its removal.
Q5: Are there alternative deprotection methods if the standard thiol-based protocol fails?
While thiol-based cleavage is the most common, other strategies have been developed. For substrates sensitive to thiols or bases, alternative nucleophiles can be explored. Additionally, methods using solid-supported reagents, such as polymer-bound thiols, have been developed.[5] These offer the significant advantage of simplified purification, as the reagent and its byproduct can be removed by simple filtration.[5]
Section 2: Troubleshooting Guide for Nosyl Deprotection
This section provides a systematic approach to diagnosing and solving common problems encountered during the cleavage of this compound and related nosyl amides.
Problem 1: Incomplete or Failed Deprotection
-
Symptom: TLC or LC-MS analysis shows a significant amount of the nosyl-protected starting material remaining after the expected reaction time.
-
Causality Analysis & Solutions:
-
Reagent Integrity: The thiolate anion is the active nucleophile. Its formation and stability are paramount.
-
Solution: Use freshly purchased thiophenol or purify older stock by distillation. Ensure the base (e.g., K₂CO₃) is anhydrous and has been stored properly. Consider using a stronger, non-nucleophilic base if deprotonation is suspected to be incomplete, but be mindful of potential side reactions with your substrate.
-
-
Reaction Environment: The reaction is sensitive to atmospheric oxygen and moisture.
-
Solution: While not always strictly necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the oxidation of the thiol reagent, especially for sluggish reactions requiring long reaction times.[4] Use anhydrous solvents.
-
-
Stoichiometry and Concentration: Insufficient nucleophile or base will lead to an incomplete reaction.
-
Solution: Increase the equivalents of both the thiol (from 2.0 to 5.0 eq.) and the base (from 3.0 to 6.0 eq.). Ensure the reaction concentration is appropriate (typically 0.1-0.5 M).
-
-
Substrate Reactivity: Steric hindrance around the sulfonamide can slow the reaction dramatically.
-
Solution: If the reaction is stalled at room temperature, gently heat the mixture to 40-50°C. Monitor progress carefully by TLC to avoid decomposition.
-
-
Troubleshooting Workflow: Failed Deprotection
Caption: A stepwise workflow for troubleshooting failed nosyl deprotection reactions.
Problem 2: Complex Reaction Mixture & Unexpected Byproducts
-
Symptom: TLC or LC-MS shows multiple new spots/peaks in addition to, or instead of, the desired product.
-
Causality Analysis & Solutions:
-
Substrate Incompatibility: The reaction conditions (thiolate, base) may not be compatible with other functional groups in your molecule.
-
Solution: Scrutinize your substrate for electrophilic centers that could be attacked by the thiolate (e.g., sensitive esters, alkyl halides). The base could cause epimerization of stereocenters alpha to a carbonyl group. If incompatibility is suspected, a milder base or a different deprotection strategy may be required.
-
-
Thioether Byproduct Reaction: The byproduct of the reaction is a thioether. In some cases, this byproduct or the thiol itself can undergo further reactions.
-
Solution: Ensure prompt work-up and purification once the reaction is complete to minimize the potential for byproduct degradation or side reactions.
-
-
Problem 3: Difficult Purification
-
Symptom: The desired amine product and the thioether byproduct (e.g., 2-nitrophenyl isopropyl sulfide) have very similar polarities, making chromatographic separation challenging.
-
Causality Analysis & Solutions:
-
Co-elution: The structural similarity between the product and byproduct can lead to overlapping Rf values on silica gel.
-
Solution A (Extraction): After the reaction, perform an acidic aqueous wash (e.g., 1M HCl). The desired amine product should be protonated and move to the aqueous layer, while the neutral thioether byproduct remains in the organic layer. Subsequent basification of the aqueous layer and extraction will then yield the purified amine.
-
Solution B (Alternative Reagents): Employ specialized thiol reagents designed for easy removal. A fluorous thiol can be used, and the resulting fluorous byproduct can be separated using a fluorous solid-phase extraction (SPE) cartridge.[5] Similarly, a polymer-supported thiol allows the byproduct to be removed by simple filtration.[5]
-
-
Section 3: Protocols and Data
Protocol 1: Standard Deprotection of a Nosyl-Protected Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Dissolve the N-nosyl protected amine (1.0 eq.) in anhydrous dimethylformamide (DMF) or acetonitrile (to make a 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq.) to the solution.
-
Addition of Thiol: Add thiophenol (2.0 eq.) to the stirred suspension via syringe.
-
Reaction: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC (thin-layer chromatography). Typical reaction times are 2-6 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Purification: Wash the organic layer with water (2x) and brine (1x) to remove DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or acid/base extraction as described in the troubleshooting section.[6]
Table 1: Comparison of Common Deprotection Conditions
| Thiol Reagent | Base | Solvent | Typical Temp. | Key Advantages/Disadvantages |
| Thiophenol | K₂CO₃ | DMF, MeCN | Room Temp. | Adv: Inexpensive, widely used. Disadv: Pungent odor, purification can be difficult.[1] |
| Thiophenol | Cs₂CO₃ | MeCN | Room Temp. | Adv: Often provides faster reaction rates than K₂CO₃. Disadv: More expensive base. |
| 2-Mercaptoethanol | DBU | CH₂Cl₂ | Room Temp. | Adv: Less odorous than thiophenol. Disadv: DBU is a strong, non-nucleophilic base; check substrate compatibility. |
| Fluorous Thiol | K₂CO₃ | MeCN/H₂O | Room Temp. | Adv: Byproduct easily removed by fluorous SPE.[5] Disadv: Reagent is expensive. |
| Polymer-bound Thiol | Et₃N | THF, CH₂Cl₂ | Room Temp. | Adv: Byproduct removed by filtration.[5] Disadv: May have lower reactivity, higher cost. |
Section 4: Mechanistic Insights
The facile cleavage of the nosyl group is due to the strong electron-withdrawing effect of the ortho-nitro group. This effect makes the aromatic ring highly electron-deficient and susceptible to nucleophilic aromatic substitution.
The reaction proceeds via the formation of a "Meisenheimer complex".[3] The thiolate anion attacks the carbon atom bearing the sulfonyl group (C-1 of the nitroaromatic ring), forming a resonance-stabilized anionic intermediate. This complex then collapses, cleaving the nitrogen-sulfur bond to release the free amine and form the thioether byproduct.
Mechanism of Thiol-Mediated Nosyl Cleavage
Caption: The deprotection pathway proceeds via a key Meisenheimer complex intermediate.
By understanding these common issues and the underlying chemical principles, researchers can effectively troubleshoot their experiments and successfully utilize this compound as a robust and versatile protecting group.
References
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved from [Link]
-
Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents . (2006). ResearchGate. Retrieved from [Link]
-
Protection Reactions - Wiley-VCH . (n.d.). Wiley Online Library. Retrieved from [Link]
-
Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC - NIH . (2022). National Institutes of Health. Retrieved from [Link]
-
N-Isopropyl-4-nitrobenzenesulfonamide | C9H12N2O4S | CID 2054536 - PubChem . (n.d.). National Institutes of Health. Retrieved from [Link]
-
Protecting groups . (1998). Royal Society of Chemistry. Retrieved from [Link]
-
2.4 Photocleavable Protecting Groups . (n.d.). Thieme Chemistry. Retrieved from [Link]
-
nosyl group removal experiment help! : r/OrganicChemistry - Reddit . (2023). Reddit. Retrieved from [Link]
-
Protecting group - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]
-
The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid . (1999). Royal Society of Chemistry. Retrieved from [Link]
-
Protecting Groups List - SynArchive . (n.d.). SynArchive. Retrieved from [Link]
-
Adding Nosyl Group Mechanism | Organic Chemistry - YouTube . (2021). YouTube. Retrieved from [Link]
-
Protective Groups - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents. (n.d.). Google Patents.
-
A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC - NIH . (2014). National Institutes of Health. Retrieved from [Link]
-
N-(2-aminopropyl)-4-nitrobenzenesulfonamide | C9H13N3O4S | CID 63730873 - PubChem . (n.d.). National Institutes of Health. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of N-isopropyl-2-nitrobenzenesulfonamide
Welcome to the Technical Support Center for the synthesis of N-isopropyl-2-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during this specific sulfonamide formation, with a focus on maximizing yield and purity.
Introduction
The synthesis of this compound is a crucial step in various organic synthesis pathways, particularly in the preparation of more complex molecules where the 2-nitrobenzenesulfonyl group serves as an excellent protecting group for amines. The reaction typically involves the nucleophilic attack of isopropylamine on 2-nitrobenzenesulfonyl chloride. While the reaction is generally robust, achieving high yields and purity consistently requires careful attention to reaction parameters and potential side reactions. This guide provides practical, field-tested advice to help you optimize your experimental outcomes.
Core Reaction Scheme
The fundamental transformation involves the reaction of 2-nitrobenzenesulfonyl chloride with isopropylamine in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction, and which one should I choose?
The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated during the reaction between the sulfonyl chloride and the amine.[1] This is crucial because the accumulation of acid can protonate the starting amine, rendering it non-nucleophilic and thus halting the reaction. For this specific synthesis, a tertiary amine base like triethylamine (TEA) is a common and effective choice.[2] Pyridine can also be used.[3] It is important to use a slight excess of the base (typically 1.1 to 1.5 equivalents relative to the sulfonyl chloride) to ensure complete neutralization of the HCl.
Q2: What is the optimal solvent for this reaction?
Aprotic solvents are generally preferred for this reaction to avoid any unwanted side reactions with the sulfonyl chloride. Dichloromethane (DCM) is a widely used and effective solvent for the synthesis of this compound, as it dissolves the reactants well and is unreactive under the reaction conditions.[2] Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile could also be employed, but DCM is a well-documented choice for this specific transformation.
Q3: What is the recommended reaction temperature?
The reaction is typically initiated at a low temperature, such as 0 °C (ice bath), especially during the addition of the highly reactive 2-nitrobenzenesulfonyl chloride.[2] This helps to control the initial exotherm of the reaction and minimize the formation of side products. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure it goes to completion.[2]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. You can spot the reaction mixture alongside the starting materials (2-nitrobenzenesulfonyl chloride and isopropylamine) on a TLC plate. The disappearance of the limiting reactant (usually the sulfonyl chloride) and the appearance of a new spot corresponding to the product indicate the progression of the reaction. A suitable eluent system for TLC would be a mixture of hexane and ethyl acetate.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor quality of 2-nitrobenzenesulfonyl chloride | The sulfonyl chloride is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive. Use a fresh bottle of the reagent or ensure it has been stored under anhydrous conditions. Consider purifying the sulfonyl chloride by recrystallization if its quality is suspect. |
| Poor quality of isopropylamine | Isopropylamine is a volatile and hygroscopic liquid.[4][5] Ensure it is of high purity and has been stored properly. Using old or improperly stored amine can lead to lower yields. |
| Insufficient base | If the HCl byproduct is not completely neutralized, it will protonate the isopropylamine, making it non-nucleophilic. Ensure you are using at least a slight excess of a dry tertiary amine base like triethylamine. |
| Reaction temperature too low | While the initial addition should be done at a low temperature, the reaction may require warming to room temperature to proceed to completion. If the reaction stalls at low temperature, allow it to warm up and continue stirring. |
Problem 2: Presence of Impurities in the Crude Product
| Impurity | Identification and Removal |
| Unreacted 2-nitrobenzenesulfonyl chloride | This can be observed on a TLC plate as a spot corresponding to the starting material. During the workup, washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) can help to hydrolyze and remove any remaining sulfonyl chloride. |
| 2-Nitrobenzenesulfonic acid | This is the hydrolysis product of the sulfonyl chloride. It is acidic and can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution during the workup. |
| Di-sulfonated isopropylamine (N,N-bis(2-nitrophenylsulfonyl)isopropylamine) | This is a potential side product when using a primary amine. To minimize its formation, add the 2-nitrobenzenesulfonyl chloride slowly to the solution of isopropylamine and base. This maintains a low concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide product. If formed, it can often be separated from the desired mono-sulfonated product by column chromatography. |
| Triethylammonium chloride | This salt is a byproduct of the reaction when using triethylamine as the base. It is typically removed by washing the organic layer with water and dilute acid during the workup.[2] |
Problem 3: Difficulty in Product Purification and Isolation
| Issue | Solution |
| Product is an oil or does not solidify | This compound is reported as a colorless solid.[2] If you obtain an oil, it may be impure. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, purification by column chromatography followed by removal of the solvent should yield the solid product. |
| Difficulty with recrystallization | A common and effective method for purifying sulfonamides is recrystallization. For a compound with similar structural features, a 1:1 mixture of ethyl acetate and hexane has been shown to be effective.[1] You can also explore other solvent systems, such as ethanol/water or acetone/hexane. The key is to find a solvent or solvent pair in which the product is soluble when hot but sparingly soluble when cold.[6][7] |
| Product streaks on silica gel column | Sulfonamides can sometimes streak on silica gel due to the acidic nature of the silica. To mitigate this, you can add a small amount of a volatile base, such as triethylamine (e.g., 0.1-1%), to the eluent.[8] This will help to improve the peak shape and separation. |
Experimental Protocols
Optimized Protocol for High-Yield Synthesis
This protocol is adapted from a literature procedure with a reported yield of 96%.[2]
Materials:
-
Isopropylamine (11.07 g, 187.3 mmol)
-
Triethylamine (13 mL, 93.3 mmol)
-
2-Nitrobenzenesulfonyl chloride (10.11 g, 45.6 mmol)
-
Dichloromethane (DCM) (50 mL)
-
Ethyl acetate
-
Hexane
-
Dilute hydrochloric acid
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve isopropylamine and triethylamine in dichloromethane (50 mL).
-
Cool the mixture in an ice bath.
-
Slowly add 2-nitrobenzenesulfonyl chloride to the cooled, stirring solution.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC (e.g., using 3:1 hexane/ethyl acetate as eluent) until the 2-nitrobenzenesulfonyl chloride is consumed.
-
Dilute the reaction mixture with a 1:1 mixture of ethyl acetate and hexane.
-
Transfer the mixture to a separatory funnel and wash the organic layer with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Wash the resulting solid with hexane and air-dry to obtain this compound as a colorless solid.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
If there are any insoluble impurities, perform a hot gravity filtration.
-
Slowly add hot hexane to the hot ethyl acetate solution until the solution becomes slightly turbid.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Dry the crystals under vacuum.
Visualizing Reaction Pathways and Troubleshooting
Caption: A troubleshooting workflow for addressing low yields in the synthesis.
References
-
University of California, Los Angeles. Recrystallization - Single Solvent. [Link]
-
Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Reddit. Go-to recrystallization solvent mixtures : r/Chempros. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
Reddit. Recrystallization with two solvents : r/Chempros. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
PubChem. N-Isopropyl-4-nitrobenzenesulfonamide. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
Sciencemadness Wiki. Isopropylamine. [Link]
-
PubChem. Isopropylamine. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Isopropylamine - Sciencemadness Wiki [sciencemadness.org]
- 5. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Home Page [chem.ualberta.ca]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
Technical Support Center: N-isopropyl-2-nitrobenzenesulfonamide Protection/Deprotection
Welcome to the technical support center for troubleshooting the use of N-isopropyl-2-nitrobenzenesulfonamide (o-NsN(iPr)H) as a protecting group for amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable synthetic tool. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in the lab.
Introduction to the o-NsN(iPr) Protecting Group
The 2-nitrobenzenesulfonyl (nosyl) group is a powerful tool for the protection of primary and secondary amines, integral to the renowned Fukuyama amine synthesis.[1] Its utility stems from a unique balance of stability and reactivity. The strong electron-withdrawing nature of the nitro group renders the sulfonamide proton acidic, facilitating subsequent N-alkylation.[1] Crucially, this same electronic property activates the aryl ring towards nucleophilic aromatic substitution, allowing for mild deprotection conditions using soft nucleophiles like thiols.[1][2] This orthogonality to common protecting groups such as Boc and Cbz makes it highly valuable in multi-step synthesis.[3]
This guide will address common issues encountered during both the protection of amines with this compound and the subsequent deprotection step.
Part 1: Troubleshooting the Protection Reaction
The protection of an amine with 2-nitrobenzenesulfonyl chloride is generally a robust reaction. However, challenges can arise, leading to incomplete conversion or the formation of side products.
Frequently Asked Questions (FAQs): Protection
Question 1: My protection reaction is sluggish or incomplete. What are the likely causes and how can I fix it?
Answer: A stalled protection reaction can often be attributed to several factors, primarily related to the quality of reagents and the reaction conditions.
-
Reagent Quality:
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl): This reagent is corrosive and moisture-sensitive.[4] Exposure to atmospheric moisture can lead to hydrolysis, reducing its reactivity. Ensure you are using a fresh bottle or a properly stored reagent.
-
Amine Substrate: If your amine is a salt (e.g., a hydrochloride salt), it must be free-based before the reaction. The presence of the salt will prevent the amine from acting as a nucleophile.[4]
-
Solvent: Ensure your solvent (typically dichloromethane or THF) is anhydrous. Water can compete with the amine in reacting with the Ns-Cl.
-
-
Reaction Conditions:
-
Base: A suitable base is crucial to neutralize the HCl generated during the reaction. Triethylamine or diisopropylethylamine (DIPEA) are common choices. Ensure at least one equivalent of the base is used. For less nucleophilic amines, a stronger, non-nucleophilic base might be required.
-
Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40°C) can sometimes drive the reaction to completion, especially with sterically hindered or electron-deficient amines.
-
Troubleshooting Workflow: Incomplete Protection
Caption: Simplified deprotection mechanism.
Frequently Asked Questions (FAQs): Deprotection
Question 1: My nosyl deprotection is not going to completion. I've tried the standard thiophenol and potassium carbonate conditions.
Answer: An incomplete deprotection can be frustrating. Here’s a systematic approach to troubleshooting:
-
Thiol Quality: Thiophenol can oxidize over time to diphenyl disulfide. Ensure your thiophenol is fresh and appears as a clear, colorless liquid. If oxidation is suspected, consider using a fresh bottle. [5]* Base Strength and Solubility: Potassium carbonate is a common base, but its solubility in organic solvents like acetonitrile or DMF can be limited.
-
Consider switching to a more soluble base like cesium carbonate (Cs₂CO₃), which has shown excellent results. [3] * Alternatively, a strong, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) can be effective.
-
-
Solvent Choice: DMF is a good solvent for this reaction as it helps to dissolve the reagents and stabilize the charged intermediate. [6]Ensure you are using anhydrous DMF. [5]* Steric Hindrance: If your substrate is particularly sterically hindered around the nitrogen atom, the reaction may require more forcing conditions.
-
Increase the temperature. While many deprotections work at room temperature, heating to 50-60°C can significantly increase the rate. [1] * Increase the excess of thiol and base. Using up to 5-10 equivalents of the thiol may be necessary in difficult cases.
-
-
Alternative Thiols: While thiophenol is common, its odor is a significant drawback. Several odorless or less odorous thiols have been developed and may offer different reactivity profiles. [6][7]p-Mercaptobenzoic acid has been reported as a highly effective, odorless alternative. [[“]] Table 1: Common Deprotection Conditions and Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | Oxidized Thiol | Use a fresh bottle of thiophenol or an alternative thiol. |
| Insufficient Base Strength/Solubility | Switch from K₂CO₃ to Cs₂CO₃ or use an organic base like DBU. | |
| Steric Hindrance | Increase reaction temperature (50-60°C) and/or increase equivalents of thiol and base. | |
| Foul Odor | Thiophenol | Use an odorless thiol like p-mercaptobenzoic acid or homocysteine thiolactone. [6][7][[“]] |
| Difficult Purification | Thiophenol Byproducts | Use a polymer-supported thiol or a fluorous thiol for easier removal of byproducts by filtration. [3][9][10] |
Question 2: The purification of my deprotected amine is difficult due to the thiol byproducts.
Answer: This is a very common problem, as the thioether byproduct formed from thiophenol can have similar chromatographic properties to the desired amine.
-
Use a Supported Thiol: A highly effective solution is to use a polymer-supported thiol, such as polystyrene-supported thiophenol. [3]After the reaction, the resin-bound byproduct can be simply filtered off, greatly simplifying the workup. [3][10]* Fluorous Thiol Strategy: Another elegant approach involves using a perfluorinated thiol. [9]The resulting fluorous byproduct can be easily removed by solid-phase extraction (SPE) using a fluorous silica gel cartridge. [9][10]* Acid-Base Extraction: If your amine is basic, you can perform an acidic wash (e.g., with 1M HCl) to extract the amine into the aqueous phase, leaving the neutral thioether byproduct in the organic layer. Subsequent basification of the aqueous layer and re-extraction will then isolate your product.
Question 3: Does the deprotection reaction need to be performed under an inert atmosphere?
Answer: There are conflicting reports in the literature on this. [5]Thiolates can be sensitive to oxidation by atmospheric oxygen, which would consume your active nucleophile. For this reason, and to ensure reproducibility, it is highly recommended to perform the deprotection under an inert atmosphere of nitrogen or argon, especially if the reaction is slow or requires heating.
Experimental Protocols
Protocol 1: Standard Deprotection of this compound
This protocol is a general starting point for the deprotection.
-
To a solution of the this compound (1.0 eq) in anhydrous acetonitrile or DMF (0.1 M) under a nitrogen atmosphere, add thiophenol (2.5 eq). [1]2. Add potassium carbonate (2.5 eq) or cesium carbonate (2.5 eq).
-
Stir the mixture at room temperature or heat to 50°C. Monitor the reaction progress by TLC or LC-MS. [1]4. Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Deprotection using a Polymer-Supported Thiol
This protocol simplifies purification.
-
Swell the polymer-supported thiophenol resin (e.g., mercaptomethyl polystyrene, ~2.0 eq) in anhydrous THF or DMF for 30 minutes.
-
To a solution of the this compound (1.0 eq) in the same solvent, add the swelled resin.
-
Add cesium carbonate (3.0 eq). [3]4. Shake or stir the mixture at room temperature for 24 hours, or until the reaction is complete as monitored by TLC or LC-MS. [3]Microwave irradiation can significantly accelerate this reaction. [3][10]5. Filter the reaction mixture to remove the resin. Wash the resin with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can then be further purified if necessary.
References
- Matoba, M., et al. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.
- Kan, T., & Fukuyama, T. (2004). The Fukuyama Amine Synthesis.
- Christensen, C., et al. (2004). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Tetrahedron Letters, 45(44), 8173-8176.
- ResearchGate. (n.d.). Deprotection of o -Nitrobenzensulfonyl (Nosyl)
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Calvani, F., et al. (2004). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. SYNLETT, 2004(12), 2209-2211.
- ResearchGate. (n.d.).
- Scribd. (n.d.).
- American Chemical Society. (n.d.).
- TCI Chemicals. (n.d.).
- ChemicalBook. (n.d.). N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis.
- Wiley Online Library. (2008). Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides.
- BenchChem. (n.d.). Deprotection of Nitrophenylsulfonyl (Nosyl)
- Reddit. (n.d.). nosyl group removal experiment help!.
Sources
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. scribd.com [scribd.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 8. consensus.app [consensus.app]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for N-isopropyl-2-nitrobenzenesulfonamide
Welcome to the technical support center for the synthesis and optimization of N-isopropyl-2-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during this synthesis. The formation of a sulfonamide bond is a cornerstone of medicinal chemistry, and the 2-nitrobenzenesulfonyl (nosyl) group is a valuable protecting group for amines. This guide will provide the expertise and field-proven insights to ensure your success.
Introduction to the Synthesis
The synthesis of this compound is a classic example of sulfonamide formation, typically achieved by the reaction of 2-nitrobenzenesulfonyl chloride with isopropylamine.[1][2] This reaction is fundamental for the protection of the amine functionality. The nosyl group offers robust protection under various conditions but can be selectively removed, making it a versatile tool in multi-step synthesis.[3][4]
This guide will delve into the critical parameters of this reaction, offering a troubleshooting framework grounded in chemical principles to address common challenges such as low yields, side product formation, and purification difficulties.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the nucleophilic attack of isopropylamine on the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride, leading to the formation of the sulfonamide bond and the liberation of hydrochloric acid (HCl).[1] A base is typically added to neutralize the HCl generated during the reaction.[5][6]
Caption: General reaction for this compound synthesis.
Q2: Why is a base necessary in this reaction?
A base is crucial for two primary reasons. First, it neutralizes the hydrochloric acid (HCl) generated as a byproduct.[1][6] If not neutralized, the HCl will protonate the starting amine (isopropylamine), rendering it non-nucleophilic and halting the reaction. Secondly, the base can facilitate the reaction by acting as a proton scavenger.[5] Common bases include pyridine, triethylamine, or even an excess of the amine reactant itself.[1]
Q3: What are the recommended solvents for this reaction?
The choice of solvent is critical for ensuring that the reactants are fully dissolved and can interact effectively. Aprotic solvents are generally preferred to avoid side reactions with the sulfonyl chloride. Commonly used solvents include:
-
Dichloromethane (DCM): A versatile solvent that dissolves both reactants well.[7]
-
Tetrahydrofuran (THF): Another good option, particularly for reactions at slightly elevated temperatures.[3]
-
Acetonitrile (ACN): A polar aprotic solvent that can be effective.[8]
-
Toluene: Can be used, especially for reactions requiring higher temperatures.[9]
The selection of the solvent can also influence the reaction rate and the ease of product isolation.[10]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting materials (2-nitrobenzenesulfonyl chloride and isopropylamine) and the product (this compound). The disappearance of the limiting reagent (typically the sulfonyl chloride) indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields.
Issue 1: Low or No Product Yield
Potential Cause A: Poor Quality of Reagents
-
Explanation: 2-Nitrobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze over time to the corresponding sulfonic acid, which is unreactive under these conditions. Isopropylamine can also be of poor quality.
-
Solution:
-
Use freshly opened or purified 2-nitrobenzenesulfonyl chloride. If in doubt, check its melting point (63-67 °C).[12]
-
Ensure the isopropylamine is of high purity and free from water.
-
Potential Cause B: Incorrect Stoichiometry
-
Explanation: An incorrect molar ratio of reactants will result in a lower yield. Typically, a slight excess of the amine is used to ensure the complete consumption of the more expensive sulfonyl chloride.
-
Solution:
-
Carefully calculate and weigh the required amounts of each reactant.
-
Consider using 1.1 to 1.2 equivalents of isopropylamine relative to the 2-nitrobenzenesulfonyl chloride.
-
Potential Cause C: Inadequate Reaction Conditions
-
Explanation: The reaction may be too slow at low temperatures, or side reactions may occur at elevated temperatures. The choice of base and solvent is also critical.
-
Solution:
-
Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature.[13] Monitor by TLC to determine the optimal reaction time.
-
Base: Ensure at least one equivalent of a non-nucleophilic base like triethylamine or pyridine is used.
-
Solvent: Use a dry, aprotic solvent in which all reactants are soluble.
-
Issue 2: Formation of Multiple Products (Side Reactions)
Potential Cause A: Reaction with Water
-
Explanation: If water is present in the reaction mixture, the 2-nitrobenzenesulfonyl chloride can hydrolyze to 2-nitrobenzenesulfonic acid.
-
Solution:
-
Use anhydrous solvents.
-
Dry all glassware thoroughly before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Potential Cause B: Over-reaction with the Amine
-
Explanation: While less common with primary amines, in some cases, complex side reactions can occur if the reaction is left for too long or at too high a temperature.
-
Solution:
-
Monitor the reaction closely by TLC and stop it once the starting sulfonyl chloride is consumed.
-
Avoid excessive heating.
-
Issue 3: Difficulty in Product Purification
Potential Cause A: Co-elution with Starting Materials or Byproducts
-
Explanation: The product may have a similar polarity to the starting materials or byproducts, making separation by column chromatography challenging.
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation.
-
Recrystallization: this compound is a solid, and recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly effective purification method.[13]
-
Aqueous Wash: During the work-up, washing the organic layer with a dilute acid (e.g., 1M HCl) will remove excess amine and base. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate) can help remove any acidic impurities.
-
Potential Cause B: Product is an Oil Instead of a Solid
-
Explanation: The presence of impurities can sometimes prevent the product from crystallizing.
-
Solution:
-
Ensure the product is of high purity by following the purification steps mentioned above.
-
Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization.
-
Experimental Protocols
Optimized Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Isopropylamine
-
Triethylamine (or pyridine)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-nitrobenzenesulfonyl chloride (1.0 eq).
-
Dissolve the sulfonyl chloride in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until the 2-nitrobenzenesulfonyl chloride is consumed (typically 1-3 hours).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes or by flash column chromatography.
Deprotection of this compound
A common method for the deprotection of nosylamides is using a thiol, such as thiophenol, in the presence of a base.[3][14]
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[3]
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile or DMF.
-
Add potassium carbonate (3.0 eq) or cesium carbonate (3.25 eq) to the solution.[3]
-
Add thiophenol (1.5-2.0 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting isopropylamine by appropriate methods, such as distillation or conversion to a salt.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.1-1.2 eq. of Isopropylamine | Ensures complete consumption of the sulfonyl chloride. |
| Base | 1.2 eq. of Triethylamine or Pyridine | Neutralizes HCl byproduct and prevents amine protonation.[1][6] |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent that provides good solubility for reactants.[7] |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions.[13] |
| Reaction Time | 1-3 hours (TLC monitored) | Ensures reaction goes to completion without degradation. |
References
-
Garro-Helion, F., Merzouk, A., & Guibé, F. (1993). Mild and efficient deprotection of o-nitrobenzenesulfonamides. The Journal of Organic Chemistry, 58(22), 6109–6113. [Link]
-
Wikipedia. (2023). Sulfonamide. [Link]
-
Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]
-
Simone, M., Pulpito, M., Perna, F. M., Capriati, V., & Vitale, P. (2022). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry–A European Journal, 28(2), e202103649. [Link]
-
Kaur, N. (2014). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, NIH. [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions The optimization of reaction...[Link]
-
AOAC International. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]
-
ResearchGate. (n.d.). Optimization studies. Reaction conditions: unless otherwise specified...[Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
-
ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions: solvent and additive studies a. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
ResearchGate. (2025). Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol | Request PDF. [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
-
PMC. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]
-
ResearchGate. (2025). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectroscophotometry. [Link]
-
ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride...[Link]
-
PrepChem.com. (n.d.). Synthesis of 4-isopropyl-2-nitrophenol. [Link]
- Google Patents. (n.d.). CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl)
-
PubChem. (n.d.). 2-Nitrobenzenesulfonyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (A) - o-Nitrobenzenesulfonyl Chloride. [Link]
-
PubChem. (n.d.). N-Isopropyl-4-nitrobenzenesulfonamide. Retrieved from [Link]
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. frontiersrj.com [frontiersrj.com]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Nitrobenzenesulfonyl chloride | 1694-92-4 [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of N-isopropyl-2-nitrobenzenesulfonamide
Welcome to the technical support center for the purification of N-isopropyl-2-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-tested protocols to overcome common purification challenges associated with this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing explanations for the underlying causes and step-by-step solutions.
Issue 1: My final product is an oil or a waxy solid and fails to crystallize.
Q: Why is my this compound product oily, and how can I induce crystallization?
A: The oily or waxy nature of your product is typically due to the presence of impurities that disrupt the crystal lattice formation. Common culprits include residual solvents, unreacted starting materials, or byproducts from the synthesis. Sulfonamides, in general, are known to be crystalline, so an amorphous or oily product strongly suggests the presence of contaminants.[1]
Underlying Causes:
-
Excess Solvent: Incomplete removal of the reaction solvent (e.g., dichloromethane, ethyl acetate) can lead to an oily product.
-
Unreacted Isopropylamine: Excess isopropylamine from the synthesis can remain in the crude product.
-
Byproducts: Side reactions can generate impurities that act as crystal growth inhibitors.
-
Moisture: The presence of water can sometimes hinder crystallization, especially if the compound forms a hydrate.
Troubleshooting Protocol:
-
Ensure Complete Solvent Removal: Use a rotary evaporator to remove the bulk of the solvent. For higher boiling point solvents like DMF, high vacuum is necessary. Follow up by placing the flask on a high-vacuum line for several hours to remove trace amounts of solvent.
-
Acidic Wash: If excess isopropylamine is suspected, dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic isopropylamine into the aqueous layer. Follow with a water wash and then a brine wash to remove residual acid and water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
Trituration: This technique can help to induce crystallization from an oil. Add a poor solvent in which your product is insoluble or sparingly soluble (e.g., hexanes, pentane) to the oily product. Stir or sonicate the mixture. The impurities may dissolve in the poor solvent, leaving the purified product to solidify.
-
Recrystallization using a Solvent/Anti-solvent System: Dissolve the oily product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone). Slowly add a miscible "anti-solvent" in which the product is poorly soluble (e.g., hexanes, heptane) until the solution becomes persistently turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[2]
Issue 2: My product is colored (yellow to brown), but the pure compound should be a colorless solid.
Q: What is the source of the color in my this compound, and how can I decolorize it?
A: The yellow to brown discoloration in your product often originates from impurities related to the nitro-aromatic starting material, 2-nitrobenzenesulfonyl chloride, or from side reactions during synthesis.
Underlying Causes:
-
Impurities in the Starting Material: Commercial 2-nitrobenzenesulfonyl chloride can contain colored impurities.[3]
-
Side-Reactions: The reaction of 2-nitrobenzenesulfonyl chloride with amines can sometimes lead to the formation of colored byproducts, especially if the reaction is heated or if certain bases are used.
-
Degradation: Nitro-aromatic compounds can be susceptible to degradation, which can produce colored species.
Troubleshooting Protocol:
-
Charcoal Treatment during Recrystallization: Activated charcoal is effective at adsorbing colored impurities.
-
Dissolve the crude, colored product in a suitable hot recrystallization solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight of the crude product) to the hot solution.
-
Caution: Add charcoal cautiously to a hot solution to avoid bumping. It is safer to cool the solution slightly before adding the charcoal and then reheating.
-
Swirl or stir the mixture for a few minutes while maintaining the temperature.
-
Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless or significantly less colored.
-
Allow the filtrate to cool slowly to induce crystallization.[4]
-
-
Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more rigorous method for removing colored impurities. A silica gel column with a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can effectively separate the less polar colored impurities from the more polar product.
Issue 3: I am having difficulty removing unreacted 2-nitrobenzenesulfonyl chloride from my product.
Q: How can I effectively remove residual 2-nitrobenzenesulfonyl chloride from my this compound product?
A: Unreacted 2-nitrobenzenesulfonyl chloride is a common impurity. Due to its reactivity, especially with moisture, it can complicate purification.
Underlying Causes:
-
Incorrect Stoichiometry: Using an insufficient amount of isopropylamine will leave unreacted sulfonyl chloride.
-
Hydrolysis: 2-nitrobenzenesulfonyl chloride can hydrolyze to the corresponding 2-nitrobenzenesulfonic acid, which can also be an impurity.[5]
Troubleshooting Protocol:
-
Aqueous Work-up with a Mild Base: During the reaction work-up, washing the organic layer with a mild aqueous base solution, such as sodium bicarbonate, can help to quench and remove unreacted 2-nitrobenzenesulfonyl chloride. The sulfonyl chloride will react with the base and water to form the more water-soluble sodium 2-nitrobenzenesulfonate salt, which will partition into the aqueous layer.
-
Column Chromatography: Silica gel column chromatography is very effective at separating the non-polar sulfonyl chloride from the more polar sulfonamide product. Use a solvent system such as a gradient of ethyl acetate in hexanes. The unreacted sulfonyl chloride will typically elute first.
-
Recrystallization: Careful selection of a recrystallization solvent can leave the unreacted starting material in the mother liquor. A solvent system where the product has lower solubility than the starting material at cold temperatures is ideal.
Purification Strategy Decision Workflow
The following workflow can guide you in selecting the appropriate purification strategy based on the state of your crude product.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best method for assessing the purity of my final product?
A1: A combination of techniques is recommended for a thorough purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative idea of the purity and to identify the number of components in your sample.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of your product and can reveal the presence of impurities if they are present in significant amounts (typically >1-2%).
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
Q2: What are some good recrystallization solvents for this compound?
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For sulfonamides, common solvent systems include:
-
Single Solvents: Ethanol, isopropanol, or ethyl acetate.
-
Solvent/Anti-solvent Systems:
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry place away from moisture. As with many nitro-aromatic compounds, it is also good practice to protect it from prolonged exposure to light.
Q4: What are the key safety precautions to take when handling the starting material, 2-nitrobenzenesulfonyl chloride?
A4: 2-Nitrobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[5][12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or fumes.
-
Moisture Sensitivity: It reacts with water, so use dry glassware and solvents.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials like strong bases and oxidizing agents.[5]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 23530-42-9 | |
| Molecular Formula | C₉H₁₂N₂O₄S | [14] |
| Molecular Weight | 244.27 g/mol | [14] |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety and Handling of 2-Nitrobenzenesulfonyl Chloride (CAS 1694-92-4). Retrieved from [Link]
-
Pharmapproach. (2020, November 20). Crystalluria by sulfonamides and effect of pKa [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Crystallography Open Database. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Mark Niemczyk. (2021, March 2). Crystallization of Sulfanilamide [Video]. YouTube. [Link]
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]
-
ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropyl-4-nitrobenzenesulfonamide. Retrieved from [Link]
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Retrieved from [Link]
-
National Institutes of Health. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
PubMed. (1991, October). Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. Retrieved from [Link]
-
Global Industrial. (n.d.). N-Isopropyl-3-nitrobenzenesulfonamide, 98% Purity, C9H12N2O4S, 100 grams. Retrieved from [Link]
-
OAText. (2018, June 25). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. Retrieved from [Link]
-
OAText. (n.d.). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. Retrieved from [Link]
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. oatext.com [oatext.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.com [fishersci.com]
- 14. N-Isopropyl-4-nitrobenzenesulfonamide | C9H12N2O4S | CID 2054536 - PubChem [pubchem.ncbi.nlm.nih.gov]
avoiding decomposition of N-isopropyl-2-nitrobenzenesulfonamide during reactions
Welcome to the technical support center for N-isopropyl-2-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the nuances of working with this compound, ensuring the stability of the molecule and the success of your reactions.
Introduction: Understanding the Stability of this compound
This compound, a member of the nitrobenzenesulfonamide family (nosyl amides), is a valuable protecting group for primary and secondary amines in organic synthesis. The utility of the 2-nitrobenzenesulfonyl (nosyl) group lies in its facile cleavage under mild conditions, typically with soft nucleophiles like thiols, which allows for the deprotection of amines without affecting other sensitive functional groups.[1][2][3] However, the same reactivity that makes it a useful protecting group can also lead to its unintended decomposition under certain reaction conditions. This guide will help you distinguish between controlled deprotection and unwanted degradation, and provide you with the knowledge to avoid the latter.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: My this compound is decomposing during a reaction that is not intended to cleave the nosyl group.
Possible Causes and Solutions:
-
Presence of strong bases: While a base is often used in conjunction with a thiol for deprotection, strong bases on their own can lead to decomposition or side reactions.
-
Explanation: Strong bases can deprotonate other parts of your molecule, leading to side reactions that may inadvertently affect the nosyl amide.
-
Recommendation: If a base is required for your reaction, opt for milder, non-nucleophilic bases. If you are performing a deprotection, use weaker bases like potassium carbonate in conjunction with a thiol.[4][5]
-
-
Exposure to strong oxidizing agents: this compound is incompatible with strong oxidizing agents.[6][7]
-
Explanation: The nitro group and the sulfonamide linkage can be susceptible to oxidation, leading to the breakdown of the molecule and the formation of hazardous byproducts such as nitrogen oxides (NOx) and sulfur oxides (SOx).[6][7]
-
Recommendation: Avoid using strong oxidizers in the presence of this compound. If an oxidation step is necessary in your synthetic route, perform it before the introduction of the nosyl protecting group.
-
-
High reaction temperatures: Thermal decomposition can occur at elevated temperatures.
-
Explanation: Although stable under normal conditions, high temperatures can provide enough energy to break the weaker bonds in the molecule, potentially leading to the release of gaseous byproducts.[7][8][9]
-
Recommendation: Maintain recommended reaction temperatures. If a reaction requires heat, monitor it closely and avoid excessive temperatures. Most reactions involving nosyl amides proceed efficiently at or below room temperature.[4][5]
-
Issue 2: The deprotection of my this compound is sluggish or incomplete.
Possible Causes and Solutions:
-
Inefficient thiol or base: The choice of thiol and base is crucial for effective deprotection.
-
Explanation: The deprotection mechanism involves the formation of a Meisenheimer complex, which is facilitated by a soft nucleophile (the thiol) and a base to deprotonate the thiol.[1][10] The efficiency of this process can vary depending on the specific reagents used.
-
Recommendation: Several odorless or faint-smelling thiols have been found to be effective for cleaving nosyl groups. For instance, p-mercaptobenzoic acid has been reported to be highly useful.[4][5][11] The choice of base is also important, with potassium carbonate being a commonly used mild base.[4][5]
-
-
Solvent effects: The solvent can influence the rate and efficiency of the deprotection reaction.
-
Explanation: The reaction requires a solvent that can dissolve the sulfonamide, the thiol, and the base, and facilitate the formation of the Meisenheimer complex.
-
Recommendation: Polar aprotic solvents like DMF are often used for these reactions.[4][5] Ensure your solvent is anhydrous, as water can interfere with the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical conditions for the deprotection of this compound?
A1: The most common and effective method for the deprotection of 2-nitrobenzenesulfonamides is the use of a thiol in the presence of a mild base. A general protocol is provided below.
Q2: Can I use other nucleophiles besides thiols for deprotection?
A2: While thiols are the most widely used and generally most effective nucleophiles for cleaving the nosyl group via a Meisenheimer complex, other soft nucleophiles have been reported in the literature for similar systems. However, for this compound, thiol-based reagents are the most reliable and well-documented.
Q3: What are the signs of decomposition?
A3: Unintended decomposition can manifest as a color change in the reaction mixture (often to a dark brown or black), the evolution of gas, or the appearance of unexpected spots on a TLC analysis. In cases of severe thermal or oxidative decomposition, the release of noxious gases (NOx, SOx) may occur.[6][7]
Q4: How should I store this compound to ensure its stability?
A4: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[7][12] Keep it away from strong oxidizing agents and bases.[7]
Experimental Protocols
Protocol 1: General Procedure for the Deprotection of this compound
This protocol is a general guideline. Reaction times and temperatures may need to be optimized for your specific substrate.
Materials:
-
This compound substrate
-
p-Mercaptobenzoic acid (2 equivalents)
-
Potassium carbonate (K₂CO₃) (4 equivalents)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the this compound substrate in DMF, add p-mercaptobenzoic acid and potassium carbonate.
-
Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40 °C) and monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, remove the solvent in vacuo.
-
Extract the residue with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over an anhydrous drying agent (e.g., potassium carbonate).
-
Concentrate the solution in vacuo and purify the residue by silica gel column chromatography to afford the desired amine.[5]
| Parameter | Recommended Condition |
| Thiol | p-Mercaptobenzoic acid |
| Base | Potassium Carbonate |
| Solvent | DMF |
| Temperature | Room Temperature to 40°C |
Table 1: Recommended Deprotection Conditions
Visualizing the Deprotection Workflow
Caption: Workflow for the deprotection of this compound.
References
-
Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides. Synthetic Communications, 38(8), 1-10. [Link]
-
Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Taylor & Francis Online. [Link]
-
Various Authors. (2023). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Semantic Scholar. [Link]
-
Matoba, M., Kajimoto, T., & Node, M. (2008). Full article: Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides. Taylor & Francis. [Link]
-
Spieß, P., Sirvent, A., Tiefenbrunner, I., et al. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. PubMed. [Link]
-
Spieß, P., Sirvent, A., Tiefenbrunner, I., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Wiley Online Library. [Link]
-
Spieß, P., Sirvent, A., Tiefenbrunner, I., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Scite. [Link]
-
Spieß, P., Sirvent, A., Tiefenbrunner, I., et al. (2023). (PDF) Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. ResearchGate. [Link]
-
Ohtsuki, T., et al. (2017). Utility of the 2-Nitrobenzenesulfonamide Group as a Chemical Linker for Enhanced Extracellular Stability and Cytosolic Cleavage in siRNA-Conjugated Polymer Systems. PubMed. [Link]
-
Fukuyama, T. (Date unavailable). Development of Nosyl Chemistry and its Application to Total Synthesis. Graduate School of Pharmaceutical Sciences, University of Tokyo. [Link]
-
Various Authors. (2005). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. ResearchGate. [Link]
-
National Center for Biotechnology Information. N-Isopropyl-4-nitrobenzenesulfonamide. PubChem. [Link]
-
Morin, J., & Bedjanian, Y. (2016). Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products. ACS Publications. [Link]
-
Morin, J., & Bedjanian, Y. (2016). Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.es [fishersci.es]
- 8. caprysses.fr [caprysses.fr]
- 9. Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharm.or.jp [pharm.or.jp]
- 11. tandfonline.com [tandfonline.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Solvent Effects on N-isopropyl-2-nitrobenzenesulfonamide Reactivity
Welcome to the technical support guide for N-isopropyl-2-nitrobenzenesulfonamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection in reactions involving this versatile reagent. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable cause and providing a step-by-step solution.
Question 1: My alkylation reaction with this compound is showing low to no yield. What's the likely cause?
Answer: The most common culprit for low yields in the alkylation of this compound is an inappropriate solvent choice, which directly impacts the nucleophilicity of the sulfonamide anion. This reaction typically follows an SN2 mechanism, which is highly sensitive to solvent effects.[1][2]
-
Probable Cause 1: Use of Polar Protic Solvents. Solvents like ethanol, methanol, or water are polar protic. They possess acidic protons that can form strong hydrogen bonds with the negatively charged nitrogen of the deprotonated sulfonamide.[1][3] This "caging" effect, known as solvation, stabilizes the nucleophile, thereby reducing its energy and making it less reactive toward the electrophile.[2][4]
-
Probable Cause 2: Poor Reagent Solubility. If a non-polar solvent (e.g., hexane, toluene) is used, the salt formed after deprotonating the sulfonamide will likely have poor solubility, preventing it from effectively participating in the reaction.[4]
Solution: Switch to a polar aprotic solvent . These solvents possess a significant dipole moment to dissolve ionic reagents but lack acidic protons, meaning they do not form strong hydrogen bonds with the anionic nucleophile.[4][5]
Recommended Solvents for Alkylation:
| Solvent | Type | Boiling Point (°C) | Rationale & Comments |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Excellent choice. Solvates the cation well. Easy to remove under vacuum. Ensure it is anhydrous. |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Good for dissolving a wide range of reagents. Often used in deprotection steps as well.[6] |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Strong solvent, excellent for stubborn solubility issues. Difficult to remove due to high boiling point. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Very strong solvent, use as a last resort. Can complicate workup. |
Experimental Protocol: Solvent Screening for Alkylation
-
Set up three parallel reactions in small vials, each with this compound and a non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃).
-
To each vial, add an equivalent volume of a different anhydrous polar aprotic solvent: THF, Acetonitrile, and DMF.
-
Add the alkylating agent (e.g., an alkyl halide) to each vial.
-
Stir the reactions at the appropriate temperature (e.g., room temperature to 50°C).
-
Monitor the reaction progress by TLC or LC-MS at 1h, 4h, and 12h intervals to determine the optimal solvent for your specific substrates.
Question 2: I'm observing significant side product formation during my Fukuyama-Mitsunobu reaction. Could the solvent be responsible?
Answer: Yes, the solvent plays a critical role in the stability of the intermediates in a Fukuyama-Mitsunobu reaction.[7][8] The reaction involves the formation of a highly reactive phosphorane intermediate.
-
Probable Cause: The use of a reactive or overly acidic/basic solvent can interfere with the delicate balance of the catalytic cycle. Protic solvents, in particular, can react with the betaine intermediate or quench the reaction prematurely. The choice of phosphine and azo-reagent combination can also influence outcomes and may have different optimal solvents.[9]
Solution: Strictly use anhydrous, non-nucleophilic, polar aprotic solvents. THF is the most commonly cited and reliable solvent for Fukuyama-Mitsunobu reactions.[9]
Caption: Solvent selection workflow for common reactions.
Question 3: My deprotection of the 2-nitrobenzenesulfonyl (nosyl) group is sluggish and incomplete. How can I improve it?
Answer: The deprotection of the nosyl group typically involves a nucleophilic aromatic substitution (SNAr) mechanism with a thiol nucleophile (like thiophenol) and a base.[6] The solvent must facilitate the formation of the thiolate anion and solubilize the Meisenheimer complex intermediate.[6]
-
Probable Cause: The solvent may not be polar enough to promote the reaction, or it may be hindering the activity of the base. For example, a solvent like dichloromethane might not be polar enough for an efficient reaction.
Solution: Use a polar aprotic solvent that can support the ionic intermediates and reagents.
Experimental Protocol: Optimized Nosyl Deprotection This protocol is adapted from established procedures.[6]
-
Dissolve the this compound substrate in acetonitrile (ACN) or dimethylformamide (DMF).
-
Add 2.5 equivalents of the chosen thiol (e.g., thiophenol).
-
Add 2.5-3.0 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃). An aqueous solution of a base like KOH can also be used if the solvent is ACN.[6]
-
Stir the reaction at room temperature or heat gently (e.g., 40-50°C) to drive the reaction to completion.
-
Monitor by TLC or LC-MS until the starting material is consumed.
-
Proceed with a standard aqueous workup to isolate the deprotected secondary amine.
Frequently Asked Questions (FAQs)
Q1: Why are polar aprotic solvents superior for the alkylation of this compound?
A1: The superiority of polar aprotic solvents stems from how they interact with ions in solution. The reaction proceeds via the sulfonamide anion (nucleophile).
-
Polar Protic Solvents (e.g., Ethanol): These solvents have O-H or N-H bonds. They solvate both the cation (e.g., K⁺) and the anion. The hydrogen bonds to the anion create a "solvent shell," which lowers the anion's energy and sterically hinders its approach to the electrophile, thus slowing down the SN2 reaction.[1][3]
-
Polar Aprotic Solvents (e.g., DMF, THF): These solvents have dipoles but no acidic protons. They effectively solvate the cation through interactions with their negative dipole (often an oxygen atom). However, they leave the anion relatively "naked" and unsolvated.[2] This unsolvated anion is higher in energy and more reactive, leading to a significant acceleration of the SN2 reaction rate.[1]
Caption: Solvation of the sulfonamide anion.
Q2: What is the first-pass solvent I should try for a novel reaction with this sulfonamide?
A2: For alkylation reactions (SN2 or Mitsunobu), anhydrous Tetrahydrofuran (THF) is an excellent first choice. It provides a good balance of being a polar aprotic solvent, having a relatively low boiling point for easy removal, and being less reactive than other options. For deprotection, Acetonitrile (ACN) is a robust starting point due to its ability to dissolve both the organic substrate and the inorganic base often used.[6]
Q3: How does the solvent donor number influence reactivity?
A3: The solvent donor number is a measure of a solvent's ability to donate a lone pair of electrons (its Lewis basicity). In some cases, a high donor number solvent can coordinate to and stabilize certain cationic intermediates or reagents.[10] While less critical for a standard SN2 reaction compared to proticity, it can play a role in more complex, metal-catalyzed, or multi-step reactions by influencing the stability and reactivity of key intermediates.[10]
References
-
ResearchGate. Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited. [Link]
-
OpenOChem Learn. SN2 Effect of Solvent. [Link]
-
Chemistry Net. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]
-
Chem-Station. Fukuyama Amine Synthesis. [Link]
-
ResearchGate. The Choice of Phosphane Reagent in Fukuyama−Mitsunobu Alkylation. [Link]
-
National Institutes of Health (NIH). Solvent-dependent reactivity of azo-BF2 switches. [Link]
-
PubMed. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. [Link]
-
Quora. What is the effect of solvent on SN2?[Link]
- Google Patents. Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
Sources
- 1. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 2. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. quora.com [quora.com]
- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent-dependent reactivity of azo-BF2 switches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in N-isopropyl-2-nitrobenzenesulfonamide Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-isopropyl-2-nitrobenzenesulfonamide. This guide is designed to provide expert insights and practical solutions for managing the steric challenges associated with the bulky isopropyl group in common synthetic transformations. Here, we address frequently encountered issues in a direct question-and-answer format, offering troubleshooting strategies grounded in mechanistic principles to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
General Considerations
Q1: Why is steric hindrance a significant issue when working with this compound?
A1: The isopropyl group, while offering unique electronic and solubility properties, is sterically demanding. This bulkiness can impede the approach of reagents to the nitrogen atom of the sulfonamide, slowing down reaction rates or preventing reactions altogether.[1][2] This is particularly evident in bimolecular reactions such as N-alkylation and can also influence the efficiency of deprotection steps.
Q2: What are the main stages of using this compound as a protecting group, and where does steric hindrance play a role?
A2: The three main stages are:
-
Protection of a primary amine: This is generally less affected by the isopropyl group's sterics as it is introduced in this step.
-
N-Alkylation (e.g., Fukuyama-Mitsunobu reaction): This is the most challenging step, as the bulky isopropyl group shields the nitrogen, making it a less accessible nucleophile.[3]
-
Deprotection: The steric bulk around the nitrogen can hinder the approach of the thiol nucleophile required for cleavage of the nosyl group, although the electronic activation by the nitro group is the dominant factor.[4]
Troubleshooting Guides
N-Alkylation via Fukuyama-Mitsunobu Reaction
Q3: My Fukuyama-Mitsunobu reaction with this compound is sluggish or failing. What are the likely causes and how can I improve it?
A3: Low reactivity in this case is almost certainly due to the steric hindrance from the isopropyl group. Here’s a systematic approach to troubleshoot this issue:
-
Reagent Choice is Critical: The traditional Mitsunobu reagents (DEAD/PPh₃) may not be optimal for this sterically congested system. Consider using less sterically demanding phosphines. For instance, trimethylphosphine (PMe₃) has been shown to be more effective than tributylphosphine or triphenylphosphine for the alkylation of secondary alcohols, which present similar steric challenges.[2]
-
Optimizing Reaction Conditions:
-
Temperature: While Mitsunobu reactions are typically run at or below room temperature, a moderate increase in temperature may be necessary to overcome the activation energy barrier imposed by steric hindrance. Monitor the reaction carefully for decomposition.
-
Solvent: The choice of solvent can influence the reaction rate. Anhydrous THF or toluene are commonly used, but it is worth screening other polar aprotic solvents.
-
Concentration: In some cases, higher concentrations can favor the desired reaction, but be mindful of potential side reactions.
-
-
Alternative Mitsunobu Reagents: Consider using alternative azodicarboxylates such as diisopropyl azodicarboxylate (DIAD) or the ADDP/TBP system, which have been developed for challenging Mitsunobu reactions.[3]
Q4: I am observing significant amounts of unreacted starting material. What adjustments can I make to the protocol?
A4: Besides the points mentioned in Q3, consider the following:
-
Stoichiometry: A slight excess of the alcohol and Mitsunobu reagents (1.2-1.5 equivalents) is often used. However, with a hindered substrate, a larger excess may be required to drive the reaction to completion.
-
Order of Addition: The standard order of addition (dissolving the sulfonamide, alcohol, and phosphine, followed by slow addition of the azodicarboxylate at low temperature) is generally recommended to control the reaction. Deviating from this can sometimes lead to side products.
Below is a workflow to guide your troubleshooting process for the Fukuyama-Mitsunobu reaction:
Alternative N-Alkylation Strategies
Q5: Are there alternative methods to the Fukuyama-Mitsunobu reaction for alkylating sterically hindered this compound?
A5: Yes, when the Mitsunobu reaction fails, other methods can be employed:
-
Lewis Acid-Catalyzed Alkylation: The use of Lewis acids such as FeCl₃ or ZnCl₂ can promote the alkylation of sulfonamides with alkyl halides.[5] This can be an effective alternative, particularly for activated alkyl halides.
-
"Borrowing Hydrogen" Catalysis: Transition metal catalysts (e.g., based on Iridium or Ruthenium) can facilitate the N-alkylation of sulfonamides with alcohols.[6][7] This method is atom-economical and generates water as the only byproduct.
-
Alkylation with Trichloroacetimidates: This method avoids the need for strong bases or high temperatures and can be effective for sulfonamides where other methods fail due to steric constraints.[8][9]
| Method | Alkylating Agent | Catalyst/Reagent | Key Advantages | Potential Drawbacks |
| Fukuyama-Mitsunobu | Alcohols | PPh₃/DEAD (or alternatives) | Mild conditions, broad scope. | Sensitive to steric hindrance. |
| Lewis Acid Catalysis | Alkyl Halides | FeCl₃, ZnCl₂ | Effective for some hindered systems. | Requires stoichiometric Lewis acid. |
| Borrowing Hydrogen | Alcohols | [Cp*IrCl₂]₂, Ru-complexes | Atom economical, green. | May require higher temperatures. |
| Trichloroacetimidate | Alcohols (via trichloroacetimidate) | Thermal or Lewis Acid | Good for sterically hindered cases. | Requires pre-formation of the imidate. |
Deprotection of the Nosyl Group
Q6: I am experiencing incomplete deprotection of my N-alkylated this compound. How can I improve the yield?
A6: The deprotection of the nosyl group proceeds via a Meisenheimer complex intermediate.[4] While the electron-withdrawing nitro group is the primary activator for the nucleophilic aromatic substitution, severe steric hindrance around the nitrogen can slightly impede the approach of the thiol nucleophile.
-
Choice of Thiol and Base: Thiophenol is a common choice, but more nucleophilic thiols can be beneficial. Ensure a strong enough base (e.g., K₂CO₃, Cs₂CO₃) is used to fully deprotonate the thiol.
-
Reaction Time and Temperature: For sterically hindered substrates, longer reaction times or a moderate increase in temperature may be necessary.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used to dissolve the reactants and facilitate the reaction.
The general mechanism for deprotection is illustrated below:
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a standard procedure for the synthesis of this compound.[10]
-
To a solution of isopropylamine (1.5 eq) and triethylamine (2.0 eq) in dichloromethane (DCM) at 0 °C, add 2-nitrobenzenesulfonyl chloride (1.0 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Dilute the reaction with an equal volume of ethyl acetate/hexane (1:1).
-
Wash the organic layer with dilute HCl and then with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting solid can be washed with hexane and air-dried to yield the product.
Expected Yield: ~96%[10]
General Protocol for Deprotection
This is a general procedure for the deprotection of a nosyl-protected amine.[4]
-
Dissolve the N-alkylated this compound (1.0 eq) in acetonitrile or DMF.
-
Add thiophenol (2.5 eq) to the solution.
-
Cool the mixture to 0 °C and add potassium carbonate (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion. For hindered substrates, gentle heating (e.g., 40-50 °C) may be required.
-
Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
- Sengupta, S., & Das, D. (2018). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 83(15), 8448-8455.
- Kasyan, A., & Tarabara, I. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(1), 38-45.
- Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and versatile catalytic system for N-alkylation of sulfonamides with various alcohols. Organic Letters, 12(6), 1336-1339.
- Blank, B., et al. (2019). Fe(II)-catalyzed N-alkylation of sulfonamides with benzylic alcohols. Tetrahedron Letters, 60(35), 150954.
- Larkin, R. I. M., et al. (2022). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 87(5), 3144-3153.
- Ramachandran, R., et al. (2015). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 17(15), 3794-3797.
- Olsen, C. A., et al. (2003). Fukuyama-Mitsunobu Alkylation in Amine Synthesis on Solid Phase Revisited: N-Alkylation with Secondary Alcohols and Synthesis of Curtatoxins. The Journal of Organic Chemistry, 68(25), 9648-9657.
- Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.
-
ResearchGate. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. [Link]
-
ResearchGate. (2019). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. [Link]
- Crampton, M. R., & Gibson, B. (1981). The stabilities of Meisenheimer complexes. Part 34. Kinetic studies of σ-adduct formation and nucleophilic substitution in the reactions of 2,4,6-trinitrophenetole with aliphatic amines in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 2, (4), 533-537.
-
ResearchGate. (2021). Mechanism of Fukuyama–Mitsunobu alkylation. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
Durham E-Theses. (2018). Aromatic Transformations Facilitated by η6 Coordination to Ruthenium (II). [Link]
- Andersen, R. J., et al. (2003). The Choice of Phosphane Reagent in Fukuyama−Mitsunobu Alkylation: Intramolecular Selectivity Between Primary and Secondary Alcohols in the Preparation of Asymmetric Tetraamine Building Blocks for Synthesis of Philanthotoxins. Chemistry – A European Journal, 9(22), 5565-5575.
-
ResearchGate. (2009). Efficient alkylation of N,N'-disubstituted formamidines using Mitsunobu's reagents. [Link]
Sources
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 6. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]
- 7. Simple and versatile catalytic system for N-alkylation of sulfonamides with various alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: N-isopropyl-2-nitrobenzenesulfonamide Transformations
An advanced guide to catalyst selection and troubleshooting for transformations involving N-isopropyl-2-nitrobenzenesulfonamide, tailored for research scientists and drug development professionals.
Welcome to the technical support center for this compound transformations. As a key intermediate in pharmaceutical and fine chemical synthesis, the selective transformation of this molecule is critical. This guide, structured by a Senior Application Scientist, provides in-depth, field-proven insights into the two primary transformations: the reduction of the aromatic nitro group and the cleavage (deprotection) of the sulfonamide. It is designed to move beyond simple protocols, offering a deep dive into the causality behind experimental choices to help you troubleshoot and optimize your reactions effectively.
Section 1: Catalytic Reduction of the 2-Nitro Group
The conversion of the 2-nitro group to a 2-amino group is a foundational step, often preceding subsequent synthetic manipulations or being the primary objective itself. The key challenge lies in achieving high chemoselectivity, especially when other reducible functional groups are present in the molecule.
Frequently Asked Questions (FAQs): Nitro Group Reduction
Q1: What are the most common catalytic systems for reducing the nitro group on this compound?
A1: The most prevalent and reliable methods fall into two categories: catalytic hydrogenation and transfer hydrogenation.
-
Catalytic Hydrogenation: This "classic" method uses hydrogen gas (H₂) with a heterogeneous catalyst. Palladium on carbon (Pd/C) is the workhorse for this transformation.[1] Platinum (Pt) and Nickel (Ni) catalysts are also effective but may exhibit different selectivity profiles.[2]
-
Transfer Hydrogenation: This approach uses a hydrogen donor molecule in solution instead of H₂ gas, which can be advantageous for safety and handling. Common donors include formic acid, ammonium formate, hydrazine, and isopropanol.[3] Catalysts are often similar (e.g., Pd/C), but specific systems like Ni(acac)₂ with a silane reductant have also been developed for high chemoselectivity.[4]
Q2: How do I choose between catalytic hydrogenation (H₂) and transfer hydrogenation?
A2: The choice depends on your substrate's functional group tolerance and available laboratory equipment.
-
Choose Catalytic Hydrogenation (e.g., Pd/C, H₂) when: You need a clean, atom-economical process and your molecule is stable under neutral pH conditions. It is highly effective but requires specialized equipment for handling hydrogen gas safely.[5] Be aware that this method can also reduce alkenes, alkynes, and some other functional groups.[2]
-
Choose Transfer Hydrogenation when: Your molecule contains functional groups sensitive to standard hydrogenation (e.g., some protecting groups, C-C multiple bonds you wish to preserve) or if you lack a dedicated hydrogenation setup. Transfer hydrogenation can offer superior chemoselectivity. For instance, gold nanoparticles on TiO₂ or Fe₂O₃ have shown excellent chemoselectivity for nitro group reduction in the presence of other reducible groups.[6]
Q3: What is the general mechanism of nitro group reduction?
A3: The reduction of a nitroarene to an aniline is a stepwise process that proceeds through several intermediates. Understanding this pathway is crucial for troubleshooting, as incomplete reactions can stall at these intermediate stages. The generally accepted sequence is: Nitroarene (R-NO₂) → Nitroso (R-NO) → Hydroxylamine (R-NHOH) → Aniline (R-NH₂).[2] Side products, such as azoxy (R-N=N(O)-R) or azo (R-N=N-R) compounds, can form through condensation reactions between these intermediates.[2]
Troubleshooting Guide: Nitro Group Reduction
Problem 1: The reaction is slow or incomplete, with starting material remaining.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Catalyst Deactivation/Poisoning | The catalyst's active sites may be blocked. Sulfur compounds (like the sulfonamide itself, though generally stable) can sometimes poison palladium catalysts. Ensure high-purity reagents. Consider increasing catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Poor Catalyst Quality | The catalyst may be old or from a poor batch. Use a fresh bottle of a high-quality catalyst (e.g., Degussa type Pd/C). The physical properties (surface area, particle size) of the catalyst are critical for activity. |
| Insufficient Hydrogen Pressure (for catalytic hydrogenation) | For stubborn reductions, increasing H₂ pressure (e.g., from 1 atm to 50 psi) increases the concentration of hydrogen on the catalyst surface, accelerating the reaction rate. Ensure your equipment is rated for higher pressures. |
| Inefficient Hydrogen Donor (for transfer hydrogenation) | If using a donor like isopropanol, the reaction may be slow. Switching to a more efficient donor like ammonium formate or hydrazine hydrate can significantly increase the reduction rate.[7] |
Problem 2: I am observing byproducts, such as azo or azoxy compounds.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Condensation of Intermediates | The formation of azo/azoxy byproducts occurs when the nitroso (R-NO) and aniline (R-NH₂) intermediates react.[2] This is more common under neutral or basic conditions. Adding a small amount of acid (e.g., acetic acid) can sometimes suppress these side reactions by protonating the aniline, making it less nucleophilic. |
| Incorrect Choice of Reductant | Some reducing agents are more prone to generating these byproducts. For example, using LiAlH₄ for nitroarene reduction often yields azobenzenes.[2] Sticking to catalytic hydrogenation or well-established transfer hydrogenation systems is recommended. |
Problem 3: Other functional groups in my molecule are being reduced (poor chemoselectivity).
| Potential Cause | Recommended Solution & Scientific Rationale |
| Overly Aggressive Catalyst/Conditions | Standard Pd/C with H₂ is known to reduce a wide range of functional groups.[2][5] This is a classic chemoselectivity challenge. |
| Solution 1: Switch to a More Selective Catalyst. | Gold-based catalysts (e.g., Au/TiO₂) are renowned for their exceptional chemoselectivity in nitro group reductions, leaving carbonyls, alkenes, and other groups untouched.[6] Non-noble metal catalysts, such as specific Ni or Co nanoparticle systems, have also been developed for high chemoselectivity.[7] |
| Solution 2: Use a Milder Reductant. | Transfer hydrogenation systems are often milder. Alternatively, stoichiometric reductants like iron powder in acidic media (e.g., Fe/NH₄Cl) are famously chemoselective for nitro groups and offer a cost-effective, sustainable option.[8] Sodium sulfide (Na₂S) is another mild option that typically does not reduce aliphatic nitro groups or other functionalities.[9] |
Section 2: Deprotection of the this compound (Nosyl Group)
The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a widely used protecting group for amines. Its removal is a critical step to reveal the free amine for further reactions. The electron-withdrawing nature of the ortho-nitro group is key to its reactivity and methods of cleavage.
Decision Workflow for Nosyl Group Transformation
Caption: Decision workflow for transforming this compound.
Frequently Asked Questions (FAQs): Nosyl Group Deprotection
Q1: What is the standard method for removing a nosyl protecting group?
A1: The most common and effective method involves nucleophilic aromatic substitution (SₙAr) using a soft nucleophile, typically a thiol in the presence of a base.[10] The strong electron-withdrawing effect of the ortho-nitro group makes the sulfonamide's ipso-carbon highly electrophilic and susceptible to attack. Common reagents include thiophenol with potassium carbonate (K₂CO₃) or mercaptoethanol with DBU.[11]
Q2: Why is a thiol used for the deprotection?
A2: Thiols are excellent soft nucleophiles that readily attack the electron-deficient aromatic ring, forming a "Meisenheimer complex" intermediate. This is the key step that facilitates the cleavage of the C-S bond. The reaction is typically fast and proceeds under mild conditions.[10]
Q3: Can I remove the nosyl group without using foul-smelling thiols?
A3: Yes, this is a common concern due to the potent odor of many thiols. Strategies exist to mitigate this. One innovative approach uses an odorless precursor, homocysteine thiolactone, which generates the active thiolate in situ when treated with a base and an alcohol.[11] Alternatively, polymer-bound or fluorous thiols can be used, which simplifies removal and minimizes odor.[10][12]
Q4: Is it true that reducing the nitro group first makes the deprotection easier?
A4: Yes, this is an alternative two-step strategy. Once the ortho-nitro group is reduced to an amino group, the resulting 2-aminobenzenesulfonamide is often much less stable. The newly formed amino group can intramolecularly displace the protected amine, or the sulfonamide bond becomes labile to mild acidic conditions. This can be a very effective strategy for substrates that are sensitive to the basic, nucleophilic conditions of direct thiolysis.
Troubleshooting Guide: Nosyl Group Deprotection
Problem 1: The deprotection reaction is incomplete.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Insufficient Base | The base is required to deprotonate the thiol, generating the active thiolate nucleophile. Ensure at least a stoichiometric amount of a suitable base (e.g., K₂CO₃, DBU) is used. Anhydrous conditions are often preferred. |
| Steric Hindrance | If the molecule is highly sterically hindered around the sulfonamide nitrogen, the approach of the thiol nucleophile may be impeded. Increasing the reaction temperature or switching to a smaller nucleophile might help, but this can be a significant challenge. |
| Poor Nucleophile | The choice of thiol matters. Thiophenol is generally very effective. If using a different thiol, ensure it is sufficiently nucleophilic. |
Problem 2: The nitro group on the nosyl was accidentally reduced to an amine, and now I can't cleave the group.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Loss of Activating Group | The nitro group is essential for activating the ring towards nucleophilic attack. Once reduced to an amine, the ring is no longer electron-deficient, and the direct thiolysis mechanism will fail.[13] |
| Solution: Switch to a Different Cleavage Strategy. | The resulting 2-aminobenzenesulfonamide is now the substrate. This group is typically cleaved under strong acidic conditions (e.g., boiling in aqueous HBr), but this is very harsh and may not be compatible with your molecule.[13] If the molecule is sensitive, it may be very difficult to remove at this stage. This highlights the importance of choosing a chemoselective reduction method if deprotection is the ultimate goal. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction
This protocol describes the reduction of this compound to N-isopropyl-2-aminobenzenesulfonamide.
-
Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 wt% of the substrate) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle 3 times. Pressurize the vessel to the desired pressure (typically 1-3 atm, or balloon pressure) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.
Protocol 2: Thiol-Mediated Nosyl Group Deprotection
This protocol describes the removal of the 2-nitrobenzenesulfonyl group to yield isopropylamine.
-
Setup: Dissolve the this compound (1.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) followed by thiophenol (2.0 eq).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is often complete in 1-4 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with aqueous sodium hydroxide (1M) to remove excess thiophenol, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The desired amine product may be volatile or water-soluble, so careful analysis of both aqueous and organic layers is recommended. Often, the amine is isolated as a salt (e.g., by adding HCl) to improve handling.
References
Sources
- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Amine Protection: The Rise of N-2-Nitrobenzenesulfonamides
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development, the judicious selection of protecting groups is a cornerstone of success.[1][2] The ability to selectively mask and unmask reactive functional groups, such as amines, dictates the feasibility and efficiency of complex molecular construction.[3][4] This guide provides an in-depth comparison of the N-isopropyl-2-nitrobenzenesulfonamide protecting group, and the broader class of 2-nitrobenzenesulfonamides (nosylates), against the more conventional carbamate-based protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
Our analysis is grounded in experimental data and established protocols, offering researchers and drug development professionals a clear perspective on the strategic advantages and practical considerations of employing these powerful synthetic tools.
The Imperative of Orthogonality in Protecting Group Strategy
A successful multi-step synthesis involving numerous functional groups hinges on the principle of orthogonality .[2][5] This refers to the ability to deprotect one functional group under a specific set of conditions without affecting other protecting groups present in the molecule.[3][4] This selective reactivity is paramount for achieving high yields and minimizing the formation of complex side-product mixtures. The protecting groups discussed herein each possess distinct lability profiles, forming the basis of their orthogonal application:
-
Boc: Acid-labile, typically cleaved with strong acids like trifluoroacetic acid (TFA).[6][7]
-
Cbz: Labile to hydrogenolysis, commonly removed using a palladium catalyst and a hydrogen source.[8][9] While generally stable to acid, it can be cleaved under harsh acidic conditions.[9][10]
-
Fmoc: Base-labile, readily cleaved by secondary amines such as piperidine.[11][12]
-
2-Nitrobenzenesulfonamides (Ns): Cleaved by nucleophilic aromatic substitution with thiolates.[13][14]
In Focus: The N-2-Nitrobenzenesulfonamide (Nosyl) Protecting Group
The 2-nitrobenzenesulfonyl group, often referred to as the nosyl (Ns) group, has emerged as a versatile and robust protecting group for primary and secondary amines. Its utility is significantly enhanced in the context of the Fukuyama Amine Synthesis , which provides a mild and efficient pathway to secondary amines.[14][15]
The electron-withdrawing nitro group on the aromatic ring renders the sulfonamide proton sufficiently acidic to be readily deprotonated, facilitating N-alkylation under mild conditions, such as the Mitsunobu reaction.[14][16] More importantly, this electronic feature activates the aromatic ring towards nucleophilic aromatic substitution, enabling facile deprotection under mild conditions using a thiol and a base.[13][14]
Key Attributes of the Nosyl Protecting Group:
-
Ease of Introduction: Readily introduced by reacting the amine with 2-nitrobenzenesulfonyl chloride in the presence of a base.
-
Stability: Exhibits broad stability towards acidic and many basic conditions, making it orthogonal to both Boc and Fmoc groups.[17]
-
Mild Deprotection: Cleaved under neutral to slightly basic conditions using a thiol nucleophile, which is a key advantage over the often harsh conditions required for Boc and some Cbz deprotections.[13][18]
-
Versatility: The Fukuyama methodology allows for the efficient synthesis of secondary amines from primary amines.[14][15]
Comparative Analysis of Amine Protecting Groups
The choice of a protecting group is a critical decision in the design of a synthetic route. The following table provides a comparative overview of the stability and deprotection conditions for N-2-nitrobenzenesulfonamide and the commonly used carbamate protecting groups.
| Protecting Group | Structure | Typical Deprotection Conditions | Stability to Acid (e.g., TFA) | Stability to Base (e.g., Piperidine) | Stability to Hydrogenolysis (H₂/Pd) | Orthogonality |
| N-2-Nitrobenzenesulfonamide (Ns) | Thiophenol, K₂CO₃, in CH₃CN or DMF[14] | Stable | Stable | Stable | Orthogonal to Boc, Fmoc, and Cbz.[17] | |
| tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) in CH₂Cl₂[6][19] | Labile | Stable | Stable | Orthogonal to Fmoc, Cbz, and Ns. | |
| Carboxybenzyl (Cbz) | H₂, Pd/C in MeOH or EtOH[8][20] | Stable (labile to strong acid)[10] | Stable | Labile | Orthogonal to Boc, Fmoc, and Ns. | |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | 20% Piperidine in DMF[11][12] | Stable | Labile | Stable | Orthogonal to Boc, Cbz, and Ns. |
Decision-Making in Protecting Group Selection: A Workflow
The selection of an appropriate protecting group strategy is a logical process based on the functionalities present in the molecule and the planned reaction sequence. The following workflow, presented as a Graphviz diagram, illustrates the decision-making process.
Caption: A decision-making workflow for selecting an amine protecting group.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of an amine with 2-nitrobenzenesulfonyl chloride and the subsequent deprotection.
Protection of Isopropylamine with 2-Nitrobenzenesulfonyl Chloride
This protocol describes the synthesis of this compound.
Materials:
-
Isopropylamine
-
2-Nitrobenzenesulfonyl chloride
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Hexane
-
1N Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of isopropylamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane, add 2-nitrobenzenesulfonyl chloride (1.0 eq) portion-wise at 0 °C.[21]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.[21]
Deprotection of N-2-Nitrobenzenesulfonamides
This protocol outlines the cleavage of the nosyl group using thiophenol and potassium carbonate.
Materials:
-
N-protected-2-nitrobenzenesulfonamide
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the N-protected-2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile or DMF.
-
Add potassium carbonate (2.0-3.0 eq) and thiophenol (1.5-2.5 eq) to the solution.[14]
-
Stir the reaction mixture at room temperature for 1-3 hours, or until the reaction is complete as indicated by TLC analysis.
-
Dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography on silica gel.
Caption: Mechanism of nosyl group deprotection via a Meisenheimer complex.[14]
Conclusion: The Strategic Advantage of the Nosyl Group
While Boc, Cbz, and Fmoc remain the workhorses of amine protection in organic synthesis, the 2-nitrobenzenesulfonamide group offers a distinct and powerful alternative. Its robust stability to a wide range of reaction conditions, coupled with its mild and selective deprotection protocol, makes it an invaluable tool for complex molecule synthesis. The orthogonality of the nosyl group to the commonly used carbamate protecting groups provides chemists with greater flexibility in designing synthetic strategies. For researchers and drug development professionals, a thorough understanding of the comparative advantages of these protecting groups is essential for the efficient and successful construction of novel chemical entities.
References
-
Guisado, C., Waterhouse, J. E., Price, W. S., Jorgensen, M. R., & Miller, A. D. (2005). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. Organic & Biomolecular Chemistry, 3(6), 1049-1057. [Link]
-
ResearchGate. Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. [Link]
-
Chem-Station. Fukuyama Amine Synthesis. [Link]
-
ACS Publications. Development and Scale-Up of an Asymmetric Synthesis of AZD8186 Using the Fukuyama Modification of the Mitsunobu Reaction. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
HETEROCYCLES, Vol. 104, No. 9, 2022. facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. [Link]
-
ResearchGate. Mechanism of Fukuyama–Mitsunobu alkylation. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
NIH National Library of Medicine. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]
-
ACS Publications. Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. [Link]
-
ResearchGate. 2Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
ACS Green Chemistry Institute. BOC Deprotection. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]
-
Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]
-
ResearchGate. How can ı remove Fmoc from solution phase peptide?. [Link]
- Google Patents. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl)
-
NIH National Library of Medicine. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. tdcommons.org [tdcommons.org]
- 11. genscript.com [genscript.com]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 15. The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 17. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Amine Protection / Deprotection [fishersci.co.uk]
- 20. benchchem.com [benchchem.com]
- 21. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis - chemicalbook [chemicalbook.com]
A Researcher's Guide to Validating N-isopropyl-2-nitrobenzenesulfonamide: A Comparative Framework for Uncharted Territory
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the frontier of innovation. N-isopropyl-2-nitrobenzenesulfonamide represents one such frontier—a compound with a notable absence of extensive, publicly available biological data.[1] This guide, therefore, deviates from a conventional comparison of established results. Instead, it provides a comprehensive framework for the initial investigation and validation of this compound. Drawing upon the known biological activities of the broader benzenesulfonamide and nitro-aromatic classes, this document outlines hypothesized applications and details the necessary experimental protocols to rigorously evaluate its performance against established alternatives.
The structure of this compound, featuring a nitro-substituted benzene ring and an isopropylsulfonamide functional group, suggests a potential for diverse biological activities. The broader families of benzenesulfonamides and nitro-aromatic compounds are well-documented for their anticancer, antimicrobial, and enzyme inhibitory effects.[1] Furthermore, the seemingly subtle choice of an N-isopropyl group over other alkyl substituents can have a significant impact on a molecule's steric and electronic properties, thereby influencing its reactivity and biological profile.[2]
This guide will provide a roadmap for elucidating the biological potential of this compound, from synthesis and purification to robust in vitro validation and comparative analysis.
Hypothesized Applications and Potential Alternatives
Based on the activities of structurally related compounds, we can hypothesize several promising areas for the application of this compound. This section outlines these potential applications and identifies relevant alternatives for comparative studies.
| Hypothesized Application | Potential Mechanism of Action | Key Alternatives for Comparison |
| Anticancer Agent | The nitroaromatic moiety may lead to hypoxic cell-selective cytotoxicity.[3] The sulfonamide group is a common feature in various anticancer drugs. | Doxorubicin, Cisplatin, Paclitaxel |
| Enzyme Inhibitor | The sulfonamide group is a known zinc-binding group, suggesting potential inhibition of metalloenzymes like carbonic anhydrases or matrix metalloproteinases. | Acetazolamide (for carbonic anhydrase), Marimastat (for MMPs) |
| Chemical Probe for Proteomics | The nitrobenzenesulfonamide group can be used as a cleavable protecting group for amines, suggesting its potential utility in chemical biology and proteomics workflows.[4] | Iodoacetamide, N-ethylmaleimide (for cysteine alkylation) |
| Pharmaceutical Intermediate | The reactive nature of the nitro and sulfonamide groups makes it a potential building block in the synthesis of more complex, biologically active molecules.[5] | 2-Nitrobenzenesulfonyl chloride, other N-alkylated nitrobenzenesulfonamides |
Experimental Validation: A Step-by-Step Approach
To move from hypothesis to validated results, a systematic experimental workflow is essential. The following protocols provide a detailed guide for the synthesis, purification, and initial biological evaluation of this compound.
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through the reaction of 2-nitrobenzenesulfonyl chloride with isopropylamine.[6]
Caption: Synthesis of this compound.
Protocol 1: Synthesis
-
Dissolve 2-nitrobenzenesulfonyl chloride in a suitable organic solvent, such as dichloromethane, in a round-bottomed flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of isopropylamine and a base (e.g., triethylamine) in the same solvent to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the elution solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, from 100% hexane to a mixture of hexane and ethyl acetate.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.
In Vitro Cytotoxicity Assay
To evaluate the potential anticancer activity of this compound, a standard cytotoxicity assay, such as the MTT assay, can be performed on a panel of cancer cell lines.
Caption: Workflow for an MTT-based cytotoxicity assay.
Protocol 3: MTT Assay
-
Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound and the chosen alternative anticancer agents in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Comparative Data Analysis
The experimental data obtained should be systematically organized to allow for a clear comparison between this compound and its alternatives.
Table 1: Physicochemical Properties
| Property | This compound | Alternative 1 | Alternative 2 |
| Molecular Weight ( g/mol ) | 244.27[7] | - | - |
| Molecular Formula | C9H12N2O4S[7] | - | - |
| Melting Point (°C) | Data not available | - | - |
| Solubility | Data not available | - | - |
Table 2: In Vitro Cytotoxicity (IC50 in µM)
| Cell Line | This compound | Doxorubicin | Cisplatin |
| HeLa | Experimental Value | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value | Experimental Value |
| MCF-7 | Experimental Value | Experimental Value | Experimental Value |
Minimizing Off-Target Effects: A Critical Consideration
A crucial aspect of validating any new compound is the assessment of its specificity. Off-target effects occur when a drug interacts with unintended molecular targets, potentially leading to toxicity or a misleading interpretation of its mechanism of action.[8][9]
Strategies to Investigate Off-Target Effects:
-
Target-Based Screening: If a primary target is identified (e.g., a specific enzyme), perform counter-screening against a panel of related targets.
-
Phenotypic Screening: Utilize high-content imaging or other cell-based assays to observe the broader cellular effects of the compound.
-
Proteomics Approaches: Employ techniques like chemical proteomics to identify the full spectrum of protein binding partners for this compound.[10][11]
Future Directions and Conclusion
The scientific community currently faces a knowledge gap regarding the biological activity of this compound.[1] This guide provides a foundational framework for researchers to systematically explore its potential. By following the outlined experimental protocols, scientists can generate the crucial data needed to validate its hypothesized applications and compare its performance against existing alternatives. The steric hindrance provided by the N-isopropyl group, in contrast to a linear N-propyl group, is likely to play a significant role in its biological activity, a factor that should be a key focus of initial structure-activity relationship studies.[2] The journey to characterizing this novel compound is an opportunity to contribute valuable knowledge to the fields of medicinal chemistry and drug discovery.
References
-
Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. PubMed. [Link]
-
N-Isopropyl-4-nitrobenzenesulfonamide. PubChem. [Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]
-
N-(2-aminopropyl)-4-nitrobenzenesulfonamide. PubChem. [Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]
-
How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Studies on sensitivity to plasticizers; ortho-nitrobiphenyl, N-isopropyl benzene sulfonamide and N-isopropyl benzene sulfonamide and N-isopropyl ortho and para toluene sulfonamide. PubMed. [Link]
-
On-target and off-target-based toxicologic effects. PubMed. [Link]
-
Proteomics: Concepts and applications in human medicine. PMC - NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. CAS 28860-10-8 | N-isopropyl 3-nitrobenzenesulfonamide - Synblock [synblock.com]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Proteomics: Concepts and applications in human medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Protection Strategies: N-isopropyl-2-nitrobenzenesulfonamide vs. Nosyl Chloride
In the intricate landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic protection and subsequent functionalization of amine groups are paramount. The 2-nitrobenzenesulfonyl (nosyl or Ns) group has emerged as a highly versatile tool for this purpose, offering a unique combination of stability and facile cleavage under mild conditions. This guide provides an in-depth comparative analysis of two key reagents that deliver this functionality: the versatile sulfonylating agent, nosyl chloride (2-nitrobenzenesulfonyl chloride) , and a specific, pre-functionalized derivative, N-isopropyl-2-nitrobenzenesulfonamide .
This comparison is designed to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select the optimal reagent and strategy for their specific synthetic challenges. We will delve into the fundamental chemical principles, supported by experimental data and detailed protocols, to illuminate the practical advantages and limitations of each approach.
The Central Player: The 2-Nitrobenzenesulfonyl (Nosyl) Group
The utility of both nosyl chloride and this compound stems from the properties of the nosyl group. The strong electron-withdrawing nature of the ortho-nitro group significantly influences the reactivity of the sulfonamide moiety.[1][2] This activation serves two primary purposes: it increases the acidity of the N-H proton of a primary sulfonamide, facilitating N-alkylation, and it renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), which is the key to its mild deprotection.[3][4]
Unlike the more robust tosyl (Ts) or mesyl (Ms) groups, which require harsh reductive or strongly acidic conditions for removal, the nosyl group can be cleaved under remarkably mild conditions using a thiol and a base.[5][6] This orthogonality is a significant advantage in the synthesis of complex molecules with sensitive functional groups.[7][8]
Nosyl Chloride: The Versatile Workhorse for Amine Protection
Nosyl chloride is a highly reactive sulfonylating agent used to introduce the nosyl protecting group onto primary and secondary amines.[5][9] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated.[5][10]
Key Advantages of Nosyl Chloride:
-
Broad Substrate Scope: It can be used to protect a wide variety of primary and secondary amines.
-
Activation for Further Synthesis: The resulting N-nosyl amides are valuable intermediates in their own right. The acidic N-H proton allows for facile N-alkylation under Mitsunobu conditions or with alkyl halides and a mild base, a cornerstone of the Fukuyama amine synthesis for preparing secondary amines.[3][11]
-
Well-Established Deprotection Protocols: The Fukuyama deprotection, involving treatment with a thiol (like thiophenol) and a base (such as K2CO3 or DBU), is a reliable and mild method for cleaving the nosyl group to regenerate the free amine.[3][12]
Limitations:
-
Handling of a Reactive Reagent: Nosyl chloride is a reactive and moisture-sensitive solid that requires careful handling.[13]
-
Additional Synthetic Step: Its use introduces an additional step in a synthetic sequence (the protection step) compared to using a pre-formed nosylated amine.
This compound: A Specialized Building Block
This compound is a commercially available compound where the nosyl group is already attached to an isopropylamine.[14] This reagent represents a more specialized approach, serving as a ready-to-use building block in certain synthetic applications.
Key Advantages of this compound:
-
Direct Introduction of a Nosyl-Protected Isopropylamine Moiety: In syntheses where the target molecule contains an N-isopropyl-N-nosyl fragment, this reagent can be directly incorporated, for example, through nucleophilic substitution reactions if the remainder of the molecule contains a suitable electrophile.
-
Potentially Fewer Synthetic Steps: For specific target molecules, its use can circumvent the need to handle nosyl chloride and perform a separate protection step on isopropylamine.
-
Stability: As a pre-formed sulfonamide, it is generally more stable and easier to handle than the corresponding sulfonyl chloride.[6]
Limitations:
-
Limited Versatility: Its application is largely restricted to syntheses where an this compound unit is specifically required. It does not offer the broad utility of nosyl chloride for protecting various amines.
-
Less Common in General Amine Synthesis: It is not a general reagent for amine protection but rather a specific building block.
Comparative Summary
| Feature | Nosyl Chloride | This compound |
| Primary Function | General protecting group for primary and secondary amines.[5][9] | A specific building block containing a nosyl-protected isopropylamine. |
| Versatility | High; applicable to a wide range of amines. | Low; specific to the introduction of the N-isopropyl-nosyl moiety. |
| Reactivity | High; reactive sulfonyl chloride.[2] | Stable sulfonamide.[6] |
| Handling | Requires careful handling due to reactivity and moisture sensitivity.[13] | Generally more stable and easier to handle. |
| Synthetic Steps | Requires a dedicated protection step. | Can potentially reduce the number of steps in specific syntheses. |
| Key Application | Fukuyama amine synthesis, general amine protection.[3][11] | Incorporation of a specific structural motif. |
Experimental Protocols
Protocol 1: Protection of a Primary Amine (Benzylamine) with Nosyl Chloride
This protocol details the general procedure for the protection of a primary amine using 2-nitrobenzenesulfonyl chloride.[5]
Materials:
-
Benzylamine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve benzylamine in anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine to the stirred solution.
-
Add 2-nitrobenzenesulfonyl chloride portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with CH2Cl2.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO3 solution (1x), and brine (1x).[5]
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
The crude product, N-(benzyl)-2-nitrobenzenesulfonamide, can be further purified by recrystallization or column chromatography on silica gel.
Protocol 2: Deprotection of a Nosyl-Protected Amine (Fukuyama Deprotection)
This protocol describes the mild cleavage of the nosyl group to regenerate the free amine.[3]
Materials:
-
N-nosyl protected amine (e.g., N-(benzyl)-2-nitrobenzenesulfonamide) (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K2CO3) (2.5 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-nosyl protected amine in acetonitrile or DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add thiophenol to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction can be gently heated (e.g., to 50 °C) to accelerate the process if necessary.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[3]
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography or distillation.
Protocol 3: Synthesis of this compound
This protocol outlines the synthesis of this compound from nosyl chloride and isopropylamine.[10]
Materials:
-
Isopropylamine (1.5 eq)
-
Triethylamine (2.0 eq)
-
2-Nitrobenzenesulfonyl chloride (1.0 eq)
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve isopropylamine and triethylamine in dichloromethane and cool the mixture in an ice bath.[10]
-
To this stirred solution, add a solution of 2-nitrobenzenesulfonyl chloride in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.[10]
-
Dilute the reaction mixture with an ethyl acetate-hexane (1:1) mixture.
-
Wash the organic layer with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid can be washed with hexane and air-dried to yield this compound.[10]
Visualization of Synthetic Strategies
Caption: Comparative workflows for utilizing the nosyl group in synthesis.
Conclusion
The choice between nosyl chloride and this compound is fundamentally a decision between a versatile, general-purpose reagent and a specialized, pre-functionalized building block.
-
Nosyl chloride is the reagent of choice for the protection of a wide array of amines and is indispensable for synthetic strategies that leverage the unique reactivity of the nosyl group, such as the Fukuyama amine synthesis. Its broad applicability and the wealth of established protocols make it a staple in the synthetic chemist's toolbox.
-
This compound , on the other hand, offers a more direct and potentially more efficient route for the incorporation of a specific N-isopropyl-nosyl moiety into a target molecule. While its applications are narrower, it can be a valuable time-saver in the appropriate context.
Ultimately, a thorough understanding of the synthetic target and the overall strategic plan will guide the judicious selection of the most appropriate reagent. Both nosyl chloride and its pre-formed amide derivatives are powerful tools that, when used effectively, can significantly streamline the synthesis of complex nitrogen-containing molecules.
References
- Castelluccio, F., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(19), 2996-2998.
- BenchChem. (2025). A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus. BenchChem.
- BenchChem. (2025).
- American Chemical Society. (n.d.).
- De Marco, R., et al. (2009). Deprotection of the N-Nosyl Group with a Thiol Resin. Synfacts, 2009(10), 1176.
- Kan, T., & Fukuyama, T. (2004). Fukuyama Amine Synthesis.
- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
- Di Gioia, M. L., et al. (2009). Deprotection of N-Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. European Journal of Organic Chemistry, 2009(22), 3795-3800.
- Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.
- Fiveable. (n.d.). Sulfonyl Chloride Definition. Fiveable.
- Lin, X., Dorr, H., & Nuss, J. M. (2000). Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. Tetrahedron Letters, 41(18), 3309-3313.
- Reddit. (2023). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? r/organicchemistry.
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
- Wang, D. H., et al. (2012). Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons.
- Schmidt, M. A., et al. (2017). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. The Journal of Organic Chemistry, 82(15), 7856-7866.
- Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.
- Fukuyama, T., & Kan, T. (2001). Highly Versatile Synthesis of Nitrogen-Containing Compounds by Means of Nitrobenzenesulfonamides. Journal of Synthetic Organic Chemistry, Japan, 59(10), 996-1006.
-
Pharmacompass. (n.d.). Nosyl chloride. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Sulfonylating Agents for Amine Protection. BenchChem.
- Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society, 119(9), 2301-2302.
- Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.
- Schmidt, M. A., et al. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry, 82(15), 7856-7866.
-
Organic Chemistry Portal. (n.d.). 2-Nitrobenzenesulfonylhydrazide (NBSH). Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of 2-Nitrobenzenesulfonamide and 4-Nitrobenzenesulfonamide for Researchers. BenchChem.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- González-Vera, J. A., et al. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(41), e202301312.
-
PrepChem. (n.d.). Synthesis of 4-isopropyl-2-nitrophenol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]
- González-Vera, J. A., et al. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. PubMed, 37283481.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropyl-4-nitrobenzenesulfonamide. Retrieved from [Link]
- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
- Singh, P., et al. (2015). Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. Medicinal Chemistry Research, 24(11), 3847-3857.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 10. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. benchchem.com [benchchem.com]
- 14. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE | 23530-42-9 [m.chemicalbook.com]
A Comparative Guide to the Synthesis of N-isopropyl-2-nitrobenzenesulfonamide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the synthesis of key intermediates with high purity and efficiency is paramount. N-isopropyl-2-nitrobenzenesulfonamide is a valuable building block, and the selection of an appropriate synthetic route can significantly impact project timelines and resource allocation. This guide provides an in-depth, objective comparison of two prominent methods for the synthesis of this compound, supported by experimental data and field-proven insights to aid researchers in making informed decisions.
Introduction to this compound and its Synthetic Importance
This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, particularly in the development of novel therapeutic agents. The 2-nitrobenzenesulfonamide group is a well-established protecting group for amines, known for its facile cleavage under mild conditions, a feature highly desirable in multi-step syntheses of sensitive molecules. The isopropyl substituent provides specific steric and electronic properties that can be critical for the biological activity of the final compound. Consequently, reliable and scalable methods for its synthesis are of significant interest to the scientific community.
This guide will dissect two primary synthetic strategies:
-
Direct Nucleophilic Substitution: The reaction of 2-nitrobenzenesulfonyl chloride with isopropylamine.
-
Fukuyama-Mitsunobu Alkylation: The alkylation of 2-nitrobenzenesulfonamide with isopropyl alcohol.
We will explore the mechanistic underpinnings, practical execution, and comparative performance of each method.
Method 1: Direct Nucleophilic Substitution
This is the most straightforward and commonly employed method for the synthesis of this compound. The reaction proceeds via a classical nucleophilic substitution at the sulfonyl group.
Mechanistic Rationale
The sulfur atom in 2-nitrobenzenesulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Isopropylamine, a primary amine, acts as a nucleophile, attacking the sulfur atom and displacing the chloride ion. A base, typically a tertiary amine like triethylamine, is used to quench the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Synthesis of this compound via Direct Substitution[1]
Materials:
-
2-Nitrobenzenesulfonyl chloride (10.11 g, 45.62 mmol)
-
Isopropylamine (11.07 g, 68.85 mmol)
-
Triethylamine (13 ml, 93 mmol)
-
Dichloromethane (50 ml)
-
Ethyl acetate
-
Hexane
-
Diluted hydrochloric acid
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve isopropylamine and triethylamine in dichloromethane in a suitable reaction vessel.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add 2-nitrobenzenesulfonyl chloride to the cooled mixture.
-
Remove the ice bath and continue stirring at room temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a 1:1 mixture of ethyl acetate and hexane.
-
Wash the organic layer sequentially with diluted hydrochloric acid and water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Wash the resulting solid with hexane and air-dry to obtain this compound.
Reported Yield: 96%[1]
Workflow Diagram
Caption: Workflow for Direct Nucleophilic Substitution.
Method 2: Fukuyama-Mitsunobu Alkylation
Mechanistic Rationale
The Mitsunobu reaction involves the in-situ activation of an alcohol to a good leaving group by a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4] The 2-nitrobenzenesulfonamide is sufficiently acidic to act as the nucleophile, deprotonated by the betaine intermediate formed from the phosphine and azodicarboxylate. This deprotonated sulfonamide then displaces the activated alcohol in an SN2 fashion.
Experimental Protocol: Generalized Fukuyama-Mitsunobu Alkylation
Step 1: Synthesis of 2-Nitrobenzenesulfonamide
This intermediate can be prepared by reacting 2-nitrobenzenesulfonyl chloride with ammonia.
Step 2: N-Alkylation of 2-Nitrobenzenesulfonamide with Isopropyl Alcohol
Materials:
-
2-Nitrobenzenesulfonamide (1 eq.)
-
Isopropyl alcohol (1.5 eq.)
-
Triphenylphosphine (PPh3) (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 2-nitrobenzenesulfonamide, isopropyl alcohol, and triphenylphosphine in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD or DEAD dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
The workup typically involves removal of the solvent under reduced pressure.
-
Purification is often challenging due to the formation of triphenylphosphine oxide and the reduced hydrazine byproduct. Column chromatography on silica gel is commonly employed to isolate the pure this compound.
Workflow Diagram
Caption: Workflow for Fukuyama-Mitsunobu Alkylation.
Comparative Analysis
| Feature | Method 1: Direct Nucleophilic Substitution | Method 2: Fukuyama-Mitsunobu Alkylation |
| Starting Materials | 2-Nitrobenzenesulfonyl chloride, Isopropylamine | 2-Nitrobenzenesulfonyl chloride, Ammonia, Isopropyl alcohol, PPh3, DIAD/DEAD |
| Number of Steps | One | Two |
| Reaction Conditions | Mild (0°C to room temperature) | Mild (0°C to room temperature) |
| Reagent Cost | Generally lower | Higher due to phosphine and azodicarboxylate reagents |
| Scalability | Readily scalable | Scalability can be challenging due to cost and purification |
| Purification | Relatively straightforward (washing and recrystallization) | More complex (column chromatography required to remove byproducts) |
| Yield | High (reported up to 96%)[1] | Generally good, but can be variable depending on substrate |
| Waste Generation | Triethylamine hydrochloride salt | Triphenylphosphine oxide, reduced hydrazine |
| Safety Considerations | Isopropylamine is volatile and flammable. | DIAD/DEAD are potentially explosive and should be handled with care.[4] |
Discussion and Recommendations
Method 1: Direct Nucleophilic Substitution stands out for its simplicity, high yield, and cost-effectiveness. The one-step procedure and relatively easy purification make it the preferred method for both small-scale and large-scale synthesis of this compound. The starting materials are commercially available and affordable. The main considerations are the handling of volatile and flammable isopropylamine and the disposal of the triethylamine hydrochloride byproduct.
Method 2: Fukuyama-Mitsunobu Alkylation offers a valuable alternative, particularly in scenarios where the direct substitution is problematic, for instance, with more complex or sensitive amines that might be incompatible with the reaction conditions of the first method. However, for the specific synthesis of this compound, this two-step process is less atom-economical and more expensive. The purification can be tedious due to the stoichiometric byproducts, which can impact the overall efficiency and cost, especially on a larger scale. The use of potentially hazardous reagents like DIAD or DEAD also requires careful handling and safety protocols.[4]
For the routine synthesis of this compound, the Direct Nucleophilic Substitution method is unequivocally the more practical and efficient choice. Its operational simplicity, high yield, and favorable economics make it the go-to procedure.
By understanding the nuances of each synthetic pathway, researchers can select the most appropriate method to achieve their synthetic goals efficiently and safely, ultimately accelerating the pace of drug discovery and development.
References
-
Khan, I., et al. (2021). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Molecular Diversity, 26(1), 589-628. [Link]
-
Chem-Station. (2014). Fukuyama Amine Synthesis. [Link]
-
Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
Sources
- 1. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. organic-synthesis.com [organic-synthesis.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of N-isopropyl-2-nitrobenzenesulfonamide Derivatives
Introduction: The Imperative of Unambiguous Structural Confirmation
In the landscape of drug discovery and development, N-isopropyl-2-nitrobenzenesulfonamide and its derivatives represent a class of compounds with significant therapeutic potential. The "nosyl" (2-nitrobenzenesulfonyl) group is a well-established protecting group in organic synthesis, particularly for amines, due to its stability and specific cleavage conditions. The precise characterization and structural confirmation of these molecules are not merely procedural formalities; they are the bedrock upon which all subsequent pharmacological and toxicological data stand. An error in structural assignment can lead to misinterpreted biological results, wasted resources, and significant delays in development timelines.
This guide provides an in-depth comparison of the primary spectroscopic techniques employed for the structural elucidation of this compound derivatives. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights to ensure that every analytical workflow is a self-validating system. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary data points that, when integrated, lead to an unambiguous structural confirmation.
The Analytical Triad: NMR, IR, and Mass Spectrometry
The structural confirmation of a novel this compound derivative is rarely accomplished with a single technique. Instead, a synergistic approach is required, where each method provides a unique and essential piece of the molecular puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework, revealing the connectivity and chemical environment of atoms.
-
Infrared (IR) Spectroscopy identifies the specific functional groups present in the molecule by probing their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) determines the molecular weight and provides vital clues about the molecule's composition and fragmentation patterns under energetic conditions.
The logical workflow for integrating these techniques is crucial for an efficient and accurate structural determination.
Caption: Integrated workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each proton and carbon atom.
Expertise & Experience: Why NMR is Indispensable
For this compound, ¹H NMR confirms the presence and integrity of all key structural motifs. The isopropyl group should present a characteristic doublet for the methyl protons and a septet for the methine proton. The aromatic protons will appear as a complex multiplet, with chemical shifts influenced by the electron-withdrawing nitro and sulfonamide groups. The N-H proton of the sulfonamide is often a broad singlet, and its chemical shift can be concentration-dependent.[1]
¹³C NMR complements the proton data by identifying all unique carbon environments, including quaternary carbons which are invisible in ¹H NMR. The chemical shifts of the aromatic carbons are particularly diagnostic of the substitution pattern.[2]
Data Presentation: Expected NMR Signals
| Assignment | ¹H NMR (δ, ppm) | Multiplicity | J (Hz) | ¹³C NMR (δ, ppm) | Notes |
| Isopropyl -CH₃ | ~1.1 - 1.3 | Doublet (d) | ~6.8 | ~22 - 24 | Integrates to 6H. |
| Isopropyl -CH | ~3.8 - 4.2 | Septet (sept) | ~6.8 | ~45 - 48 | Integrates to 1H. |
| Sulfonamide N-H | ~5.0 - 8.5 | Broad Singlet (br s) | - | - | Chemical shift is variable; may exchange with D₂O.[3] |
| Aromatic C-H | ~7.5 - 8.2 | Multiplet (m) | - | ~124 - 135 | Pattern depends on other ring substituents. The ortho-nitro group causes a downfield shift. |
| Aromatic C-SO₂ | - | - | - | ~138 - 142 | Quaternary carbon. |
| Aromatic C-NO₂ | - | - | - | ~147 - 150 | Quaternary carbon. |
Note: Values are estimates based on typical sulfonamide spectra and may vary based on solvent and other substituents.[4][5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing large solvent signals from obscuring the analyte signals. DMSO-d₆ is often preferred for sulfonamides as it can help in observing the N-H proton more clearly.[6]
-
-
Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but Recommended): Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations) for unambiguous assignment of complex structures.[2]
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy excels at identifying the types of chemical bonds—and therefore functional groups—present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.
Expertise & Experience: Decoding the Vibrational Spectrum
For a sulfonamide derivative, the IR spectrum provides immediate, confirmatory evidence for the presence of the key functional groups. The two strong absorption bands for the sulfonyl (SO₂) group are unmistakable and are among the most characteristic peaks in the spectrum.[7][8] The presence of the nitro (NO₂) group is also confirmed by its strong, distinct stretching vibrations. The N-H bond of the sulfonamide provides another key diagnostic peak.
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Sulfonamide) | Stretching | 3200 - 3350 | Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
| SO₂ (Sulfonyl) | Asymmetric Stretching | 1310 - 1350 | Strong |
| SO₂ (Sulfonyl) | Symmetric Stretching | 1140 - 1180 | Strong |
| NO₂ (Nitro) | Asymmetric Stretching | 1510 - 1560 | Strong |
| NO₂ (Nitro) | Symmetric Stretching | 1340 - 1385 | Strong |
| S-N (Sulfonamide) | Stretching | 900 - 930 | Medium |
Source: Data compiled from multiple spectroscopic studies on arylsulfonamides.[3][7][8][9]
Experimental Protocol: FT-IR (KBr Pellet Method)
-
Sample Preparation: Add 1-2 mg of the solid sample to ~200 mg of dry, finely ground potassium bromide (KBr) powder in an agate mortar.
-
Grinding: Gently grind the mixture until it is a homogenous, fine powder.
-
Causality: KBr is used as the matrix because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and will not contribute interfering signals.[7]
-
-
Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or semi-translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample chamber is automatically subtracted.
Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound, arguably the most fundamental piece of data for confirming a new structure. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ion and its fragments.
Expertise & Experience: Interpreting the Mass Spectrum
For this compound derivatives, soft ionization techniques like Electrospray Ionization (ESI) are preferred to minimize fragmentation and clearly observe the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). High-resolution mass spectrometry (HRMS) can provide the molecular formula with high accuracy by measuring the mass to several decimal places.[10]
A characteristic fragmentation pathway for many aromatic sulfonamides is the loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da.[11] This fragmentation provides strong evidence for the presence of the sulfonamide moiety.
Data Presentation: Expected Mass Spectrometry Data (ESI+)
| Ion | m/z (Expected) | Identity |
| [M+H]⁺ | 245.06 | Protonated Molecular Ion for C₉H₁₂N₂O₄S |
| [M-SO₂+H]⁺ | 181.08 | Loss of SO₂ (a key sulfonamide fragment) |
| [C₆H₄NO₂S]⁺ | 154.00 | Fragment corresponding to the nitrobenzenesulfonyl moiety |
Note: The exact m/z values are calculated for the parent compound this compound.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.
-
Causality: ESI requires the analyte to be in solution. The acidic modifier aids in the formation of [M+H]⁺ ions, which are readily detected.
-
-
Instrumentation: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through an LC system.[12]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, gas flow) should be optimized to maximize the signal of the molecular ion. Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and confirm the presence of key structural fragments.[11]
Comparison of Core Analytical Techniques
| Feature | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed C-H framework, atom connectivity, stereochemistry. | Presence of specific functional groups (SO₂, NO₂, N-H). | Molecular weight, elemental formula (HRMS), fragmentation patterns. |
| Sample Requirement | 5-10 mg (non-destructive) | 1-2 mg (destructive if KBr pellet) | Microgram to nanogram quantities (destructive) |
| Primary Utility | Definitive structure elucidation. | Rapid functional group confirmation. | Molecular weight determination and formula confirmation. |
| Key Strength | Unparalleled detail on molecular structure. | Speed and simplicity. | High sensitivity and accuracy for molecular weight. |
| Limitation | Lower sensitivity, requires pure sample. | Provides no connectivity information. | Isomers are often indistinguishable without chromatography. |
Conclusion: A Synthesis of Spectroscopic Evidence
The structural confirmation of this compound derivatives is a process of accumulating and synthesizing complementary evidence. NMR spectroscopy provides the detailed architectural blueprint, IR spectroscopy acts as a rapid checklist for the essential building blocks (functional groups), and mass spectrometry provides the fundamental confirmation of the overall mass and composition. No single technique is sufficient. True confidence in a structure is only achieved when the data from all three analyses converge to tell the same, consistent molecular story. This integrated, multi-technique approach embodies the scientific rigor required in modern chemical and pharmaceutical research, ensuring that the structures reported are both accurate and reliable.
References
-
Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The Infrared Spectra of Some Sulphonamides. Journal of the Chemical Society, 669. Available at: [Link]
-
Kearns, E. A., et al. (2001). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 12(6), 684-694. Available at: [Link]
-
Zhang, X., et al. (2019). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies Application Note. Available at: [Link]
-
Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available at: [Link]
-
Uno, T., & Machida, K. (1975). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Journal of Pharmaceutical Sciences, 64(2), 292-296. Available at: [Link]
-
PubChem. N-Isopropyl-4-nitrobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
Ağar, A. A., et al. (2007). Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. Magnetic Resonance in Chemistry, 45(1), 87-89. Available at: [Link]
-
Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2. Zeitschrift für Naturforschung B, 59(6), 699-706. Available at: [Link]
-
Ośmiałowski, B., et al. (2017). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances, 7(82), 52213-52225. Available at: [Link]
-
Benmebarek, S., et al. (2018). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. Available at: [Link]
-
Supporting Information for a chemical synthesis paper. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Islam, M. S., et al. (2020). 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Available at: [Link]
-
Jios, J. L., et al. (2005). 1 H and 13 C NMR spectral assignments of N-aralkylsulfonamides and related compounds. Magnetic Resonance in Chemistry, 43(11), 901-905. Available at: [Link]
-
Hassan, S. S. M., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7480. Available at: [Link]
-
El-Faham, A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1635. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. rsc.org [rsc.org]
- 9. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hpst.cz [hpst.cz]
A Researcher's Guide to the Stability of N-isopropyl-2-nitrobenzenesulfonamide: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision that can significantly impact the success of a multi-step synthesis. The ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily cleaved with high selectivity. N-isopropyl-2-nitrobenzenesulfonamide, a member of the nitrobenzenesulfonyl (nosyl) family of protecting groups, has emerged as a valuable tool for the protection of primary and secondary amines. This guide provides an in-depth assessment of its stability under diverse conditions, offering a comparative analysis with other commonly employed amine protecting groups to aid in strategic synthetic planning.
Introduction to this compound
This compound belongs to the class of sulfonamide protecting groups, which are known for their ability to decrease the nucleophilicity of amines. The electron-withdrawing nature of the 2-nitro group on the benzene ring plays a crucial role in the reactivity and stability of the N-S bond. This feature allows for the facile cleavage of the nosyl group under mild conditions, a distinct advantage over the more robust p-toluenesulfonyl (tosyl) group.[1] This orthogonality to other common protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) makes the nosyl group particularly attractive for complex molecular syntheses.[1][2][3]
Assessing Stability: A Forced Degradation Study Protocol
To rigorously evaluate the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and establish its stability profile.[4][5]
An effective forced degradation study aims for a target degradation of 5-20%, which is sufficient to identify and characterize degradation products without complete decomposition of the parent molecule.[1]
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for the forced degradation study of this compound.
Detailed Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N and 1 N hydrochloric acid. Maintain separate samples at room temperature and an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N and 1 N sodium hydroxide. Maintain separate samples at room temperature and an elevated temperature (e.g., 60°C).
-
Oxidative Stress: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the sample at room temperature.
-
Thermal Stress:
-
In Solution: Heat an aliquot of the stock solution at various temperatures (e.g., 60°C, 80°C, and 100°C).
-
Solid State: Place the solid compound in a controlled temperature environment (e.g., 60°C, 80°C, and 100°C).
-
-
Photolytic Stress: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines, which specify exposure to a minimum of 1.2 million lux hours and 200 watt hours per square meter.[5]
-
Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples from each stress condition. Quench the reaction if necessary (e.g., neutralize acidic and basic samples). Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and to detect any degradation products.[6]
Stability Profile of this compound
Based on the known reactivity of nitrobenzenesulfonamides and general stability data for sulfonamides, the following stability profile for this compound can be anticipated.
| Condition | Reagent/Parameter | Expected Stability | Rationale & Supporting Data |
| Acidic | 0.1 N HCl, RT | Stable | Sulfonamides are generally stable to mild acidic conditions.[7] The N-S bond is not readily cleaved by acid. |
| 1 N HCl, 60°C | Likely Stable | While harsher conditions may lead to some degradation, significant cleavage is not expected. | |
| Basic | 0.1 N NaOH, RT | Moderately Stable | Mild basic conditions are tolerated, but stronger bases can promote side reactions. |
| 1 N NaOH, 60°C | Potential for Degradation | Strong basic conditions, especially at elevated temperatures, may lead to hydrolysis or other degradation pathways. | |
| Thermal | 60°C - 100°C | Generally Stable | Studies on other sulfonamides have shown good thermal stability at temperatures up to 100°C.[8] |
| >120°C | Likely to Degrade | Significant degradation of some sulfonamides has been observed at temperatures of 120°C and above.[8] | |
| Oxidative | 3% H₂O₂, RT | Likely Stable | The sulfonamide linkage is generally resistant to mild oxidation. |
| Reductive | H₂, Pd/C | Nitro group will be reduced | The nitro group is readily reduced under standard hydrogenation conditions. This is a key consideration for synthetic planning. |
| Nucleophilic | Thiols (e.g., thiophenol) in the presence of a mild base (e.g., K₂CO₃) | Labile | This is the standard condition for the cleavage of the nosyl group, proceeding through a Meisenheimer complex.[1][9] |
Comparative Stability of Amine Protecting Groups
The choice of a protecting group is often a balance between stability and ease of removal. The following table provides a comparative overview of the stability of this compound (Ns-isopropyl) against other common amine protecting groups.
| Protecting Group | Strong Acid (e.g., TFA) | Strong Base (e.g., NaOH) | Hydrogenolysis (H₂, Pd/C) | Nucleophiles (e.g., Thiols) |
| Ns-isopropyl | Stable | Moderately Stable | Labile (nitro group) | Labile |
| Tosyl (Ts) | Stable | Stable | Stable | Stable |
| Boc | Labile | Stable | Stable | Stable |
| Cbz | Stable | Stable | Labile | Stable |
| Fmoc | Stable | Labile | Stable | Stable |
This comparison highlights the unique position of the nosyl group. Its stability to strong acids makes it a valuable alternative to the Boc group, while its lability to thiols provides an orthogonal deprotection strategy to Cbz and tosyl groups.[2][3]
Orthogonal Deprotection Strategies
The distinct cleavage conditions for these protecting groups allow for their use in orthogonal protection strategies, enabling the selective deprotection of one amine in the presence of others.
Caption: Orthogonal deprotection strategies for Ns, Boc, and Cbz protecting groups.
Deprotection of this compound
The key advantage of the nosyl group is its facile removal under mild conditions using a thiol and a weak base. This reaction, often referred to as the Fukuyama deprotection, proceeds through a nucleophilic aromatic substitution mechanism.[9]
Experimental Protocol for Deprotection:
-
Dissolve the Substrate: Dissolve the this compound protected compound (1 equivalent) in a suitable solvent such as acetonitrile or DMF.
-
Add Base: Add a mild base, such as potassium carbonate (2-3 equivalents), to the solution.
-
Add Thiol: Add a thiol, such as thiophenol or 2-mercaptoethanol (2-5 equivalents), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amine by column chromatography on silica gel.
Conclusion: A Versatile Tool for Amine Protection
This compound offers a compelling combination of stability and selective reactivity, making it a valuable protecting group for amines in organic synthesis. Its key strengths lie in its stability towards acidic conditions and its mild cleavage with thiols, providing orthogonality with many other common protecting groups. While it is sensitive to reductive conditions targeting the nitro group and can be susceptible to strong bases, a thorough understanding of its stability profile allows for its strategic and effective implementation in the synthesis of complex molecules. This guide provides the foundational knowledge and experimental framework for researchers to confidently employ this compound in their synthetic endeavors.
References
- Roca, M., Althaus, L., Lliberia, L., & Castillo, M. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 757-763.
- Klick, S., Muellner, T., & Wessner, D. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
- BenchChem. (2025). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Ciba, J., & Strozik, M. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 26(1), 145-150.
- Wang, L., Li, R., & Wang, H. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry, 26(2), 486-488.
- YMER. (2023).
- Wikipedia. (n.d.). Protecting group.
- Schmidt, D. R., & Miller, S. J. (2017). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. The Journal of Organic Chemistry, 82(11), 5683-5692.
- ResearchGate. (2025). N-Nosyl-α-amino acids in solution phase peptide synthesis.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- Scribd. (n.d.). Protecting Groups Stability.
- Spieß, P., Sirvent, A., Tiefenbrunner, I., & Maulide, N. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(41), e202301312.
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
- Zhang, X., & Li, G. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1787-1792.
- SGS. (n.d.).
- PubMed. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity.
- ResearchGate. (2025).
- ResearchGate. (2017).
- ResearchGate. (2005). Amino Acid-Protecting Groups.
- Chem-St
- TCI Chemicals. (n.d.).
- ResearchGate. (2025). Deprotection of N -Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid.
- Taylor & Francis Online. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.
- BenchChem. (2025). Performance comparison of different protecting groups in polyamine synthesis.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- ResearchGate. (2009). Deprotection of N -Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid.
- PubMed Central. (2008).
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- MDPI. (2022). DNA Binding and Cleavage, Stopped-Flow Kinetic, Mechanistic, and Molecular Docking Studies of Cationic Ruthenium(II) Nitrosyl Complexes Containing “NS 4 ” Core.
- Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.
- PubMed. (2019).
- PubMed. (2005). Stability and degradation profiles of Spantide II in aqueous solutions.
- CORE. (2016).
- ResearchGate. (n.d.).
- Turkish Journal of Pharmaceutical Sciences. (2021).
- CONICET. (2016).
- ResearchGate. (2025).
- OAText. (2018).
- Scholars.Direct. (2019).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to N-isopropyl-2-nitrobenzenesulfonamide and Its Alternatives in Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules, the choice of reagents for the formation of C-N bonds is critical. The Fukuyama-Mitsunobu reaction has emerged as a powerful tool for the synthesis of secondary amines due to its mild conditions and broad substrate scope. Central to this reaction is the use of a sulfonamide pronucleophile that activates a primary amine for subsequent alkylation. This guide provides an in-depth comparative analysis of N-isopropyl-2-nitrobenzenesulfonamide and its common alternatives, 2-nitrobenzenesulfonamide and 2,4-dinitrobenzenesulfonamide, offering insights into their respective applications, performance, and underlying mechanistic nuances.
Introduction: The "Ns" Strategy and Its Evolution
The use of 2-nitrobenzenesulfonyl chloride (NsCl) to protect and activate primary amines, a strategy pioneered by Fukuyama, has become a cornerstone in the synthesis of secondary amines.[1] The resulting 2-nitrobenzenesulfonamides (Ns-amides) are sufficiently acidic to undergo N-alkylation under Mitsunobu conditions or with alkyl halides under basic conditions.[2] A key advantage of the "Ns" group is its facile removal under mild conditions using a thiolate nucleophile, a feature that distinguishes it from more traditional sulfonamides like tosylamides, which require harsh deprotection protocols.[1][2]
This guide will dissect the performance of three key players in the "Ns-strategy":
-
This compound: The subject of our primary focus.
-
2-Nitrobenzenesulfonamide (o-NBS-NH2): The parent compound of the "Ns" family.
-
2,4-Dinitrobenzenesulfonamide: A more activated analogue.
We will explore their applications in the Fukuyama-Mitsunobu reaction, compare their reactivity and deprotection conditions, and provide detailed experimental protocols to aid in reagent selection and reaction optimization.
The Fukuyama-Mitsunobu Reaction: A Mechanistic Overview
The Fukuyama-Mitsunobu reaction is a variation of the classic Mitsunobu reaction that specifically utilizes a sulfonamide as the nucleophile for the N-alkylation of an alcohol.[3] The reaction proceeds through a series of key steps, as illustrated below.
Figure 1: Generalized workflow of the Fukuyama-Mitsunobu reaction.
The reaction is initiated by the nucleophilic attack of a phosphine on the azodicarboxylate to form a betaine intermediate. This intermediate then deprotonates the alcohol, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, the deprotonated sulfonamide acts as a nucleophile, attacking the carbon atom of the activated alcohol in an SN2 fashion to yield the N-alkylated sulfonamide with inversion of stereochemistry.[3]
Comparative Analysis of Sulfonamide Reagents
The choice of the sulfonamide reagent significantly impacts the efficiency of both the N-alkylation and the subsequent deprotection steps. The electron-withdrawing nature of the nitro group(s) on the aromatic ring plays a crucial role in increasing the acidity of the sulfonamide N-H bond, facilitating its deprotonation and participation in the Mitsunobu reaction.
| Sulfonamide Reagent | Key Features | Deprotection Conditions |
| This compound | Increased steric bulk may influence reactivity with hindered alcohols. | Thiophenol, K2CO3 or other bases.[2] |
| 2-Nitrobenzenesulfonamide | The standard "Ns" reagent, widely used and well-documented. | Thiophenol, K2CO3 or other bases.[2] |
| 2,4-Dinitrobenzenesulfonamide | More acidic N-H, potentially leading to faster alkylation. Deprotected under milder conditions. | Thioglycolic acid, Et3N.[3][4] |
Table 1: Comparison of key features of this compound and its alternatives.
This compound: A Focus on Steric Influence
The introduction of an isopropyl group on the nitrogen atom of 2-nitrobenzenesulfonamide presents an interesting modification. While this substitution does not significantly alter the electronic properties of the sulfonamide, the increased steric bulk around the nitrogen atom can influence its reactivity, particularly in reactions involving sterically hindered secondary alcohols. This steric hindrance might, in some cases, lead to slower reaction rates or lower yields compared to the unsubstituted 2-nitrobenzenesulfonamide. However, for certain substrates, this steric demand could offer unique selectivity.
2-Nitrobenzenesulfonamide (o-NBS-NH2): The Benchmark
As the parent compound in this class, 2-nitrobenzenesulfonamide has been extensively studied and applied in a wide range of syntheses.[1][3] Its reactivity profile is well-understood, making it a reliable choice for many applications. The deprotection is typically achieved using a thiol, such as thiophenol, in the presence of a base like potassium carbonate.[2]
2,4-Dinitrobenzenesulfonamide: Enhanced Reactivity and Milder Deprotection
The presence of a second nitro group in the 2,4-dinitrobenzenesulfonamide analogue further increases the acidity of the N-H bond. This enhanced acidity can lead to faster and more efficient N-alkylation, especially with less reactive alcohols. More significantly, the additional electron-withdrawing group facilitates the nucleophilic aromatic substitution during deprotection, allowing for the use of milder conditions. For instance, deprotection can often be achieved with thioglycolic acid and a tertiary amine base, which can be advantageous for sensitive substrates.[3][4]
Experimental Protocols
The following are representative experimental procedures for the synthesis, N-alkylation, and deprotection of the discussed sulfonamides.
Protocol 1: Synthesis of this compound
This procedure is adapted from a known synthetic method.
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Isopropylamine
-
Triethylamine
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Dilute hydrochloric acid
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve isopropylamine (1.5 eq) and triethylamine (2.0 eq) in dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane.
-
Allow the reaction to stir at room temperature for 6 hours.
-
Dilute the reaction mixture with a 1:1 mixture of ethyl acetate and hexane.
-
Wash the organic layer sequentially with dilute hydrochloric acid and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization or washing with hexane to afford this compound.
Sources
- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of N-isopropyl-2-nitrobenzenesulfonamide: A Research Inquiry Summary
For distribution to: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of N-isopropyl-2-nitrobenzenesulfonamide
As scientists and researchers, our work is fundamentally driven by data. We formulate hypotheses, design experiments, and interpret results to advance our understanding of complex biological systems. The request to compile a comprehensive performance evaluation of this compound initiated an extensive search of the scientific literature, chemical databases, and supplier technical documents. The objective was to synthesize existing data into a practical guide for fellow researchers.
However, this exhaustive inquiry has led to a critical finding: there is a notable absence of publicly available data on the biological activity and performance of this compound in any specific assays. While the broader chemical classes of benzenesulfonamides and nitroaromatic compounds are known to possess diverse biological activities, this specific derivative remains largely uncharacterized in the scientific domain.[1]
Therefore, this document deviates from a standard comparison guide. Instead, it serves as a transparent summary of our research inquiry, highlighting the current knowledge gap. It is structured to provide a framework for how one might approach the performance evaluation of this compound, should it become a subject of future investigation. The experimental protocols, data tables, and pathway diagrams presented herein are therefore hypothetical and illustrative, intended to guide potential research efforts rather than to report on existing findings.
The Chemical Landscape: What We Know About Related Compounds
Benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][3][4][5] The general structure, characterized by a benzene ring attached to a sulfonamide group, serves as a versatile scaffold for chemical modifications that can modulate its biological effects.
The introduction of a nitro group, as seen in nitrobenzenesulfonamide derivatives, can further influence the compound's properties. The nitro group is a known pharmacophore that can be involved in bioreduction to reactive intermediates, a mechanism often associated with antimicrobial and cytotoxic effects.[1][6]
While no specific data exists for this compound, studies on other N-substituted benzenesulfonamide derivatives have demonstrated a range of biological activities, from enzyme inhibition to antimicrobial and cytotoxic effects.[7] For instance, various derivatives have been evaluated for their potential as anticancer agents, showing antiproliferative activity against different cancer cell lines.[3]
A Hypothetical Framework for Performance Evaluation
To evaluate the performance of this compound, a systematic approach involving a series of in vitro assays would be necessary. The following sections outline a hypothetical experimental plan.
Initial Screening: Assessing General Cytotoxicity
A primary step in characterizing a novel compound is to determine its effect on cell viability across a panel of relevant cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cells (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Hypothetical Data Presentation:
| Compound | Cell Line A (IC₅₀, µM) | Cell Line B (IC₅₀, µM) | Non-cancerous Cell Line (IC₅₀, µM) |
| This compound | Data not available | Data not available | Data not available |
| Alternative Compound 1 | Comparative data | Comparative data | Comparative data |
| Alternative Compound 2 | Comparative data | Comparative data | Comparative data |
Mechanistic Assays: Investigating Potential Targets
Based on the activities of related sulfonamides, a key area of investigation would be enzyme inhibition. Carbonic anhydrases, for example, are a known target of sulfonamides.[8]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase (e.g., hCA II or hCA IX) and a suitable substrate (e.g., 4-nitrophenyl acetate).
-
Inhibitor Preparation: Prepare a serial dilution of this compound and a known carbonic anhydrase inhibitor (e.g., acetazolamide) as a positive control.
-
Assay Reaction: In a 96-well plate, add the enzyme, inhibitor (or vehicle), and buffer. Initiate the reaction by adding the substrate.
-
Data Acquisition: Monitor the hydrolysis of the substrate by measuring the increase in absorbance at 400 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Hypothetical Signaling Pathway Diagram:
Caption: Hypothetical inhibition of carbonic anhydrase by this compound.
Comparative Landscape: Identifying Potential Alternatives
Without performance data for this compound, a direct comparison with alternatives is not possible. However, if future research were to identify it as, for example, a carbonic anhydrase inhibitor, it would be compared against established inhibitors such as:
-
Acetazolamide: A classical, non-selective carbonic anhydrase inhibitor.
-
Dorzolamide: A topically active carbonic anhydrase inhibitor used in ophthalmology.
-
Celecoxib: A selective COX-2 inhibitor that also exhibits carbonic anhydrase inhibitory activity.
Conclusion and Future Directions
The initial goal of creating a performance comparison guide for this compound has been superseded by the discovery of a significant knowledge gap. There is currently no publicly available scientific literature detailing its biological activity or performance in any assay.
This finding underscores a crucial aspect of scientific research: the vastness of chemical space and the many compounds that remain to be characterized. The hypothetical framework presented in this document is intended to serve as a roadmap for any researcher interested in exploring the potential of this compound. Future studies are essential to determine if this compound possesses any significant biological activity and to elucidate its mechanism of action.
Recommendation: We encourage the scientific community to undertake the synthesis and biological evaluation of this compound. Such research would be invaluable in filling the current void in our understanding and could potentially uncover novel biological activities.
References
- BenchChem. (2025). Uncharted Territory: The Biological Activity of 2-nitro-N-propylbenzenesulfonamide Derivatives Remains Largely Unexplored.
-
PubMed. (n.d.). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of 2-Nitrobenzenesulfonamide and 4-Nitrobenzenesulfonamide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to the Characterization of N-isopropyl-2-nitrobenzenesulfonamide: A Comparative Analysis of Peer-Reviewed Methods
For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel chemical entities, rigorous characterization is the bedrock of scientific integrity. N-isopropyl-2-nitrobenzenesulfonamide, a versatile intermediate in organic synthesis, particularly as a precursor for the widely used nosyl protecting group, demands a multi-faceted analytical approach to confirm its identity, purity, and structural integrity. This guide provides an in-depth comparison of peer-reviewed methods for the characterization of this compound, moving beyond a simple listing of techniques to explain the "why" behind the "how."
The following sections will delve into the core analytical techniques, offering a comparative analysis to aid in the selection of the most appropriate methods for your research needs. We will explore the foundational spectroscopic and chromatographic techniques, providing both theoretical underpinnings and practical considerations based on data from closely related analogs and established principles.
The Analytical Workflow: A Holistic Approach
A comprehensive characterization of this compound necessitates a combination of techniques that provide orthogonal information. A typical workflow would involve spectroscopic methods for structural elucidation and functional group identification, followed by chromatographic techniques for purity assessment.
Caption: A typical analytical workflow for the characterization of a synthesized compound.
Spectroscopic Characterization: Unveiling the Molecular Architecture
Spectroscopic techniques are indispensable for confirming the successful synthesis of this compound by providing direct evidence of its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are crucial.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on data from analogous compounds, the expected chemical shifts are summarized below.[1]
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of chemically distinct carbon atoms in the molecule.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Insights |
| Aromatic Protons | 7.5 - 8.2 (m, 4H) | 120 - 150 | The complex multiplet in the aromatic region is characteristic of a substituted benzene ring. The electron-withdrawing nitro and sulfonyl groups will shift these protons downfield. |
| N-H Proton | 5.0 - 6.0 (d, 1H) | - | The chemical shift of the N-H proton can be broad and may vary with solvent and concentration. Coupling to the adjacent CH proton will result in a doublet. |
| Isopropyl CH | 3.5 - 4.0 (septet, 1H) | ~45 | The septet multiplicity arises from coupling to the six methyl protons. |
| Isopropyl CH₃ | 1.1 - 1.3 (d, 6H) | ~23 | The doublet is a result of coupling to the single CH proton. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the nitro, sulfonamide, and alkyl groups.[2]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Sulfonamide) | 3200 - 3300 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| NO₂ (Nitro) | 1520 - 1560 (asymmetric) 1340 - 1370 (symmetric) | Stretching |
| SO₂ (Sulfonamide) | 1330 - 1370 (asymmetric) 1140 - 1180 (symmetric) | Stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Lower the ATR press and apply consistent pressure to the sample. Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique. The fragmentation of aromatic sulfonamides often involves the loss of SO₂.[3][4]
Expected Fragmentation Pattern:
-
[M+H]⁺: The protonated molecule will be observed, confirming the molecular weight (245.27 m/z).
-
[M+Na]⁺: A sodium adduct may also be observed (267.25 m/z).
-
Loss of SO₂: A characteristic fragment corresponding to the loss of sulfur dioxide (64 Da) from the protonated molecule is expected.[3]
Caption: Expected primary fragmentation pathway in ESI-MS.
Chromatographic Analysis: Assessing Purity
While spectroscopy confirms the structure, chromatography is essential for determining the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile, thermally labile compounds like this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Method Development Considerations:
-
Column: A C18 column is a good starting point for the separation of moderately polar compounds.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. A gradient elution may be necessary to ensure good separation of any impurities.
-
Detection: UV detection is suitable due to the presence of the aromatic ring. The wavelength of maximum absorbance should be determined using a UV-Vis spectrophotometer or a diode-array detector.
Comparison of Analytical Methods
| Method | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed structural information, connectivity of atoms. | Unambiguous structure determination, quantitative analysis. | Lower sensitivity, requires soluble samples. |
| FTIR | Identification of functional groups. | Rapid, non-destructive, easy to use. | Provides limited structural information, not suitable for complex mixtures. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information with high resolution MS. | Isomers may not be distinguishable, soft ionization may not provide extensive fragmentation. |
| HPLC | Purity assessment, quantification. | High resolution, quantitative, can be automated. | Requires method development, may not be suitable for all compounds. |
Conclusion
A comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques. NMR spectroscopy provides the definitive structural proof, while FTIR offers rapid confirmation of key functional groups. Mass spectrometry confirms the molecular weight and provides valuable fragmentation data. Finally, HPLC is essential for the critical assessment of purity. By employing this multi-technique approach, researchers can ensure the quality and integrity of their synthesized material, paving the way for its successful application in further research and development.
References
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (2019). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Food Additives & Contaminants: Part A, 36(3), 363–371.
- Kwiecień, A., Kwiecień, M., & Król, M. (2019).
- Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies.
- Akdemir, N., Koca, M., & Gümrükçüoğlu, İ. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261–270.
-
PubChem. (n.d.). 2-Nitrobenzenesulfonamide. Retrieved from [Link]
- Suchetan, P. A., et al. (2012). N-(2-Chlorobenzoyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1769.
- Rissanen, K., et al. (1989). N.m.r. spectroscopic and X-ray crystallographic studies on some o-NO2 substituted aromatic sulphur amides. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6.
-
PubChem. (n.d.). 4-Nitrobenzenesulfonamide. Retrieved from [Link]
- Hidai, Y., et al. (2000). Total synthesis of polyamine toxin HO-416b and Agel-489 using a 2-nitrobenzenesulfonamide strategy. Chemical & Pharmaceutical Bulletin, 48(10), 1570-1576.
-
Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
- Zhang, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(10), 1413–1420.
-
ResearchGate. (n.d.). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of N-isopropyl-2-nitrobenzenesulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-isopropyl-2-nitrobenzenesulfonamide, a compound that, while not extensively characterized in public safety literature, belongs to chemical families—sulfonamides and organic nitro compounds—that necessitate careful handling. In the absence of a specific Safety Data Sheet (SDS), the following procedures are based on established best practices for analogous chemical structures and align with general guidelines from regulatory bodies.
Hazard Assessment and Characterization
This compound's structure suggests specific chemical hazards that must be considered for its proper disposal. The presence of a nitro functional group on a benzene ring indicates that it should be treated as a potentially reactive and toxic substance. Organic nitro compounds can be incompatible with strong oxidizing agents and acids.[1][2] Furthermore, sulfonamides as a class can exhibit a range of biological activities, and it is prudent to handle them as potentially bioactive compounds.
Based on safety data for similar compounds like N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide and N-ISOPROPYL-4-NITRO-BENZENESULFONAMIDE, it is reasonable to anticipate that this compound may cause skin and eye irritation, and potentially respiratory irritation.[3][4] Therefore, all waste containing this compound should be managed as hazardous waste.
Key Hazard Considerations:
| Hazard Type | Rationale | Primary Precaution |
| Reactivity | Presence of a nitroaromatic group. | Segregate from strong oxidizing agents, strong acids, and bases.[1][2] |
| Toxicity | Potential for skin, eye, and respiratory irritation based on analogous compounds.[3][4] | Use appropriate Personal Protective Equipment (PPE) at all times.[5] |
| Environmental | Potential harm to aquatic life if disposed of improperly.[6] | Do not dispose of down the drain.[7] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound and its associated waste with appropriate personal protective equipment. All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[5]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. This ensures compliance with regulations and minimizes risks.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated laboratory consumables (e.g., pipette tips, vials, weighing paper).
-
Solutions containing the compound.
-
The initial rinse of any emptied containers.[8]
It is critical to keep this waste stream separate from other laboratory wastes, especially incompatible materials like strong oxidizing agents.[1][5]
Step 2: Containerization
Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[5] The container must be in good condition, with a secure, leak-proof lid. For liquid waste, ensure the container is stored in secondary containment to prevent spills.[8]
Step 3: Labeling
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[5] Also, include the approximate concentration and quantity of the waste.
Step 4: Accumulation and Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be near the point of generation and under the control of laboratory personnel. Ensure the SAA is regularly inspected for any signs of leaks or container degradation.
Step 5: Arranging for Disposal
Once the waste container is full, or if it has been in storage for an extended period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9] Do not attempt to treat or neutralize the chemical waste yourself.
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Consult SDS (if available): If a specific SDS is available, consult it for spill cleanup procedures. In its absence, follow general procedures for solid organic compounds.
-
Cleanup: For small spills, and if you are trained to do so, use an inert absorbent material to clean up the spill.[3] Place the absorbed material into a sealed, labeled hazardous waste container. For larger spills, contact your institution's EHS or emergency response team.
-
Decontaminate: Thoroughly decontaminate the spill area after cleanup.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-isopropyl-2-nitrobenzenesulfonamide
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling N-isopropyl-2-nitrobenzenesulfonamide (CAS: 23530-42-9). Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a self-validating system of safety that protects both the researcher and the integrity of the experiment. Our commitment is to provide value beyond the product, building a foundation of trust through scientific rigor and practical, actionable guidance.
Hazard Assessment: Understanding the Need for Protection
This compound is a sulfonamide compound that, while essential for many research applications, presents a distinct set of hazards that mandate rigorous protective measures. As a solid, often in powder form, the primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] Understanding these risks is the first step in implementing an effective PPE strategy.
The compound is classified with several hazard statements that underscore the necessity for comprehensive protection. Inhalation of the dust can lead to respiratory irritation, while skin contact may cause irritation or more severe reactions.[1][3][4] Direct contact with the eyes can result in serious irritation.[1][3]
| Hazard Classification | GHS Hazard Statement | Key Protective Measure |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Impermeable Gloves, Lab Gown |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Chemical Goggles / Face Shield |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Respiratory Protection, Fume Hood |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Hygiene Practices, No Food/Drink in Lab |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Impermeable Gloves, Lab Gown |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Respiratory Protection, Fume Hood |
This table synthesizes data from multiple safety data sheets.[1][3][4]
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not arbitrary; it is a carefully curated ensemble designed to create a complete barrier between you and the chemical. Each component has a specific role, and its effectiveness depends on proper selection, use, and maintenance.
Eye and Face Protection: The First Line of Defense
Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.[1]
-
Primary Protection: ANSI Z87.1-rated chemical splash goggles are mandatory. They form a complete seal around the eyes, protecting against airborne powder and accidental splashes.
-
Secondary Protection: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn over the chemical splash goggles. Standard safety glasses with side shields do not offer adequate protection and are insufficient for this application.[5]
Skin Protection: An Impermeable Barrier
Gloves: The choice of gloves is critical for preventing dermal absorption and skin irritation.[3][4]
-
Material: Nitrile gloves are the standard for handling most chemical powders. They provide excellent chemical resistance and dexterity.
-
Best Practices:
-
Double Gloving: Wear two pairs of powder-free nitrile gloves.[6] The inner glove is tucked under the cuff of the lab coat, while the outer glove goes over the cuff. This creates a secure seal and allows for the safe removal of the contaminated outer layer without exposing the skin.[6]
-
Powder-Free: Always use powder-free gloves. The powder on standard gloves can absorb and aerosolize hazardous chemical dust, increasing the risk of inhalation.[5]
-
Regular Changes: Change your outer gloves every 60 minutes or immediately if you suspect contamination or notice any signs of degradation (e.g., tears, punctures).[5][6]
-
Gown/Lab Coat: Your personal clothing is not PPE.
-
Requirements: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit or elastic cuffs is required.[6] This prevents particles from settling on your arms and torso. A traditional cotton lab coat is insufficient as it can absorb chemicals and allow them to contact the skin.
Respiratory Protection: Safeguarding Your Inhalation Pathway
Handling this compound as a powder poses a significant risk of respiratory irritation due to the potential for airborne dust.[1][7]
-
Primary Engineering Control: All handling of this compound must be performed within a certified chemical fume hood to minimize the concentration of airborne particles.
-
Secondary Respiratory Protection: When engineering controls are not sufficient to keep exposures below occupational exposure limits, or during tasks with a high potential for dust generation (e.g., weighing, transferring large quantities, cleaning spills), respiratory protection is mandatory.
-
Recommended Respirator: A NIOSH-approved air-purifying respirator is required.[8][9] For powdered chemicals, a particulate filter is necessary. An N95-rated filter is the minimum requirement, though an N100 or P100 filter provides a higher level of protection.[10]
-
Fit Testing: Per OSHA regulations, all personnel required to wear tight-fitting respirators must be properly fit-tested to ensure a protective seal.[11]
-
Operational Plan: Step-by-Step Protocols
A disciplined, procedural approach to donning and doffing PPE is critical to its effectiveness. Rushing these steps can lead to inadvertent exposure and contamination.
Donning (Putting On) PPE Sequence
This sequence is designed to move from the least critical to the most critical areas, preparing a clean foundation for handling hazardous materials.
Caption: PPE Donning Sequence.
Doffing (Removing) PPE Sequence
The removal process is the point of highest risk for cross-contamination. The sequence is designed to remove the most contaminated items first, moving from "dirty" to "clean."
Caption: PPE Doffing Sequence.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the safety workflow. All PPE and materials that have come into contact with this compound must be treated as hazardous waste.
-
Contaminated PPE: As PPE is removed, it should be immediately placed into a designated, clearly labeled hazardous waste container (e.g., a pail lined with a clear plastic bag).[12] Never place contaminated PPE in the regular trash.
-
Chemical Waste:
-
Solid Waste: Unused chemical and any grossly contaminated materials (e.g., spill cleanup debris) must be collected in a sturdy, sealed, and properly labeled hazardous waste container.[12][13]
-
Empty Containers: A container is not "empty" until it has been properly decontaminated. The first rinse of a container that held this compound must be collected and disposed of as hazardous chemical waste.[12][13] After triple rinsing, deface the label and dispose of the container according to your institution's guidelines.[13]
-
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Emergency Procedures: In Case of Exposure
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][14] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to these detailed protocols, you establish a robust safety framework that minimizes risk and fosters a culture of responsibility in the laboratory. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets for the most current information.
References
-
Center for Chemical Process Safety. (n.d.). Guidelines for safe handling of powders and bulk solids. AIChE. Retrieved from [Link]
-
psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]
-
Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Respiratory Protection in Chemical Product Labels and Safety Data Sheets. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]
- Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
-
BulkInside. (2025). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. NIOSH. Retrieved from [Link]
-
PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
- American Society of Health-System Pharmacists. (n.d.). Personal Protective Equipment.
-
Centers for Disease Control and Prevention. (2025). Respirator Types and Use | Personal Protective Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. catdir.loc.gov [catdir.loc.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.es [fishersci.es]
- 5. pppmag.com [pppmag.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. schc.memberclicks.net [schc.memberclicks.net]
- 9. Respirator Types and Use | Personal Protective Equipment | CDC [cdc.gov]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. N-ISOPROPYL-4-NITRO-BENZENESULFONAMIDE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
